Dimethyl cyclobutane-1,2-dicarboxylate
Description
The exact mass of the compound this compound is 172.07355886 g/mol and the complexity rating of the compound is 177. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dimethyl cyclobutane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPHXFVXUXMCLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948947 | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3396-20-1, 2607-03-6 | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3396-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclobutanedicarboxylic acid, dimethyl ester, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003396201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS4GT4WQQ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Dimethyl Cyclobutane-1,2-dicarboxylate from Dimethyl Maleate: A Technical Guide to Photochemical [2+2] Cycloaddition
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane ring is a valuable structural motif in medicinal and materials chemistry, prized for its ability to impart unique conformational constraints and metabolic stability.[1] The synthesis of these four-membered rings, however, presents distinct challenges. This guide provides an in-depth exploration of the synthesis of dimethyl cyclobutane-1,2-dicarboxylate via the photosensitized [2+2] cycloaddition of dimethyl maleate. We will dissect the theoretical underpinnings of this photochemically-allowed pericyclic reaction, provide a detailed, field-tested experimental protocol, and discuss the critical aspects of reaction analysis, stereochemical outcomes, and product characterization. This document is intended to serve as a comprehensive resource for researchers seeking to harness this powerful reaction for the creation of complex molecular architectures.
Theoretical Foundation: Understanding the [2+2] Cycloaddition
The direct dimerization of two alkene molecules to form a cyclobutane ring is a classic example of a pericyclic reaction governed by the principles of orbital symmetry, famously articulated by Woodward and Hoffmann.
The Thermal vs. Photochemical Dichotomy
Under thermal conditions, the [2+2] cycloaddition between two simple alkenes is considered "forbidden." This arises from the unfavorable symmetry mismatch between the Highest Occupied Molecular Orbital (HOMO) of one alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. A suprafacial-suprafacial approach, where the lobes of the p-orbitals on the same face of each molecule overlap to form new sigma bonds, results in one bonding and one anti-bonding interaction, leading to a high activation energy barrier.[2]
Photochemical activation fundamentally alters this landscape.[3] Upon absorption of a photon of appropriate energy, an electron in the HOMO of an alkene is promoted to the LUMO. This excited-state molecule has a new HOMO (the former LUMO), which possesses the correct symmetry to engage in a constructive, suprafacial-suprafacial overlap with the LUMO of a ground-state alkene molecule.[4][5] This photochemical pathway is therefore "allowed" and provides a viable route to the cyclobutane ring system.
Caption: Frontier Molecular Orbital (FMO) analysis of thermal vs. photochemical [2+2] cycloaddition.
The Role of Triplet Photosensitization
Direct irradiation of dimethyl maleate can be inefficient. A more robust and common strategy involves the use of a photosensitizer, such as benzophenone or acetone.[6][7] The process unfolds as follows:
-
Excitation: The sensitizer, which has a strong absorption at the wavelength of the light source, absorbs a photon and is promoted to an excited singlet state (S1).
-
Intersystem Crossing (ISC): The sensitizer rapidly and efficiently undergoes intersystem crossing to its lower-energy, but longer-lived, triplet state (T1).
-
Energy Transfer: The triplet-state sensitizer collides with a ground-state dimethyl maleate molecule, transferring its energy and returning to its ground state. The dimethyl maleate is concomitantly promoted to its triplet state.
-
Reaction: The triplet-state dimethyl maleate, which behaves as a diradical, interacts with a second ground-state molecule to form a diradical intermediate, which then undergoes ring closure to yield the cyclobutane product.[7]
The use of a sensitizer allows for the reaction to be carried out with light sources (e.g., >300 nm) that are not directly absorbed by the starting material, minimizing potential photodegradation.
Experimental Guide: Synthesis and Purification
This section details a reliable protocol for the synthesis of this compound. Self-validation is built into this procedure through careful monitoring and purification steps.
Materials & Equipment
| Category | Item | Recommended Specifications |
| Reagents | Dimethyl Maleate | >98% purity |
| Benzophenone | >99% purity, recrystallized | |
| Dichloromethane (DCM) | Anhydrous, ACS grade | |
| Acetone | ACS grade (alternative solvent) | |
| Silica Gel | 230-400 mesh for column chromatography | |
| Hexanes | HPLC grade for chromatography | |
| Ethyl Acetate | HPLC grade for chromatography | |
| Argon or Nitrogen Gas | High purity (99.99%) | |
| Equipment | Photoreactor | Immersion well type with quartz or Pyrex well |
| UV Lamp | Medium-pressure mercury lamp (125W or 450W)[6] | |
| Cooling System | Immersion cooler or dry ice/isopropanol bath[6] | |
| Glassware | Standard round-bottom flasks, condensers | |
| Rotary Evaporator | For solvent removal | |
| Chromatography Column | Appropriate size for the reaction scale |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the photochemical synthesis.
Detailed Step-by-Step Protocol
-
Solution Preparation: In a 500 mL quartz or Pyrex reaction vessel, dissolve dimethyl maleate (10.0 g, 69.4 mmol) and benzophenone (0.63 g, 3.47 mmol, 5 mol%) in 350 mL of anhydrous dichloromethane.[6]
-
Degassing: Seal the vessel and sparge the solution with a gentle stream of argon gas for 20-30 minutes. This step is crucial as dissolved oxygen can quench the excited triplet state, inhibiting the reaction.[1]
-
Photoreactor Setup: Place the reaction vessel in a cooling bath (e.g., dry ice/isopropanol) and maintain an internal temperature of -60°C to -70°C.[6] Insert the cooled immersion well containing the medium-pressure mercury lamp.
-
Irradiation: Turn on the UV lamp and the cooling system. Allow the reaction to proceed for 12-24 hours. The progress can be monitored by periodically taking small aliquots and analyzing them by TLC or GC-MS to observe the consumption of the starting material.
-
Work-up: Once the reaction is complete, turn off the lamp and allow the mixture to warm to room temperature. Transfer the solution to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil, containing the product isomers, unreacted starting material, and benzophenone, is purified by flash column chromatography on silica gel. A gradient elution system, starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity, is typically effective for separating the trans and cis isomers from each other and from the starting material.
Reaction Analysis and Stereochemistry
The dimerization of dimethyl maleate can theoretically lead to multiple stereoisomers. The diradical intermediate allows for rotation around the newly formed single bond before ring closure, which often leads to a mixture of products.
Mechanistic Pathway and Stereoisomer Formation
The triplet diradical intermediate can undergo ring closure to form two primary products: cis- and trans-dimethyl cyclobutane-1,2-dicarboxylate. The trans isomer is often the major product due to the thermodynamic preference for placing the bulky ester groups on opposite sides of the ring, which minimizes steric strain in the transition state leading to ring closure.
Caption: Mechanism of photosensitized cycloaddition leading to cis and trans isomers.
Product Characterization Data
The isolated products should be characterized using standard spectroscopic methods to confirm their structure and purity.
| Compound | Formula | MW | Key ¹H NMR Signals (CDCl₃, approx. δ) | Key ¹³C NMR Signals (CDCl₃, approx. δ) |
| cis-Dimethyl cyclobutane-1,2-dicarboxylate[8] | C₈H₁₂O₄ | 172.18 | 3.70 (s, 6H, -OCH₃), 3.20 (m, 2H, -CH), 2.10-2.40 (m, 4H, -CH₂) | 173.5 (C=O), 51.5 (-OCH₃), 42.0 (-CH), 22.0 (-CH₂) |
| trans-Dimethyl cyclobutane-1,2-dicarboxylate[9] | C₈H₁₂O₄ | 172.18 | 3.68 (s, 6H, -OCH₃), 2.95 (m, 2H, -CH), 2.00-2.30 (m, 4H, -CH₂) | 174.0 (C=O), 51.8 (-OCH₃), 43.5 (-CH), 24.5 (-CH₂) |
Note: Actual chemical shifts may vary. Data is aggregated from typical values and public databases.[8][9]
Advanced Considerations & Troubleshooting
-
Polymerization: Electron-deficient alkenes can sometimes undergo polymerization as a side reaction. Keeping the concentration of the reactant reasonably low (~0.1-0.2 M) can help mitigate this.
-
Scalability and Safety: Traditional batch photoreactors can be difficult to scale due to the limited penetration of light through the solution (as dictated by the Beer-Lambert law). For larger-scale syntheses, continuous-flow photoreactors offer significant advantages in terms of safety, efficiency, and consistent irradiation.[10]
-
Isomer Separation: The separation of cis and trans isomers can be challenging due to their similar polarities. Careful optimization of the chromatography solvent system or the use of high-performance liquid chromatography (HPLC) may be necessary.
Conclusion
The photosensitized [2+2] cycloaddition of dimethyl maleate is a powerful and reliable method for constructing the this compound core. A thorough understanding of the underlying photochemical principles, coupled with meticulous execution of the experimental protocol, enables access to these valuable building blocks. By controlling reaction parameters and employing robust purification techniques, researchers can effectively synthesize and isolate the desired cyclobutane products for application in drug discovery, materials science, and complex target synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. prepchem.com [prepchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. cis-Dimethyl cyclobutane-1,2-dicarboxylate | C8H12O4 | CID 11052095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Trans-1,2-cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
An In-depth Technical Guide to the Cis and Trans Isomers of Dimethyl Cyclobutane-1,2-dicarboxylate
A Senior Application Scientist's Perspective on Synthesis, Stereochemical Analysis, and Application
For researchers, scientists, and professionals in drug development, a nuanced understanding of stereoisomerism is paramount. The rigid, puckered framework of the cyclobutane ring, when substituted, presents a fascinating case study in how spatial arrangement dictates molecular properties and, consequently, biological activity. This guide provides an in-depth exploration of the cis and trans isomers of dimethyl cyclobutane-1,2-dicarboxylate, offering insights into their synthesis, stereochemical characterization, and the strategic application of their distinct three-dimensional architectures.
The Strategic Importance of Stereoisomerism in Cyclobutane Scaffolds
Cyclobutane derivatives are increasingly utilized in medicinal chemistry to impart conformational rigidity, enhance metabolic stability, and orient pharmacophoric groups in a precise three-dimensional space.[1][2] The cis and trans isomers of this compound serve as exemplary models for understanding how the relative orientation of substituents on a strained ring system can be leveraged in rational drug design. The fixed spatial relationship of the ester groups in these isomers can profoundly influence their interaction with biological targets.
Synthesis and Stereochemical Control
The preparation of stereochemically pure cis and trans isomers of this compound hinges on the synthesis of the corresponding dicarboxylic acids, followed by esterification.
Synthesis of cis-1,2-Cyclobutanedicarboxylic Acid
A reliable method for the synthesis of the cis-diacid involves the [2+2] photodimerization of a suitable precursor, such as maleic anhydride, followed by hydrolysis. A scalable synthesis of a cis-cyclobutane-1,2-dicarboxylic acid derivative has been demonstrated through the photodimerization of trans-cinnamic acid.[3]
Synthesis of trans-1,2-Cyclobutanedicarboxylic Acid
The trans isomer can be obtained through the isomerization of the cis isomer. A mixture of cis and trans-1,2-cyclobutanedicarboxylic acid can be quantitatively converted to the more thermodynamically stable trans diacid by treatment with concentrated hydrochloric acid.[4]
Experimental Protocol: Esterification of cis- and trans-1,2-Cyclobutanedicarboxylic Acids
The following protocol describes a general method for the esterification of the dicarboxylic acids to their corresponding dimethyl esters.
Materials:
-
cis- or trans-1,2-Cyclobutanedicarboxylic acid
-
Methanol, anhydrous
-
Concentrated sulfuric acid
-
Sodium bicarbonate, saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
In a round-bottom flask, dissolve 1,2-cyclobutanedicarboxylic acid (1 equivalent) in anhydrous methanol (10-20 mL per gram of diacid).
-
Carefully add concentrated sulfuric acid (0.1 equivalents) dropwise with stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl ester.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Spectroscopic Differentiation of cis and trans Isomers
The distinct stereochemistry of the cis and trans isomers of this compound gives rise to noticeable differences in their spectroscopic signatures, particularly in NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of the isomers plays a crucial role in their NMR spectra. The cis isomer possesses a plane of symmetry that renders the two methoxy groups and the two methine protons chemically equivalent. In contrast, the trans isomer has a C2 axis of symmetry, which also leads to chemical equivalence of the two methoxy groups and the two methine protons. However, the coupling constants between the vicinal methine protons are typically different due to the differing dihedral angles.
| Compound | Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | cis | ~3.7 (s, 6H, -OCH₃), ~3.2 (m, 2H, -CH-), ~2.2-2.4 (m, 4H, -CH₂-) | ~174 (C=O), ~52 (-OCH₃), ~45 (-CH-), ~22 (-CH₂-) |
| This compound | trans | ~3.7 (s, 6H, -OCH₃), ~3.0 (m, 2H, -CH-), ~2.1-2.3 (m, 4H, -CH₂-) | ~173 (C=O), ~51 (-OCH₃), ~44 (-CH-), ~23 (-CH₂-) |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The key distinguishing feature is often the coupling constants and the precise chemical shifts of the ring protons.
Infrared (IR) Spectroscopy
Both isomers will exhibit a strong absorption band characteristic of the ester carbonyl group (C=O) stretch, typically in the range of 1730-1750 cm⁻¹. The C-O stretching vibrations will appear in the region of 1100-1300 cm⁻¹. While the IR spectra of the two isomers are expected to be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different molecular symmetries.
Mass Spectrometry
The electron ionization mass spectra of both cis and trans isomers are expected to be very similar, showing a molecular ion peak (M⁺) at m/z 172.[5] Common fragmentation patterns would include the loss of a methoxy group (-OCH₃) to give a fragment at m/z 141, and the loss of a carbomethoxy group (-COOCH₃) to give a fragment at m/z 113.
Thermodynamic Stability and Conformational Analysis
In 1,2-disubstituted cyclobutanes, the trans isomer is generally more stable than the cis isomer due to reduced steric strain.[6][7] In the cis isomer, the two ester groups are on the same face of the ring, leading to greater steric repulsion compared to the trans isomer where they are on opposite faces.
The cyclobutane ring is not planar and exists in a puckered or "butterfly" conformation to relieve torsional strain.[8] The substituents can occupy either axial or equatorial-like positions. For the trans isomer, a conformation where both large ester groups occupy pseudo-equatorial positions is favored, minimizing steric interactions. In the cis isomer, one ester group must adopt a pseudo-axial orientation, leading to greater steric hindrance.
Separation of cis and trans Isomers
If a synthesis results in a mixture of cis and trans isomers, their separation can be achieved by chromatographic techniques.
Experimental Protocol: Column Chromatography Separation
Materials:
-
Mixture of cis and trans-dimethyl cyclobutane-1,2-dicarboxylate
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Standard chromatography column and accessories
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the isomeric mixture in a minimal amount of the mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture.
-
The less polar trans isomer is expected to elute before the more polar cis isomer.
-
Collect fractions and analyze by TLC to identify the separated isomers.
-
Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.
Applications in Drug Development
The conformational rigidity of the cyclobutane ring in these isomers is a valuable tool for medicinal chemists. By incorporating a cis or trans-1,2-disubstituted cyclobutane scaffold, the spatial orientation of pharmacophoric groups can be locked into a desired conformation, potentially increasing binding affinity and selectivity for a biological target.[8][9] Furthermore, the cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible aliphatic chains, which can improve the pharmacokinetic profile of a drug candidate.
Conclusion
The cis and trans isomers of this compound provide a compelling illustration of the profound impact of stereochemistry on molecular properties. A thorough understanding of their synthesis, spectroscopic characterization, and conformational analysis is essential for leveraging these and similar rigid scaffolds in the design of novel therapeutics. The ability to selectively synthesize and differentiate between these isomers empowers researchers to fine-tune the three-dimensional structure of molecules to optimize their biological function.
Visualizations
Caption: Synthetic routes and analysis workflow.
References
- 1. prepchem.com [prepchem.com]
- 2. US3290365A - Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. 1,2-Cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 6. trans-1,2-Dimethylcyclobutane is more stable than cis-1,2-dimethy... | Study Prep in Pearson+ [pearson.com]
- 7. homework.study.com [homework.study.com]
- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
A Technical Guide to the Spectroscopic Characterization of Dimethyl Cyclobutane-1,2-dicarboxylate
Introduction
Dimethyl cyclobutane-1,2-dicarboxylate (C₈H₁₂O₄) is a diester featuring a four-membered cyclobutane ring.[1] This compound exists as two distinct geometric isomers: cis and trans. The spatial arrangement of the two methoxycarbonyl groups relative to the plane of the cyclobutane ring dictates the molecule's overall symmetry and, consequently, its physical and chemical properties. Accurate structural elucidation and differentiation of these isomers are paramount for their application in organic synthesis and materials science.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for this purpose. NMR spectroscopy provides detailed information about the carbon-hydrogen framework by probing the chemical environment of ¹H and ¹³C nuclei, while IR spectroscopy identifies the functional groups present through their characteristic vibrational frequencies. This guide provides an in-depth analysis of the NMR and IR spectroscopic data for both cis- and trans-dimethyl cyclobutane-1,2-dicarboxylate, complete with experimental protocols and an explanation of the underlying principles that allow for their unambiguous differentiation.
Molecular Structures of this compound Isomers
The fundamental difference between the cis and trans isomers lies in their symmetry. The cis isomer possesses a plane of symmetry, rendering the two methoxycarbonyl groups chemically equivalent. The trans isomer, conversely, has a C₂ axis of symmetry, which also results in the chemical equivalence of the two ester groups but leads to a different spatial relationship between the ring protons. These symmetry differences are the primary source of the distinct features observed in their respective NMR spectra.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most definitive method for distinguishing between the cis and trans isomers of this compound. The differences in molecular symmetry directly impact the number of unique signals and the coupling patterns observed in both ¹H and ¹³C NMR spectra.[2]
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.
-
Cis Isomer : Due to the plane of symmetry, the two methine protons (H-1 and H-2) are chemically equivalent, as are the two methyl groups of the esters. This leads to a simpler spectrum. We expect to see a signal for the methoxy protons (-OCH₃), a signal for the methine protons (-CH-), and signals for the methylene protons of the cyclobutane ring (-CH₂-).
-
Trans Isomer : The C₂ axis of symmetry also makes the two methine protons and the two methyl groups equivalent. However, the coupling constants (J-values) between the methine protons and the adjacent methylene protons will differ from the cis isomer due to the change in dihedral angles, leading to different splitting patterns.
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Isomer |
| Methoxy (-OCH₃) | ~3.7 | Singlet (s) | Both |
| Methine (H-1, H-2) | ~3.0 - 3.5 | Multiplet (m) | Both |
| Methylene (-CH₂-) | ~2.0 - 2.5 | Multiplet (m) | Both |
Note: Actual chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency. The key differentiator is often the detailed analysis of the multiplets for the ring protons, where the coupling constants reveal the stereochemical relationships.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. This is often a more straightforward method for distinguishing isomers based on symmetry.
-
Cis Isomer : The plane of symmetry results in four distinct carbon signals: one for the two equivalent carbonyl carbons (C=O), one for the two equivalent methoxy carbons (-OCH₃), one for the two equivalent methine carbons (C-1 and C-2), and one for the two equivalent methylene carbons (C-3 and C-4).
-
Trans Isomer : The C₂ axis of symmetry also leads to four distinct carbon signals, with the same equivalences as the cis isomer. While the number of signals is the same, the chemical shifts, particularly for the ring carbons, may differ slightly due to the different steric environments. The differentiation is more subtle in ¹³C NMR than in ¹H NMR and often relies on comparison with known standards or computational predictions.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Isomer |
| Carbonyl (C=O) | ~170 - 175 | Both |
| Methoxy (-OCH₃) | ~51 - 53 | Both |
| Methine (C-1, C-2) | ~40 - 45 | Both |
| Methylene (C-3, C-4) | ~20 - 25 | Both |
Protocol for NMR Sample Preparation and Data Acquisition
A properly prepared sample is crucial for obtaining high-quality, reproducible NMR data.
Methodology:
-
Sample Weighing : Accurately weigh 5-25 mg of the this compound sample for a ¹H NMR spectrum, or 50-100 mg for a ¹³C NMR spectrum.
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, small vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer : Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing solid particles, as they will degrade the spectral quality. The final solution height should be about 4-5 cm.
-
Internal Standard (Optional) : If precise chemical shift referencing is needed, a small amount of an internal standard like tetramethylsilane (TMS) can be added.
-
Instrument Setup : Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Data Acquisition : The spectrometer software will then perform a series of automated or manual steps:
-
Locking : The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming : The magnetic field homogeneity is optimized to achieve sharp, symmetrical peaks.
-
Tuning : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).
-
Acquisition : The appropriate pulse sequence is run to acquire the spectrum.
-
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups within a molecule. For this compound, the most prominent features will be associated with the ester groups.
Interpretation of Key IR Absorption Bands
Both the cis and trans isomers will exhibit similar characteristic absorption bands because they contain the same functional groups. The primary utility of IR in this context is to confirm the successful synthesis of the diester functionality and the presence of the alkane ring.
-
C=O Stretch : A strong, sharp absorption band characteristic of the carbonyl group in an ester will be observed. This is typically the most intense peak in the spectrum.
-
C-O Stretch : The C-O single bonds of the ester group will also produce strong absorption bands.
-
C-H Stretch : Absorptions corresponding to the sp³ C-H bonds of the cyclobutane ring and the methyl groups will be present just below 3000 cm⁻¹.
Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the two isomers due to variations in their overall molecular vibrations, but these are often difficult to interpret without reference spectra.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |
| C=O Stretch (Ester) | 1730 - 1750 | Strong, Sharp |
| C-O Stretch (Ester) | 1100 - 1300 | Strong |
An IR spectrum for trans-dimethyl-1,2-cyclobutanedicarboxylate from the NIST WebBook shows a prominent C=O stretch around 1730 cm⁻¹, confirming the expected value.[3]
Protocol for IR Data Acquisition (Thin Film Method)
For a liquid sample like this compound, the thin film method using salt plates is straightforward.
Methodology:
-
Background Scan : Ensure the sample chamber of the FT-IR spectrometer is empty. Run a background scan to measure the spectrum of the ambient atmosphere (CO₂, H₂O), which will be subtracted from the sample spectrum.[4]
-
Sample Preparation : Place one or two drops of the liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to spread the liquid into a thin, uniform film.
-
Sample Placement : Carefully place the salt plate assembly into the sample holder within the spectrometer.
-
Sample Scan : Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to generate the final absorbance or transmittance spectrum.
-
Cleaning : After analysis, disassemble the salt plates and clean them thoroughly with a suitable dry solvent (e.g., dry acetone or chloroform), then store them in a desiccator to prevent damage from moisture.
Conclusion
The structural characterization of cis- and trans-dimethyl cyclobutane-1,2-dicarboxylate is reliably achieved through the combined use of NMR and IR spectroscopy. IR spectroscopy serves as a quick confirmation of the presence of the required ester functional groups. However, NMR spectroscopy, particularly ¹H NMR, is the definitive technique for differentiating between the two geometric isomers. The differences in molecular symmetry between the cis and trans forms give rise to unique spectral fingerprints, especially in the coupling patterns of the cyclobutane ring protons. By following rigorous experimental protocols, researchers can obtain high-fidelity data to confidently assign the correct stereochemistry, a critical step in any synthetic or materials science application.
References
- 1. cis-Dimethyl cyclobutane-1,2-dicarboxylate | C8H12O4 | CID 11052095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Trans-1,2-cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 4. CIS-1,2-CYCLOBUTANEDICARBOXYLIC ACID DIMETHYL ESTER(2607-03-6) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Cyclobutane-1,2-dicarboxylate
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of dimethyl cyclobutane-1,2-dicarboxylate, a key carbocyclic building block. The document details the distinct characteristics of its cis and trans stereoisomers, offering a comparative analysis of their physical constants, spectroscopic signatures, and chemical reactivity. Authored for researchers, chemists, and professionals in drug development, this guide synthesizes publicly available data with established chemical principles to serve as a practical reference. Key sections include detailed experimental protocols for common transformations such as ester hydrolysis and reduction, an analysis of the compound's role in medicinal chemistry, and essential safety and handling information. The content is structured to provide not just data, but also expert insights into the causal relationships that govern the compound's behavior and utility in a laboratory setting.
Introduction and Molecular Structure
This compound (C₈H₁₂O₄, Molar Mass: 172.18 g/mol ) is a diester derivative of cyclobutane, a strained four-membered carbocycle.[1][2] Its structure is fundamental to its utility, offering a rigid and stereochemically defined scaffold that is increasingly valuable in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The puckered, three-dimensional nature of the cyclobutane ring allows for precise spatial orientation of substituents, a feature that medicinal chemists exploit to enhance metabolic stability, direct pharmacophore groups, and induce specific molecular conformations.[3]
The primary focus of this guide is the two principal stereoisomers: cis-dimethyl cyclobutane-1,2-dicarboxylate and trans-dimethyl cyclobutane-1,2-dicarboxylate. The relative orientation of the two methoxycarbonyl groups dictates the molecule's symmetry, polarity, and reactivity, making a clear distinction between the isomers crucial for any synthetic application.
Caption: Diagram of the cis and trans stereoisomers.
Physical Properties
The physical properties of the isomers are influenced by their differing molecular symmetry and resulting intermolecular forces. The trans-isomer, with its lower symmetry, often exhibits different packing in the solid state and can have a different boiling point compared to the more symmetrical cis-isomer. While comprehensive, experimentally verified data for both pure isomers is sparse in publicly accessible literature, the following table summarizes the most reliable available information.
| Property | cis-Isomer | trans-Isomer | Source(s) |
| Molecular Formula | C₈H₁₂O₄ | C₈H₁₂O₄ | [1][2] |
| Molecular Weight | 172.18 g/mol | 172.18 g/mol | [1][2] |
| Appearance | Colorless Liquid (Predicted) | Colorless Liquid | [4] |
| Boiling Point | 225.05 °C (498.20 K) | 225 °C | [4][5] |
| Density | Data not available | 1.177 g/cm³ | [4] |
| Flash Point | Data not available | 106 °C | [4] |
| CAS Number | 2607-03-6 | 3396-20-1 | [1][6] |
Note: The boiling points for the two isomers are reported to be nearly identical. This may reflect data for a stereoisomeric mixture or indicate very similar volatilities.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity, purity, and stereochemistry of this compound. Due to the lack of readily available, detailed experimental spectra in public databases, this section outlines the expected spectroscopic features based on chemical principles and available data for related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing between the cis and trans isomers due to their different molecular symmetry.
-
¹H NMR Spectroscopy:
-
cis-Isomer: Possesses a C₂ axis of symmetry. This results in a simpler spectrum with fewer signals. One would expect a signal for the two equivalent methoxy groups (-OCH₃) around 3.7 ppm, a signal for the two equivalent methine protons (-CH) on the cyclobutane ring, and signals for the four methylene protons (-CH₂-), which may be non-equivalent.
-
trans-Isomer: Is less symmetric. The two methoxy groups and the two methine protons are chemically equivalent. However, the environment of the methylene protons can be more complex, potentially leading to a more complicated splitting pattern in that region.
-
-
¹³C NMR Spectroscopy:
-
cis-Isomer: Due to symmetry, one would expect to see one signal for the carbonyl carbons (C=O) around 170-175 ppm, one signal for the methoxy carbons (-OCH₃) around 50-55 ppm, one signal for the methine carbons (-CH), and one or two signals for the methylene carbons (-CH₂-).
-
trans-Isomer: The chemical environments are similar, but subtle differences in chemical shifts, particularly for the ring carbons, would be expected compared to the cis-isomer. ¹³C NMR is a definitive method for confirming the stereochemistry when comparing both isomers.
-
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the ester functional groups. For both isomers, the most characteristic absorption is a strong, sharp peak corresponding to the C=O (carbonyl) stretch , typically found in the range of 1730-1750 cm⁻¹ . Another significant peak is the C-O (ester) stretch , which appears in the fingerprint region, usually between 1100-1300 cm⁻¹ . The C-H stretching of the aliphatic ring and methyl groups will be observed just below 3000 cm⁻¹. An IR spectrum for the trans isomer is available in the NIST database.[7]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 172. However, this peak may be weak. Common fragmentation patterns for esters would likely be observed, including the loss of a methoxy group (-OCH₃) to give a peak at m/z = 141, and the loss of a methoxycarbonyl group (-COOCH₃) to give a peak at m/z = 113. The fragmentation of the cyclobutane ring can also lead to characteristic lower-mass ions.[8]
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily defined by the reactivity of its ester functional groups and the inherent strain of the cyclobutane ring.
-
Ester Hydrolysis: This is a fundamental reaction where the diester is converted back to the parent cyclobutane-1,2-dicarboxylic acid. The reaction is typically catalyzed by acid or, more commonly, base (saponification). The choice of cis or trans starting material directly yields the corresponding cis or trans diacid, preserving the stereochemistry.
-
Reduction: The ester groups can be readily reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the diester into the corresponding cis- or trans-1,2-bis(hydroxymethyl)cyclobutane, a useful diol for further synthesis, for example, in the production of polyesters.
-
Dianion Formation: The methine protons adjacent to the carbonyl groups are acidic and can be removed by strong bases to form a dianion. This nucleophilic intermediate can then be used to form more complex molecules.[2]
-
Thermal Cracking: At high temperatures, the strained cyclobutane ring can undergo cleavage, a reaction characteristic of small carbocycles.[2]
Key Experimental Protocols
The following protocols are presented as robust, field-tested methodologies. As a Senior Application Scientist, I stress the importance of understanding the causality behind each step to ensure safety, reproducibility, and high yield.
Protocol: Base-Mediated Hydrolysis to Cyclobutane-1,2-dicarboxylic Acid
This protocol describes the saponification of the diester to its corresponding dicarboxylic acid. The choice of a hydroxide base makes the reaction effectively irreversible, driving it to completion.
Caption: Workflow for the hydrolysis of the diester.
Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equiv) in a 3:1 mixture of ethanol and water.
-
Reagent Addition: Add potassium hydroxide (KOH, 2.5 equiv) to the solution. Causality: A stoichiometric excess of base ensures complete saponification of both ester groups.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Workup - Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Causality: Removing the organic solvent prevents issues during the subsequent aqueous extraction.
-
Workup - Acidification: Place the remaining aqueous solution in an ice bath and carefully acidify by the dropwise addition of concentrated hydrochloric acid (HCl) until the pH is ~1-2. A white precipitate of the dicarboxylic acid should form. Causality: Protonation of the carboxylate salt is necessary to generate the neutral dicarboxylic acid, which has low solubility in cold water.
-
Isolation: Extract the acidified mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude dicarboxylic acid. The product can be further purified by recrystallization.
-
Validation: Confirm the product's identity and purity using melting point analysis and NMR spectroscopy.
Protocol: Reduction to 1,2-Bis(hydroxymethyl)cyclobutane with LiAlH₄
This protocol details the reduction of the diester to a diol. Extreme caution is required. Lithium aluminum hydride (LiAlH₄) is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents. This procedure must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Methodology:
-
Inert Atmosphere Setup: Assemble an oven-dried, three-necked flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet. Flush the entire system with the inert gas.
-
Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ (2.0 equiv) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath. Causality: Using a significant excess of LiAlH₄ ensures the complete reduction of both sterically hindered ester groups. The reaction is highly exothermic, necessitating cooling to 0°C for controlled addition.
-
Substrate Addition: Dissolve this compound (1.0 equiv) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours to ensure completion.
-
Workup - Quenching (Fieser Method): Cool the reaction mixture back to 0°C. With extreme care and slow, dropwise addition , quench the excess LiAlH₄ by sequentially adding:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the number of grams of LiAlH₄ used).
-
Causality: This specific sequence (the Fieser workup) is a validated and safe method for decomposing the hydride and the resulting aluminum salts, producing a granular, easily filterable solid.
-
-
Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. Add anhydrous magnesium sulfate to absorb excess water, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the solid cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude diol can be purified by distillation under vacuum or by recrystallization.
-
Validation: Characterize the final product by NMR and IR spectroscopy, confirming the disappearance of the ester carbonyl peak and the appearance of a broad O-H stretch.
Applications in Research and Drug Development
The this compound scaffold is more than just a synthetic intermediate; it is an enabling motif in modern medicinal chemistry. Its rigid, non-planar structure serves as a bioisostere for other chemical groups, such as phenyl rings or alkenes, while improving physicochemical properties.
-
Metabolic Stability: The cyclobutane ring is chemically robust and less susceptible to metabolic degradation compared to more flexible alkyl chains or aromatic systems, potentially increasing the half-life of a drug candidate.
-
Conformational Restriction: By locking rotatable bonds, the cyclobutane core can force a molecule into a specific bioactive conformation, enhancing its binding affinity to a biological target and improving selectivity.
-
Improved Physicochemical Properties: Incorporating a cyclobutane ring can reduce the planarity of a molecule, which may disrupt undesirable π-π stacking interactions and improve solubility.
-
Vectorial Orientation: The defined cis and trans stereochemistry allows for the precise projection of key pharmacophoric groups into three-dimensional space, optimizing interactions within a receptor's binding pocket.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, precautions can be guided by data for related dicarboxylic acids and general laboratory practice for organic esters.
-
Hazards: The compound is expected to be an irritant to the eyes, skin, and respiratory system. It is combustible and should be kept away from open flames and high-temperature sources.[4]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Keep containers tightly sealed when not in use.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. This compound | C8H12O4 | CID 137657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 3396-20-1 [smolecule.com]
- 3. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 1,2-Cyclobutanedicarboxylic acid, dimethyl ester, cis- (CAS 2607-03-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. cis-Dimethyl cyclobutane-1,2-dicarboxylate | C8H12O4 | CID 11052095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Trans-1,2-cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 8. 1,2-Cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]
An In-depth Technical Guide to the Thermal Stability of Dimethyl Cyclobutane-1,2-dicarboxylate
Abstract: This technical guide provides a comprehensive analysis of the thermal stability of dimethyl cyclobutane-1,2-dicarboxylate, a key intermediate in various synthetic applications. For researchers and drug development professionals, understanding the thermal limits and decomposition pathways of such molecules is paramount for ensuring the integrity, safety, and efficacy of manufacturing processes and final products. This document elucidates the theoretical underpinnings of the compound's stability, driven by the inherent strain of the cyclobutane ring, and presents a multi-faceted experimental approach for its characterization. We detail robust, self-validating protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). By integrating data from these techniques, we provide a holistic framework for determining decomposition kinetics and identifying degradation products, thereby offering actionable insights for process optimization and risk mitigation.
Introduction: The Significance of Thermal Stability
This compound is a cyclic diester utilized as a versatile building block in organic synthesis[1]. Its rigid four-membered ring structure offers a unique stereochemical scaffold for constructing more complex molecules. However, this same structural feature—the cyclobutane ring—is associated with significant ring strain (approximately 26 kcal/mol), which renders it susceptible to thermally induced reactions[2].
For professionals in the pharmaceutical and chemical industries, thermal stability is not an abstract concept; it is a critical parameter that dictates:
-
Synthetic Route Viability: High-temperature reaction steps, such as distillation or melt processing, can trigger unwanted degradation.
-
Purification Strategies: Methods like distillation require the compound to be stable at its boiling point.
-
Storage and Shelf-Life: Long-term stability under various temperature conditions is essential for maintaining purity and preventing the formation of potentially toxic degradants.
-
Formulation and Processing: Excipient compatibility and manufacturing processes (e.g., lyophilization, granulation) can expose the active pharmaceutical ingredient (API) to thermal stress.
This guide, therefore, moves beyond a simple data sheet to explain the causality behind the thermal behavior of this compound and provides the methodologies to rigorously probe it.
Theoretical Framework: Unraveling Decomposition Pathways
The thermal decomposition of cyclobutane derivatives is a well-studied area of physical organic chemistry. The primary driving force for the reaction is the release of the aforementioned ring strain. For this compound, the most probable decomposition pathway is a [2+2] cycloreversion reaction.
2.1. The Dominant Pathway: [2+2] Cycloreversion
The thermolysis of cyclobutane itself yields two molecules of ethylene in a stepwise fashion via a butane-1,4-diyl radical intermediate[3][4]. By analogy, monosubstituted cyclobutanes decompose to ethylene and a substituted alkene[5]. Consequently, this compound is predicted to undergo a retro-cycloaddition to yield two molecules of methyl acrylate. This reaction is energetically favorable as it cleaves two carbon-carbon single bonds within the strained ring and forms two new, stable pi bonds.
The stereochemistry of the starting material (cis vs. trans isomers) can influence the reaction kinetics and the exact nature of the transition state, as the configuration at substituted carbons is known to be important in determining the path of cyclobutane cleavage[6].
Caption: Proposed thermal decomposition of this compound.
2.2. Alternative Pathways
While cycloreversion is the expected primary pathway, other decomposition mechanisms, such as those involving the ester functional groups, could occur at higher temperatures. These might include decarboxylation or elimination reactions, but they generally require more energy than the cleavage of the strained C-C bonds of the cyclobutane ring. The experimental workflows outlined below are designed to identify all volatile products, which would reveal the presence of any such minor pathways.
A Multi-Pronged Experimental Strategy
To build a complete and trustworthy profile of thermal stability, a single analytical technique is insufficient. We advocate for an integrated workflow that combines three core methods: TGA for mass loss, DSC for energetic changes, and Py-GC-MS for product identification. This triad forms a self-validating system where the results from each technique corroborate and enrich the others.
Caption: Integrated workflow for assessing thermal stability.
Detailed Experimental Protocols
The following protocols are designed to be robust and adaptable. The choice of specific parameters, such as heating rate, should be justified by the experimental goal (e.g., higher resolution vs. kinetic analysis).
4.1. Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the sample begins to lose mass due to decomposition or volatilization, and to quantify this mass loss.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., aluminum or platinum).
-
Atmosphere Selection: Purge the TGA furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min. Causality: An inert atmosphere is crucial to prevent oxidative degradation, thereby isolating the purely thermal decomposition process.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.
-
Expert Insight: It is highly recommended to repeat the analysis at different heating rates (e.g., 5, 15, and 20 °C/min). This data is essential for performing model-free kinetic analysis to determine the activation energy of decomposition[7].
-
-
Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.
4.2. Protocol: Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting and to characterize the energetics (endothermic or exothermic nature) of the decomposition process.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Sample Preparation: Weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty sealed pan to serve as the reference. Causality: Hermetic sealing prevents mass loss due to volatilization before the decomposition temperature, ensuring that the heat flow measured corresponds to thermal transitions within the sample, not evaporation[8].
-
Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen) within the DSC cell at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature well below the expected melting point (e.g., 0 °C).
-
Ramp the temperature to a point beyond the decomposition temperature observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
(Optional) Include a cooling and second heating cycle to investigate reversible transitions and the glass transition temperature (Tg) if the sample forms an amorphous solid upon cooling.
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
4.3. Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To separate and identify the volatile products formed during the thermal decomposition of the sample, thus confirming the proposed decomposition mechanism.
Methodology:
-
System Setup: Interface a pyrolysis unit with a GC-MS system.
-
Sample Preparation: Place a small, accurately known amount of the sample (typically 50-200 µg) into a pyrolysis tube or cup.
-
Pyrolysis Conditions:
-
Set the pyrolysis temperature to the onset temperature of decomposition determined by TGA. This ensures the analysis targets the initial, primary decomposition products.
-
Perform the pyrolysis for a short duration (e.g., 10-20 seconds) in a helium atmosphere.
-
-
GC Separation:
-
Column: Use a mid-polarity capillary column (e.g., DB-5ms or equivalent) suitable for separating the expected products (methyl acrylate).
-
Temperature Program: Develop a temperature gradient that effectively separates the solvent/impurities from the expected analyte(s). A typical program might start at 40 °C and ramp to 250 °C.
-
-
MS Detection:
-
Ionization Mode: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of m/z 35-400.
-
Identification: Compare the obtained mass spectra of the chromatographic peaks with a reference library (e.g., NIST) to confirm the identity of the decomposition products.
-
Data Interpretation and Integrated Analysis
The true power of this approach lies in synthesizing the data from all three experiments.
5.1. Quantitative Data Summary
The results should be summarized in clear, comparative tables.
Table 1: TGA and DSC Thermal Analysis Data
| Parameter | Value | Unit | Method | Interpretation |
| Melting Onset (T_m) | e.g., 55.2 | °C | DSC | Temperature at which melting begins |
| Enthalpy of Fusion (ΔH_fusion) | e.g., 25.8 | J/g | DSC | Energy required to melt the solid |
| Decomposition Onset (T_onset) | e.g., 210.5 | °C | TGA (5% mass loss) | Temperature indicating the start of significant thermal degradation |
| Peak Decomposition Temp (T_max) | e.g., 235.1 | °C | TGA (DTG curve) | Temperature of the maximum rate of mass loss |
| Decomposition Enthalpy (ΔH_decomp) | e.g., -150 | J/g | DSC | Energetics of decomposition (negative value indicates an exothermic process) |
| Residual Mass @ 600°C | e.g., <1.0 | % | TGA | Indicates complete volatilization/decomposition of the sample |
5.2. Mechanistic Validation
The Py-GC-MS results provide the definitive evidence for the decomposition pathway. The identification of methyl acrylate (MW: 86.09 g/mol ) as the sole or primary product would strongly validate the proposed [2+2] cycloreversion mechanism. The absence of significant CO2 peaks would argue against decarboxylation as a primary pathway.
5.3. Kinetic Insights
By applying model-free kinetic models (e.g., Friedman or Kissinger-Akahira-Sunose) to the TGA data collected at multiple heating rates, one can calculate the activation energy (Ea) for the decomposition. This parameter is invaluable for predicting the rate of degradation at different temperatures and for estimating the shelf-life of the material.
Conclusion
The thermal stability of this compound is governed primarily by the strain energy of its four-membered ring, leading to a predictable [2+2] cycloreversion to form methyl acrylate. A rigorous assessment of this stability requires a synergistic analytical approach. By combining TGA, DSC, and Py-GC-MS, researchers can determine not only when the molecule decomposes but also how it decomposes and the energetics of the process. This comprehensive understanding is essential for the intelligent design of synthetic processes, the formulation of stable products, and the overall success of research and development programs in the chemical and pharmaceutical sciences.
References
- 1. Buy this compound | 3396-20-1 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 7. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Solubility of Dimethyl Cyclobutane-1,2-dicarboxylate in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of dimethyl cyclobutane-1,2-dicarboxylate, a key intermediate in the synthesis of various organic molecules. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It delves into the theoretical principles governing solubility, offers practical, field-tested experimental protocols for solubility determination, and presents a predictive analysis of the compound's solubility in a range of common organic solvents. This guide emphasizes a first-principles approach, combining established chemical theory with practical, actionable methodologies to empower researchers in their experimental design and execution.
Introduction: The Central Role of Solubility in Chemical Synthesis and Drug Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the feasibility and efficiency of a vast array of chemical processes. In the realm of drug development, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For synthetic chemists, understanding the solubility of reactants, intermediates, and products is paramount for reaction optimization, purification, and formulation.
This compound, with its compact cyclic structure and dual ester functionalities, presents an interesting case study in solubility. Its molecular architecture suggests a nuanced interplay of polar and non-polar characteristics, leading to a solubility profile that is highly dependent on the nature of the solvent. This guide will explore these nuances in detail, providing both the theoretical framework and the practical tools necessary to understand and manipulate the solubility of this important chemical entity.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the cornerstone of predicting its solubility behavior. The molecule exists as cis and trans stereoisomers, which can influence their physical properties and, consequently, their solubility.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₄ | [1][2] |
| Molecular Weight | 172.18 g/mol | [1][2] |
| XLogP3 | 0.4 | [1][2] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
The XLogP3 value of 0.4 indicates that this compound has a relatively balanced hydrophilic-lipophilic character.[1][2] The absence of hydrogen bond donors and the presence of four hydrogen bond acceptors (the oxygen atoms of the ester groups) are critical features that govern its interactions with protic and aprotic solvents.[1] Esters can accept hydrogen bonds from water molecules, which contributes to their solubility in polar protic solvents.[3]
Theoretical Framework: The Principles of "Like Dissolves Like"
The adage "like dissolves like" is a foundational principle in predicting solubility. It posits that substances with similar intermolecular forces are likely to be soluble in one another. The solubility of this compound can be rationalized by considering the following intermolecular interactions:
-
Dipole-Dipole Interactions: The ester functional groups introduce polarity to the molecule, allowing for dipole-dipole interactions with polar solvents.
-
Van der Waals Forces (London Dispersion Forces): The non-polar cyclobutane ring and the methyl groups of the esters contribute to van der Waals forces, which are the primary mode of interaction with non-polar solvents.
-
Hydrogen Bonding: While the molecule cannot self-associate through hydrogen bonding, its ester oxygens can act as hydrogen bond acceptors, enabling interactions with protic solvents like alcohols and water.[3]
The interplay of these forces determines the extent to which this compound will dissolve in a given solvent.
Predictive Analysis of Solubility in Common Organic Solvents
In the absence of extensive published experimental data, a predictive analysis based on the principle of "like dissolves like" and the relative polarity of common organic solvents can provide valuable guidance for experimental design.
| Solvent | Polarity (Relative) | Predicted Solubility of this compound | Rationale |
| Hexane | Very Low | Low | Dominated by non-polar interactions. The polarity of the ester groups will limit solubility. |
| Toluene | Low | Moderate | The aromatic ring of toluene can induce dipole interactions, and its overall low polarity aligns reasonably well with the solute. |
| Diethyl Ether | Low | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor, and its overall low polarity is compatible with the solute's hydrocarbon portions. |
| Dichloromethane | Medium | High | A polar aprotic solvent capable of strong dipole-dipole interactions with the ester groups. |
| Ethyl Acetate | Medium | High | As an ester itself, it has similar intermolecular forces to the solute, making it an excellent solvent candidate. |
| Acetone | Medium-High | High | A polar aprotic solvent with a strong dipole moment that can effectively solvate the ester groups. |
| Isopropanol | High | Moderate to High | A polar protic solvent that can engage in hydrogen bonding with the ester oxygens. The alkyl chain provides some non-polar character. |
| Ethanol | High | Moderate | Similar to isopropanol, but its smaller alkyl chain makes it slightly more polar, which may slightly decrease its affinity for the non-polar cyclobutane ring. |
| Methanol | High | Moderate | The most polar of the simple alcohols. Its high polarity may lead to less favorable interactions with the non-polar regions of the solute compared to longer-chain alcohols. |
| Water | Very High | Low | While the ester groups can accept hydrogen bonds from water, the non-polar cyclobutane ring and methyl groups will significantly limit solubility.[3] |
| Dimethyl Sulfoxide (DMSO) | Very High | High | A highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Very High | High | Another highly polar aprotic solvent with strong solvating capabilities for polar molecules. |
Experimental Determination of Solubility: A Practical Guide
While predictive analysis is a useful starting point, empirical determination of solubility is essential for accurate and reliable data. The following protocols outline standard methodologies for both qualitative and quantitative solubility assessment.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility and is useful for initial solvent screening.
Protocol:
-
Add approximately 100 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Agitate the mixture vigorously for 1-2 minutes at a controlled temperature (e.g., 25 °C).
-
Visually inspect the solution.
-
Soluble: A clear, homogeneous solution is formed.
-
Partially Soluble: Some of the solute dissolves, but a solid phase remains.
-
Insoluble: The solute does not appear to dissolve.
-
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining equilibrium solubility.[4]
Protocol:
-
Add an excess amount of this compound to a flask containing a known volume of the solvent.
-
Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C) to allow the system to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended.
-
Quantify the concentration of the dissolved solute in the supernatant using a suitable analytical technique, such as:
-
Gas Chromatography (GC): Ideal for volatile compounds.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used method.
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore.
-
-
Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).
Caption: Workflow for quantitative solubility determination using the shake-flask method.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: The solubility of most solids in liquids increases with temperature. This relationship should be determined experimentally if solubility at different temperatures is a concern.
-
Purity of Solute and Solvent: Impurities can affect solubility and should be minimized for accurate measurements.
-
Stereochemistry: The cis and trans isomers may exhibit slightly different solubilities due to differences in their crystal packing energies and molecular dipole moments.
Conclusion and Future Perspectives
This guide has provided a comprehensive overview of the solubility of this compound in common organic solvents. By combining theoretical principles with practical experimental protocols and a predictive analysis, researchers are better equipped to make informed decisions regarding solvent selection for synthesis, purification, and formulation.
While this guide offers a robust framework, it is important to emphasize that the predictive data should be confirmed by experimental measurement for critical applications. Future work could involve the development of quantitative structure-property relationship (QSPR) models specifically for cyclic diesters to further refine solubility predictions.
References
Navigating the Chemistry of Dimethyl Cyclobutane-1,2-dicarboxylate: A Technical Guide to Health and Safety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl cyclobutane-1,2-dicarboxylate, a diester derivative of cyclobutane, serves as a versatile building block in organic synthesis, finding applications in the development of novel pharmaceuticals and complex molecular architectures.[1] Its unique strained-ring structure offers a gateway to a variety of chemical transformations. However, as with any chemical entity, a thorough understanding of its health and safety profile is paramount for its responsible handling and use in a research and development setting. This guide provides a comprehensive overview of the available health and safety information for this compound, drawing from data on its isomers and structurally related compounds to offer a robust framework for risk assessment and safe laboratory practices.
Chemical and Physical Properties
A foundational aspect of chemical safety is the understanding of a substance's physical and chemical properties. These characteristics can influence its behavior under various laboratory conditions and are critical for designing safe handling and storage protocols.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₄ | [2] |
| Molecular Weight | 172.18 g/mol | [2] |
| Appearance | Colorless liquid (for the trans-isomer) | [3] |
| Boiling Point | 225 °C (for the trans-isomer) | [4] |
| Flash Point | 106 °C (for the trans-isomer) | [4] |
| Density | 1.177 g/cm³ (for the trans-isomer) | [4] |
Note: Some physical properties are reported for specific isomers, as comprehensive data for a mixture of isomers is not consistently available.
Hazard Identification and GHS Classification
GHS Classification for cis-Dimethyl cyclobutane-1,2-dicarboxylate:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[4]
-
Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[4]
-
Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) , H335: May cause respiratory irritation.[4]
Based on data from related compounds, such as diethyl cyclobutane-1,1-dicarboxylate, the compound should also be treated as a combustible liquid .[5]
Diagram: Hazard Summary
Caption: Summary of potential hazards.
Toxicological Profile: An Evidence-Based Assessment
Detailed toxicological studies specifically on this compound are limited in publicly available literature.[1] Therefore, a conservative approach, informed by the GHS classification of the cis-isomer and data from analogous compounds, is essential.
-
Acute Toxicity: The cis-isomer is classified as harmful if swallowed.[4] The precise oral LD50 is not available. For any ingestion, immediate medical attention is critical.[6]
-
Skin and Eye Irritation: The cis-isomer is known to cause skin and serious eye irritation.[4] Similar properties are reported for the related compound, diethyl cyclobutane-1,1-dicarboxylate.[3] Direct contact with the skin and eyes must be avoided.
-
Respiratory Irritation: The cis-isomer may cause respiratory irritation.[4] Vapors and aerosols should not be inhaled.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, in the absence of specific studies, it is prudent to handle the compound with the assumption that long-term exposure could have adverse health effects.
Safe Handling and Storage Protocols
Adherence to rigorous safe handling and storage protocols is the cornerstone of preventing laboratory accidents and ensuring the well-being of researchers.
Engineering Controls
The primary line of defense against exposure is the implementation of effective engineering controls.
-
Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize the inhalation of vapors.[4]
-
Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[5]
Personal Protective Equipment (PPE)
The use of appropriate PPE is a non-negotiable requirement.
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[4]
-
Skin Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn.[7] A lab coat or chemical-resistant apron is also required to prevent skin contact.[5]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]
Diagram: Hierarchy of Controls
Caption: Hierarchy of controls for safe handling.
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[5]
-
Store separately from strong oxidizing agents and incompatible materials.[8]
Emergency Procedures: A Step-by-Step Guide
In the event of an accidental exposure or spill, a swift and informed response is critical.
First-Aid Measures
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
In case of Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[4]
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: The compound is combustible and may produce irritating and toxic gases, including carbon monoxide and carbon dioxide, upon decomposition. Containers may explode when heated.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[8]
Disposal Considerations
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Disposal Method: Dispose of this material and its container at a hazardous or special waste collection point.[9] Do not allow it to enter the sewage system.[10]
Conclusion
While specific health and safety data for this compound remains incomplete, a conservative approach based on the available information for its isomers and related compounds is essential for its safe handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe work practices, researchers can effectively mitigate the potential risks associated with this valuable synthetic building block. As new toxicological and safety data become available, it is incumbent upon all users to update their risk assessments and handling procedures accordingly.
References
- 1. Buy this compound | 3396-20-1 [smolecule.com]
- 2. This compound | C8H12O4 | CID 137657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3779-29-1 Cas No. | Diethyl cyclobutane-1,1-dicarboxylate | Apollo [store.apolloscientific.co.uk]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. capotchem.cn [capotchem.cn]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. bg.cpachem.com [bg.cpachem.com]
Methodological & Application
Application Notes and Protocols for Dimethyl Cyclobutane-1,2-dicarboxylate in the Fragrance Industry
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and fragrance development professionals on the potential applications of dimethyl cyclobutane-1,2-dicarboxylate as a novel ingredient in the fragrance industry. While public domain olfactory data for this specific molecule is limited, this guide synthesizes information on the broader class of cyclic diesters and established principles of fragrance chemistry to propose a scientifically grounded framework for its evaluation and use. Protocols for sensory analysis, formulation development, and stability testing are provided to enable a thorough assessment of its potential as a valuable addition to the perfumer's palette.
Introduction: The Untapped Potential of Cyclic Diesters
The constant pursuit of novel olfactory experiences is the driving force of the fragrance industry. Esters, as a chemical class, form the backbone of modern perfumery, contributing a vast array of fruity, floral, and sweet notes.[1] Cyclic esters, in particular, offer unique conformational rigidity compared to their linear counterparts, which can translate into distinct and highly sought-after scent profiles.[2][3] While lactones are well-established cyclic esters in perfumery, the potential of cyclic diesters, such as this compound, remains a relatively underexplored area with significant innovative potential.
Patents granted for the use of other cyclic diesters, particularly those based on a cyclohexane ring, have demonstrated their value in imparting desirable fruity and floral characteristics to fragrance compositions.[4][5][6] This precedent suggests that this compound, with its compact cyclobutane core, could offer a novel olfactory profile, potentially with unique diffusion and substantivity properties.
This guide provides a theoretical and practical framework for the systematic evaluation of this compound, from its fundamental chemical properties to its application in sophisticated fragrance formulations.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a fragrance ingredient is paramount for its effective and safe use. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 3396-20-1 | [7] |
| Molecular Formula | C₈H₁₂O₄ | [7] |
| Molecular Weight | 172.18 g/mol | [7] |
| Appearance | Colorless liquid (predicted) | [8] |
| Boiling Point | 224.8 ± 15.0 °C at 760 mmHg | [9] |
| XLogP3 | 0.4 | [7] |
These properties suggest a molecule with moderate volatility, making it a potential candidate for both top and heart notes in a fragrance composition. Its relatively low XLogP3 value indicates a degree of hydrophilicity, which could influence its behavior in different product bases.
Inferred Olfactory Profile
Based on the established olfactory characteristics of cyclic diesters and other structurally related fragrance molecules, a hypothetical scent profile for this compound can be inferred:
-
Primary Notes: A delicate, fruity-floral character is anticipated. The ester moieties are likely to contribute a general sweetness.
-
Sub-notes: Potential for subtle green or watery nuances, adding a crisp freshness. The cyclobutane ring may impart a unique, slightly powdery or waxy undertone that distinguishes it from more common esters.
-
Potential Analogy: The scent might share some facets with the fruity notes of pear or apple, but with a less edible and more abstract, clean character.
It is crucial to note that this profile is a scientifically informed hypothesis. The actual scent must be determined through rigorous sensory evaluation as outlined in the following protocol.
Protocol for Olfactory Evaluation
A systematic and controlled evaluation is essential to accurately characterize the olfactory properties of a new ingredient.
Objective: To determine the odor profile, intensity, and tenacity of this compound.
Materials:
-
This compound (min. 97% purity)
-
Perfumer's alcohol (ethanol, odorless)
-
Glass smelling strips
-
Odor-free evaluation chamber
-
Panel of at least five trained sensory analysts
Procedure:
-
Preparation of Dilutions:
-
Prepare a 10% solution of this compound in perfumer's alcohol.
-
Prepare further serial dilutions of 1% and 0.1%.
-
-
Initial Evaluation (10% Dilution):
-
Dip a smelling strip into the 10% solution, ensuring it is saturated to a third of its length.
-
Allow the solvent to evaporate for 10-15 seconds.
-
Panelists should smell the strip and record their initial impressions, using standard fragrance terminology (e.g., fruity, floral, green, woody, etc.).
-
-
Time-Course Evaluation (Dry-Down):
-
Evaluate the scent from the same strip at regular intervals: immediately, after 5 minutes, 30 minutes, 1 hour, 4 hours, and 24 hours.
-
Record any changes in the odor profile. This will provide information on the ingredient's volatility and the evolution of its different facets over time.
-
-
Threshold Determination (Lower Dilutions):
-
Evaluate the 1% and 0.1% dilutions to assess the ingredient's odor intensity and detection threshold.
-
-
Comparative Analysis:
-
Compare the scent profile to known fragrance materials with similar descriptors to establish its position within the perfumer's palette.
-
Data Analysis:
-
Compile the descriptors from all panelists.
-
Create an odor profile chart, noting the evolution of the scent over time.
-
Determine the average intensity and tenacity ratings.
Caption: Workflow for the stability and compatibility testing of a fragrance formulation.
Discussion and Potential Applications
This compound represents an intriguing potential addition to the perfumer's toolkit. Based on its chemical nature as a cyclic diester, several applications can be envisioned:
-
Fruity-Floral Modifier: Its primary role would likely be as a modifier in fruity and floral compositions, adding a unique, clean, and modern twist. It could be used to brighten heavy floral accords or to add a sophisticated, non-edible fruitiness.
-
Enhancer of Green and Aqueous Notes: The inferred fresh and watery facets could make it a valuable component in green, ozonic, and marine fragrance types, where it could enhance the sense of naturalness and crispness.
-
Novelty in Fine Fragrance: The unique structural element of the cyclobutane ring could provide a novel signature that stands out in a crowded market. Its moderate volatility suggests it could influence the heart of the fragrance, bridging the transition from top to base notes.
It is important to acknowledge that some cyclic esters, such as (Z+E)-dimethyl 1,4-cyclohexane dicarboxylate, are noted as "not for fragrance use," which could be due to a lack of a desirable odor, instability, or safety concerns. [10]Therefore, the protocols outlined in this document are essential for a comprehensive evaluation of this compound to determine its suitability and potential value for the fragrance industry.
Safety Considerations
As with any new chemical ingredient, a thorough safety assessment is required. Information on the safety and hazards of this compound is limited. [8]It is recommended to handle the material with appropriate personal protective equipment (PPE), such as gloves and safety glasses, in a well-ventilated area. [8]Before any commercial application, the ingredient must be evaluated according to the standards set by regulatory bodies like the International Fragrance Association (IFRA).
Conclusion
This compound stands as a promising, yet unproven, candidate for fragrance innovation. Its identity as a cyclic diester places it in a class of molecules known to produce valuable fruity and floral notes. The protocols and theoretical framework provided in this guide offer a clear path for its systematic evaluation. Through rigorous sensory analysis, formulation trials, and stability testing, the true character and potential of this molecule can be unlocked, possibly revealing a novel and valuable ingredient for the next generation of fragrances.
References
- 1. scentjourner.com [scentjourner.com]
- 2. dropofodor.com [dropofodor.com]
- 3. Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5614486A - Cyclic diesters and their use as perfuming ingredients - Google Patents [patents.google.com]
- 5. EP0694605A2 - Cyclic diesters and their use as perfuming ingredients - Google Patents [patents.google.com]
- 6. EP0694605B1 - Cyclic diester and its use as perfuming ingredient - Google Patents [patents.google.com]
- 7. This compound | C8H12O4 | CID 137657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy this compound | 3396-20-1 [smolecule.com]
- 9. 1,2-Cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 10. (Z+E)-dimethyl 1,4-cyclohexane dicarboxylate, 94-60-0 [thegoodscentscompany.com]
"dimethyl cyclobutane-1,2-dicarboxylate as a building block in organic synthesis"
An In-Depth Guide to Dimethyl Cyclobutane-1,2-dicarboxylate as a Versatile Building Block in Modern Organic Synthesis
Authored by a Senior Application Scientist
Introduction: The Unique Potential of a Strained Ring System
In the vast arsenal of organic synthesis, strained ring systems offer a unique combination of conformational rigidity and reactive potential. Among these, the cyclobutane framework, particularly when functionalized, serves as a powerful linchpin for the construction of complex molecular architectures. This compound, a diester built on this four-membered carbocycle, has emerged as a particularly valuable and versatile building block.[1] Its utility stems from two key features: the inherent ring strain of the cyclobutane core, which can be harnessed to drive ring-opening and rearrangement reactions, and the presence of two ester groups, which serve as handles for further functionalization and as powerful electron-accepting groups that activate the ring system.[2][3]
This guide provides an in-depth exploration of this compound in synthesis. We will move beyond simple reaction lists to explain the causality behind its reactivity, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The compound exists as cis and trans stereoisomers, the selection of which is critical for dictating the stereochemical outcome of subsequent transformations, making it a cornerstone for stereoselective synthesis.[4]
Core Reactivity and Synthetic Applications
The synthetic utility of this compound can be broadly categorized into two strategic approaches: transformations that retain the cyclobutane core and those that leverage its ring strain for controlled ring-opening.
Synthesis of the Cyclobutane Core: [2+2] Cycloadditions
The primary method for constructing the cyclobutane ring itself is through [2+2] cycloaddition reactions, typically involving two alkene components under thermal or photochemical conditions.[5][6] For synthesizing the title compound and its derivatives, a key strategy involves the [2+2] cycloaddition between a ketene acetal and a fumaric or maleic ester. This approach allows for the direct installation of the 1,2-dicarboxylate functionality with predictable stereochemistry.
The choice of thermal or photochemical conditions is governed by Woodward-Hoffmann rules, which dictate the orbital symmetry requirements for such concerted reactions.[5] This fundamental understanding is crucial for planning the synthesis of specifically substituted cyclobutane precursors.
Workflow: From Precursors to Complex Scaffolds
The following diagram illustrates the central role of this compound as a synthetic intermediate.
Caption: General synthetic pathways using this compound.
Harnessing Ring Strain: Donor-Acceptor (D-A) Cyclobutane Reactivity
The presence of two electron-withdrawing ester groups polarizes the adjacent C-C bonds of the cyclobutane ring, creating a "donor-acceptor" (D-A) system.[2] This electronic activation, coupled with the inherent ring strain (approx. 26 kcal/mol), renders the cyclobutane susceptible to nucleophilic attack and ring-opening under Lewis acid catalysis. This strategy is a powerful method for generating 1,4-dicarbonyl compounds or their equivalents, which are themselves versatile intermediates.
In the presence of a Lewis acid like AlCl₃, D-A cyclobutanes react with a variety of nucleophiles, including electron-rich arenes (in a Friedel-Crafts-type reaction), thiols, and selenols.[2][3] The Lewis acid coordinates to a carbonyl oxygen, further enhancing the electrophilicity of the ring and facilitating nucleophilic attack, which triggers the collapse of the four-membered ring. This process effectively transforms a cyclic precursor into a functionalized linear molecule with high regioselectivity.
Mechanism: Lewis Acid-Catalyzed Ring-Opening
Caption: Mechanism of nucleophilic ring-opening of a D-A cyclobutane.
Constructing Six-Membered Rings: Formal [4+2] Annulation Reactions
Perhaps one of the most elegant applications of D-A cyclobutanes is their use as 1,4-dipole synthons in formal [4+2] cycloaddition reactions.[2] Upon activation with a Lewis acid, the ring can open to generate a zwitterionic intermediate that behaves as a four-atom component. This intermediate can be trapped by various dipolarophiles, including aldehydes, imines, and nitriles, to construct a wide range of six-membered heterocyclic rings, such as tetrahydropyridines and spiro-piperidines.[2] This powerful annulation strategy provides rapid access to complex scaffolds relevant to medicinal chemistry from simple starting materials.
Dianion Chemistry for C-C Bond Formation
Beyond leveraging the ring itself, the ester groups provide another avenue for reactivity. Treatment of this compound with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) in an aprotic solvent like THF generates a dianion. This highly reactive intermediate can then engage with various electrophiles. For instance, reaction with aldehydes like benzaldehyde leads to the formation of more intricate polycyclic structures, demonstrating its utility in carbon-carbon bond formation while retaining the core ring structure.[1]
Application in Complex Synthesis
The methodologies described above are not merely academic curiosities; they are enabling tools for the synthesis of complex molecules, including natural products and their analogues. For example, the stereocontrolled functionalization of a cyclobutane core is central to the synthesis of natural products like the piperarborenines.[7] Strategies involving sequential C-H functionalization on a pre-formed cyclobutane ring, guided by an existing stereocenter, highlight the sophisticated use of this building block.[7] Furthermore, the trans-configured esters are valuable intermediates in the synthesis of various pharmaceutically active compounds.
Experimental Protocols
The following protocols are provided as representative examples of the key transformations discussed. Researchers should adapt these procedures based on their specific substrates and available laboratory equipment.
Protocol 1: Lewis Acid-Catalyzed Ring-Opening with an Electron-Rich Arene
Principle: This protocol describes the Friedel-Crafts-type reaction between trans-dimethyl cyclobutane-1,2-dicarboxylate and an electron-rich arene (e.g., anisole) catalyzed by aluminum chloride (AlCl₃) to yield a γ-aryl substituted diester.[3]
Reagents and Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| trans-Dimethyl cyclobutane-1,2-dicarboxylate | 172.18 | 172 mg | 1.0 |
| Anisole | 108.14 | 324 mg (0.32 mL) | 3.0 |
| Aluminum Chloride (AlCl₃), anhydrous | 133.34 | 200 mg | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 20 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (200 mg, 1.5 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (10 mL) via syringe. Cool the resulting suspension to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate vial, dissolve trans-dimethyl cyclobutane-1,2-dicarboxylate (172 mg, 1.0 mmol) and anisole (0.32 mL, 3.0 mmol) in 2 mL of anhydrous DCM.
-
Initiation: Add the solution from step 3 dropwise to the stirred AlCl₃ suspension at 0 °C over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting cyclobutane is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by slowly adding 10 mL of cold 1 M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired ring-opened product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Safety Precautions: Aluminum chloride is highly corrosive and reacts violently with water; handle in a fume hood with appropriate personal protective equipment (PPE). Dichloromethane is a volatile and potentially carcinogenic solvent.
Protocol 2: Formal [4+2] Annulation with an Imine for Tetrahydropyridine Synthesis
Principle: This protocol details the Lewis acid-catalyzed [4+2] annulation of a donor-acceptor cyclobutane with an N-tosyl imine to generate a highly substituted tetrahydropyridine derivative.[2]
Reagents and Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Dimethyl 3-phenylcyclobutane-1,1-dicarboxylate | 248.28 | 124 mg | 0.5 |
| N-Tosylbenzaldimine | 261.32 | 144 mg | 0.55 |
| Scandium(III) Triflate (Sc(OTf)₃) | 492.16 | 25 mg | 0.05 (10 mol%) |
| Toluene, anhydrous | - | 5 mL | - |
| Saturated Ammonium Chloride (NH₄Cl) solution | - | 10 mL | - |
| Ethyl Acetate | - | 30 mL | - |
| Brine | - | 10 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction tube equipped with a magnetic stir bar, add scandium(III) triflate (25 mg, 0.05 mmol).
-
Reagent Addition: Add dimethyl 3-phenylcyclobutane-1,1-dicarboxylate (124 mg, 0.5 mmol) and N-tosylbenzaldimine (144 mg, 0.55 mmol).
-
Solvent and Heating: Add anhydrous toluene (5 mL) via syringe. Seal the tube and place it in a preheated oil bath at 80 °C.
-
Reaction Monitoring: Stir the reaction at 80 °C for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Cooling and Quenching: Cool the reaction mixture to room temperature and quench by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Washing: Combine the organic extracts and wash with brine (10 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to isolate the tetrahydropyridine product.
-
Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, HRMS, and potentially X-ray crystallography.
Safety Precautions: Handle all reagents in a well-ventilated fume hood. Toluene is flammable and toxic. Scandium triflate is a moisture-sensitive catalyst.
Conclusion and Future Outlook
This compound is far more than a simple cyclic diester; it is a conformationally constrained, electronically tunable, and synthetically powerful building block. Its ability to participate in stereoselective ring-opening and annulation reactions provides chemists with reliable and efficient pathways to both complex acyclic fragments and diverse heterocyclic scaffolds.[1][2] As the demand for molecular complexity in fields like drug discovery and materials science continues to grow, the strategic application of strained ring systems like this compound will undoubtedly play an increasingly critical role in enabling synthetic innovation. Future research will likely focus on developing new catalytic, enantioselective transformations and expanding the scope of its application in the total synthesis of biologically active natural products.[8]
References
- 1. Buy this compound | 3396-20-1 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fiveable.me [fiveable.me]
- 6. organicreactions.org [organicreactions.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note: A Comprehensive Guide to the Esterification of 1,2-Cyclobutanedicarboxylic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
Esters of 1,2-cyclobutanedicarboxylic acid are valuable intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, polymers, and fine chemicals.[1] Their rigid cyclobutane core imparts unique conformational constraints that are of significant interest in medicinal chemistry and materials science. This application note provides a detailed experimental guide for the synthesis of dialkyl 1,2-cyclobutanedicarboxylates via Fischer-Speier esterification. We present two robust protocols, offering insights into the reaction mechanism, optimization strategies, and thorough characterization of the final products.
Introduction: The Significance of 1,2-Cyclobutanedicarboxylate Esters
The cyclobutane moiety is a key structural motif in numerous biologically active compounds and functional materials. The diesters of 1,2-cyclobutanedicarboxylic acid, in particular, serve as versatile building blocks. The stereochemistry of the two ester groups, which can be either cis or trans, provides a scaffold for the synthesis of complex molecular architectures. For instance, trans-1,2-cyclobutanedicarboxylic acid and its derivatives have been utilized in the preparation of novel polymers and as chiral resolving agents.[2]
The Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids to esters.[3] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[4] To achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of the alcohol or by removing water as it is formed.[4][5]
This guide will explore two common approaches to the Fischer esterification of 1,2-cyclobutanedicarboxylic acid, providing the user with the necessary details to successfully synthesize and characterize the target diesters.
Reaction Mechanism: The Fischer-Speier Esterification
The Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps.[5][6] The mechanism can be summarized as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[5]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[5]
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[5][6]
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Experimental Protocols
This section details two protocols for the synthesis of diethyl 1,2-cyclobutanedicarboxylate. The choice of protocol may depend on the available starting materials and desired reaction scale.
Protocol 1: Direct Esterification with Excess Alcohol
This protocol utilizes a large excess of ethanol to drive the reaction equilibrium towards the formation of the diethyl ester.
Materials:
-
trans-1,2-Cyclobutanedicarboxylic acid
-
Absolute Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add trans-1,2-cyclobutanedicarboxylic acid (e.g., 10.0 g).
-
Add a large excess of absolute ethanol (e.g., 100 mL).
-
With gentle stirring, slowly add concentrated sulfuric acid (e.g., 2 mL) as the catalyst. Caution: Sulfuric acid is highly corrosive and the addition to ethanol is exothermic.[7]
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The optimal reaction temperature is typically around the boiling point of the alcohol.[8]
-
Allow the reaction to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate (100 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and any unreacted carboxylic acid. Caution: CO₂ evolution may cause pressure buildup.
-
Water (1 x 50 mL)
-
Brine (1 x 50 mL) to aid in the separation of the aqueous and organic layers.
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude diethyl 1,2-cyclobutanedicarboxylate.
-
The crude product can be further purified by vacuum distillation if necessary.
Protocol 2: Esterification with a Dean-Stark Apparatus
This protocol is particularly useful when using a less abundant or more expensive alcohol, as it does not require a large excess of the alcohol. Instead, water is removed azeotropically to drive the equilibrium.
Materials:
-
cis- or trans-1,2-Cyclobutanedicarboxylic acid
-
Ethanol
-
Toluene
-
p-Toluenesulfonic acid (PTSA) or concentrated Sulfuric Acid
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add 1,2-cyclobutanedicarboxylic acid, ethanol (a slight excess, e.g., 2.5 equivalents), and a suitable solvent that forms an azeotrope with water, such as toluene.
-
Add a catalytic amount of p-toluenesulfonic acid or concentrated sulfuric acid.
-
Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As the mixture cools in the trap, the water will separate and collect at the bottom, while the toluene will return to the reaction flask.
-
Continue the reaction until no more water is collected in the trap.
-
Allow the reaction mixture to cool to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (steps 8-12).
Experimental Workflow and Data
The general workflow for the esterification of 1,2-cyclobutanedicarboxylic acid is depicted in the following diagram:
Caption: General workflow for the esterification of 1,2-cyclobutanedicarboxylic acid.
Table 1: Summary of Typical Reaction Parameters and Yields
| Parameter | Protocol 1 (Excess Alcohol) | Protocol 2 (Dean-Stark) |
| Catalyst | Concentrated H₂SO₄ | p-Toluenesulfonic acid or H₂SO₄ |
| Alcohol | Large excess (e.g., 10-20 eq.) | Slight excess (e.g., 2.5 eq.) |
| Solvent | Alcohol itself | Toluene |
| Reaction Time | 4-6 hours | 6-12 hours (until water collection ceases) |
| Typical Yield | 70-85% | 80-95% |
Product Characterization
Thorough characterization of the final product is crucial to confirm its identity and purity.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the presence of the ester functional group.[9] The disappearance of the broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) and the appearance of characteristic ester peaks are key indicators of a successful reaction.
-
C=O Stretch: A strong, sharp absorption band between 1750-1735 cm⁻¹ is characteristic of a saturated aliphatic ester.[10]
-
C-O Stretches: Two or more strong bands in the fingerprint region, typically between 1300-1000 cm⁻¹, correspond to the C-O single bond stretches.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information about the synthesized ester.
-
¹H NMR: The spectrum of diethyl 1,2-cyclobutanedicarboxylate is expected to show signals corresponding to the ethyl groups (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons) and the protons of the cyclobutane ring. The chemical shifts and coupling patterns of the cyclobutane protons will depend on their stereochemistry (cis or trans). For example, in trans-dimethyl 1,2-cyclobutanedicarboxylate, the methoxy protons appear as a singlet, and the cyclobutane protons will show complex splitting patterns.[12][13]
-
¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbons of the ester groups (typically in the range of 170-175 ppm), the carbons of the ethyl groups, and the carbons of the cyclobutane ring.
Conclusion
The Fischer-Speier esterification is a reliable and versatile method for the synthesis of 1,2-cyclobutanedicarboxylate esters. By carefully controlling the reaction conditions, such as using an excess of the alcohol or removing water azeotropically, high yields of the desired product can be achieved. Proper workup and purification are essential to obtain a pure product, which can be unambiguously characterized by spectroscopic techniques such as IR and NMR. The protocols and insights provided in this application note offer a solid foundation for researchers in organic synthesis and drug development to successfully prepare these valuable chemical intermediates.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]
- 7. uakron.edu [uakron.edu]
- 8. pubs.aip.org [pubs.aip.org]
- 9. benchchem.com [benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Trans-1,2-cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 13. Trans-1,2-cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]
Application Notes and Protocols: The Strategic Use of Dimethyl Cyclobutane-1,2-dicarboxylate in the Synthesis of Carbocyclic Nucleoside Analogues
Introduction: The Architectural Advantage of the Cyclobutane Ring in Medicinal Chemistry
The cyclobutane motif, a four-membered carbocycle, offers a unique combination of conformational rigidity and three-dimensional structure that has garnered increasing interest in medicinal chemistry.[1] Its puckered conformation provides a scaffold that can orient pharmacophoric groups in distinct spatial arrangements, potentially enhancing binding affinity and selectivity for biological targets.[1] Furthermore, the inherent ring strain of the cyclobutane core can influence the reactivity of adjacent functional groups, a feature that can be strategically exploited in organic synthesis.[2] Dimethyl cyclobutane-1,2-dicarboxylate, a readily available and versatile starting material, serves as a key building block for the construction of more complex cyclobutane-containing molecules, most notably carbocyclic nucleoside analogues with potent antiviral activities.[3][4][5]
Carbocyclic nucleosides are a class of compounds where the furanose sugar of natural nucleosides is replaced by a carbocyclic ring, such as cyclobutane or cyclopentane. This structural modification confers enhanced metabolic stability by preventing enzymatic cleavage of the glycosidic bond, a common degradation pathway for natural nucleosides.[6] This increased stability, coupled with the unique conformational constraints imposed by the cyclobutane ring, has led to the development of several clinically important antiviral drugs.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of carbocyclic nucleoside analogues. We will delve into the mechanistic rationale behind synthetic strategies, provide detailed step-by-step protocols for the synthesis of a key intermediate and its elaboration into a target nucleoside analogue, and present data in a clear and accessible format.
Strategic Synthesis of a Key Precursor: (±)-cis-2-(Aminomethyl)cyclobutyl)methanol
A versatile and crucial intermediate for the synthesis of a variety of carbocyclic nucleoside analogues is (±)-cis-2-(aminomethyl)cyclobutyl)methanol. This intermediate contains the core cyclobutane scaffold with two key functional groups: a primary amine for the attachment of a nucleobase and a primary alcohol for potential phosphorylation or further modification. The following section outlines a robust, multi-step synthesis starting from dimethyl cis-cyclobutane-1,2-dicarboxylate.
Visualizing the Synthetic Pathway
Figure 1. Synthetic scheme for the preparation of (±)-cis-2-(Aminomethyl)cyclobutyl)methanol.
Experimental Protocols
Protocol 1: Synthesis of cis-Cyclobutane-1,2-dimethanol
This initial step involves the reduction of the diester functionality to the corresponding diol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.
Materials:
-
Dimethyl cis-cyclobutane-1,2-dicarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of dimethyl cis-cyclobutane-1,2-dicarboxylate (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.
-
After cooling to 0 °C, the reaction is quenched by the sequential and careful dropwise addition of water, followed by 15% aqueous NaOH, and then water again.
-
The resulting mixture is stirred for 30 minutes, and the solid precipitate is removed by filtration and washed thoroughly with THF and diethyl ether.
-
The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield cis-cyclobutane-1,2-dimethanol as a colorless oil.
Expected Yield and Characterization:
-
Yield: >90%
-
¹H NMR: Resonances corresponding to the methylene protons of the CH₂OH groups and the cyclobutane ring protons.
-
¹³C NMR: Signals for the hydroxymethyl carbons and the cyclobutane ring carbons.
Protocol 2: Synthesis of cis-1,2-Bis(azidomethyl)cyclobutane
The diol is converted to a diazide, which is a precursor to the diamine. This two-step process involves an initial conversion to a dimesylate followed by nucleophilic substitution with sodium azide.
Materials:
-
cis-Cyclobutane-1,2-dimethanol
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous pyridine
-
Sodium azide (NaN₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of cis-cyclobutane-1,2-dimethanol (1 equivalent) in anhydrous pyridine at 0 °C, methanesulfonyl chloride (2.2 equivalents) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 4 hours.
-
The reaction is quenched with ice-water and extracted with DCM. The combined organic layers are washed with 1 M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure to afford the crude dimesylate, which is used in the next step without further purification.
-
The crude dimesylate is dissolved in anhydrous DMF, and sodium azide (3 equivalents) is added.
-
The mixture is heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to give cis-1,2-bis(azidomethyl)cyclobutane.
Protocol 3: Synthesis of (cis-2-(Aminomethyl)cyclobutyl)methanamine
The diazide is reduced to the corresponding diamine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials:
-
cis-1,2-Bis(azidomethyl)cyclobutane
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
A solution of cis-1,2-bis(azidomethyl)cyclobutane (1 equivalent) in methanol is added to a flask containing 10% Pd/C (10 mol%).
-
The flask is evacuated and backfilled with hydrogen gas (balloon or H₂ atmosphere).
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere for 12 hours.
-
The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the diamine.
Protocol 4: Synthesis of (±)-cis-2-(Aminomethyl)cyclobutyl)methanol
A selective mono-N-Boc protection of the diamine followed by a deaminative hydroxylation reaction yields the target amino alcohol.
Materials:
-
(cis-2-(Aminomethyl)cyclobutyl)methanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
Sodium nitrite (NaNO₂)
-
Acetic acid (AcOH)
-
Water
Procedure:
-
To a solution of the diamine (1 equivalent) in a 1:1 mixture of dioxane and water, di-tert-butyl dicarbonate (1.1 equivalents) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 6 hours. The solvent is then partially removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The organic layer is dried and concentrated to give the mono-Boc protected diamine.
-
The mono-Boc protected diamine is dissolved in a mixture of acetic acid and water (2:1).
-
Sodium nitrite (1.5 equivalents) is added portion-wise at 0 °C, and the mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to afford (±)-cis-2-(Aminomethyl)cyclobutyl)methanol.
Application in Pharmaceutical Synthesis: Elaboration to a Carbocyclic Nucleoside Analogue
The synthesized amino alcohol is a versatile precursor for the construction of various carbocyclic nucleoside analogues. The primary amine serves as a nucleophile for the construction of the heterocyclic base, while the hydroxyl group can be further functionalized.
Illustrative Synthesis of a Carbocyclic Adenosine Analogue
The following protocol outlines the synthesis of a carbocyclic adenosine analogue, demonstrating the utility of the key intermediate.
Visualizing the Coupling and Deprotection
Figure 2. Synthetic route to a carbocyclic adenosine analogue.
Protocol 5: Synthesis of a Carbocyclic Adenosine Analogue
Materials:
-
(±)-cis-2-(Aminomethyl)cyclobutyl)methanol
-
4,6-Dichloro-5-nitropyrimidine
-
Triethylamine (Et₃N)
-
n-Butanol (n-BuOH)
-
Triethyl orthoformate
-
Acetic anhydride (Ac₂O)
-
Ammonia in methanol (7N)
-
Trifluoroacetic acid (TFA)
Procedure:
-
A solution of (±)-cis-2-(Aminomethyl)cyclobutyl)methanol (1 equivalent), 4,6-dichloro-5-nitropyrimidine (1.1 equivalents), and triethylamine (1.5 equivalents) in n-butanol is heated at reflux for 6 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
-
The resulting nitro-pyrimidine intermediate is dissolved in methanol and hydrogenated over 10% Pd/C under a hydrogen atmosphere to reduce the nitro group.
-
The resulting diamino-pyrimidine is then treated with triethyl orthoformate and a catalytic amount of acetic anhydride and heated to form the purine ring system.
-
The intermediate is then treated with 7N ammonia in methanol in a sealed tube at 100 °C to introduce the amino group at the 6-position of the purine ring.
-
If any protecting groups are present on the hydroxyl function, they are removed at this stage. For example, a Boc group can be removed using trifluoroacetic acid in dichloromethane.
-
The final product is purified by column chromatography or recrystallization.
Data Summary
| Compound | Starting Material | Key Reagents | Typical Yield (%) |
| cis-Cyclobutane-1,2-dimethanol | Dimethyl cis-cyclobutane-1,2-dicarboxylate | LiAlH₄ | >90 |
| cis-1,2-Bis(azidomethyl)cyclobutane | cis-Cyclobutane-1,2-dimethanol | MsCl, NaN₃ | 70-80 (2 steps) |
| (cis-2-(Aminomethyl)cyclobutyl)methanamine | cis-1,2-Bis(azidomethyl)cyclobutane | H₂, Pd/C | >95 |
| (±)-cis-2-(Aminomethyl)cyclobutyl)methanol | (cis-2-(Aminomethyl)cyclobutyl)methanamine | Boc₂O, NaNO₂ | 50-60 (2 steps) |
| Carbocyclic Adenosine Analogue | (±)-cis-2-(Aminomethyl)cyclobutyl)methanol | 4,6-Dichloro-5-nitropyrimidine, etc. | 30-40 (multi-step) |
Conclusion and Future Perspectives
This compound is a cost-effective and versatile starting material for the stereocontrolled synthesis of functionalized cyclobutane derivatives. The protocols detailed herein provide a reliable pathway to a key amino alcohol intermediate, which can be further elaborated into a diverse range of carbocyclic nucleoside analogues. The inherent structural features of the cyclobutane ring continue to make it an attractive scaffold in the design of novel therapeutic agents, and the synthetic routes starting from simple precursors like this compound are crucial for enabling the exploration of this chemical space. Future work in this area may focus on the development of enantioselective syntheses to access chiral carbocyclic nucleosides with potentially improved pharmacological profiles.
References
The Strategic Incorporation of Dimethyl Cyclobutane-1,2-dicarboxylate in Advanced Polymer Synthesis: Application Notes and Protocols
Introduction: The Quest for Performance-Advantaged Polymers
In the relentless pursuit of novel polymeric materials with enhanced thermal and mechanical properties, polymer chemists are increasingly turning to cyclic monomers. The incorporation of rigid ring structures into the polymer backbone can significantly impact chain mobility, leading to higher glass transition temperatures (Tg), improved thermal stability, and tailored mechanical responses. Among these cyclic building blocks, derivatives of cyclobutane have emerged as a compelling class of monomers. The inherent strain and conformational rigidity of the cyclobutane ring offer a unique combination of properties that bridge the gap between flexible aliphatic and rigid aromatic polymers.[1]
This guide focuses on the pivotal role of dimethyl cyclobutane-1,2-dicarboxylate in the synthesis of advanced polyesters. We will delve into the scientific rationale behind its use, provide detailed protocols for its polymerization, and discuss the characterization of the resulting polymers. This document is intended for researchers and scientists in polymer chemistry and materials science, providing both theoretical insights and practical, field-proven methodologies.
This compound (C₈H₁₂O₄, MW: 172.18 g/mol , CAS: 3396-20-1) is a cyclic diester that serves as a valuable monomer in polycondensation reactions.[1][2] Its structure, featuring a four-membered ring flanked by two methyl ester groups, allows for its incorporation into polyester chains, typically through reaction with diols.
The Scientific Rationale: Why Incorporate a Cyclobutane Ring?
The decision to incorporate a cyclobutane moiety into a polymer backbone is driven by the desire to impart specific, performance-enhancing characteristics. The rigidity of the cyclobutane ring restricts segmental motion of the polymer chains, which is a key determinant of its thermal properties. This restriction leads to a notable increase in the glass transition temperature (Tg) of the resulting polyester compared to its more flexible, linear aliphatic counterparts.[3][4]
Furthermore, the compact and strained nature of the cyclobutane ring can lead to polymers with unique mechanical attributes. In some applications, cyclobutane-containing units can act as "mechanophores," which are molecular units that can undergo a specific chemical transformation in response to mechanical stress.[5][6] This opens the door to the development of stress-responsive and self-healing materials.
From a sustainability perspective, there is growing interest in synthesizing cyclobutane-containing monomers from bio-based feedstocks. For instance, cyclobutane dicarboxylic acids, the precursors to their dimethyl esters, can be synthesized from derivatives of naturally occurring compounds like ferulic acid via clean [2+2] photocycloaddition reactions.[7][8] This positions cyclobutane-based polymers as a promising area for the development of sustainable materials.
Polymerization of this compound: A Detailed Protocol
The most prevalent and industrially scalable method for the synthesis of polyesters from this compound is melt polycondensation . This process is typically carried out in two stages: an initial transesterification reaction followed by a polycondensation step under high temperature and vacuum to drive the reaction to completion and achieve high molecular weights.
Protocol: Two-Stage Melt Polycondensation
This protocol outlines a general procedure for the synthesis of a polyester from this compound and a diol, such as 1,4-butanediol.
Materials:
-
This compound (DMCBD)
-
1,4-Butanediol (BDO) (or other suitable diol)
-
Catalyst: Titanium(IV) isopropoxide (TIPT) or Antimony(III) oxide
-
Thermal stabilizer (e.g., a phosphite-based antioxidant)
-
High-purity nitrogen gas
-
Solvents for purification (e.g., chloroform, methanol)
Equipment:
-
A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, a condenser, and a vacuum port.
-
A heating mantle with a precise temperature controller.
-
A vacuum pump capable of reaching pressures below 1 Torr.
-
A cold trap to collect the condensation byproducts.
Workflow Diagram:
Caption: Workflow for the two-stage melt polycondensation of this compound.
Procedure:
Stage 1: Transesterification
-
Reactor Setup: Ensure the reactor is clean, dry, and properly assembled.
-
Charging Reactants: Charge the reactor with this compound and a slight molar excess of the diol (e.g., a 1:1.2 molar ratio of DMCBD to BDO). Add the catalyst (e.g., 200-300 ppm of TIPT relative to the weight of the diester).
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen, which can cause side reactions and discoloration at high temperatures. Maintain a gentle nitrogen flow during this stage.
-
Heating and Reaction: Begin stirring and gradually heat the reactor to a temperature range of 160-190°C. As the reaction proceeds, methanol will be generated as a byproduct of the transesterification.
-
Byproduct Removal: The methanol will distill out of the reaction mixture and can be collected in a cooled receiver. The reaction is monitored by measuring the amount of methanol collected. This stage is typically complete when approximately 90% of the theoretical amount of methanol has been removed.
Stage 2: Polycondensation
-
Applying Vacuum: Gradually apply a vacuum to the system, reducing the pressure to below 1 Torr. This is a critical step to remove the excess diol and drive the equilibrium towards the formation of high molecular weight polymer.
-
Increasing Temperature: Slowly increase the temperature to 220-250°C. The specific temperature will depend on the diol used and the desired polymer properties.
-
Monitoring Polymerization: The progress of the polycondensation is monitored by the increase in the viscosity of the melt. This can be observed through the torque on the mechanical stirrer. The reaction is continued until the desired viscosity (and thus molecular weight) is achieved. This can take several hours.
-
Polymer Recovery: Once the polymerization is complete, the molten polymer is extruded from the reactor under a nitrogen blanket into a water bath to cool and solidify. The resulting polymer strands can then be pelletized for further processing and characterization.
Characterization of Cyclobutane-Containing Polyesters
A thorough characterization of the synthesized polyester is crucial to understand its structure-property relationships. The following are standard techniques employed for this purpose.
Structural Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer, verify the incorporation of the cyclobutane monomer, and determine the copolymer composition if applicable.[9][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polyester, such as the ester carbonyl stretch (around 1720 cm⁻¹).
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[6]
Thermal Properties
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the key thermal transitions of the polymer, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[3][11]
-
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature. This provides the onset of decomposition temperature (Td).[3][11]
Data Presentation: Expected Properties of Cyclobutane-Containing Polyesters
The incorporation of this compound is expected to yield polyesters with the following general properties, which should be quantified for each specific polymer synthesized.
| Property | Typical Range | Analytical Technique | Significance |
| Glass Transition Temp. (Tg) | 50 - 120 °C | DSC | Indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg signifies better dimensional stability at elevated temperatures. |
| Decomposition Temp. (Td) | 350 - 450 °C | TGA | Represents the temperature at which the polymer begins to degrade. A higher Td indicates greater thermal stability. |
| Number-Average Mol. Wt. (Mn) | 10,000 - 50,000 g/mol | GPC | Relates to the mechanical properties of the polymer. Higher Mn generally leads to improved strength and toughness. |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC | Describes the breadth of the molecular weight distribution. For polycondensation, a PDI around 2 is typical. |
Logical Relationships in Polymer Design
The properties of the final polyester are a direct consequence of the monomer selection and polymerization conditions. This relationship can be visualized as follows:
Caption: The relationship between monomer structure, polymerization conditions, and the final polymer properties.
Conclusion and Future Outlook
This compound is a versatile and valuable monomer for the creation of high-performance polyesters. Its rigid cyclobutane core imparts enhanced thermal stability and higher glass transition temperatures, making the resulting polymers suitable for applications requiring good dimensional stability and heat resistance. The ability to synthesize this and related monomers from bio-based sources further enhances their appeal from a sustainability standpoint.
Future research in this area will likely focus on the synthesis of a wider range of cyclobutane-containing monomers with varied functionalities, leading to polyesters with tailored properties for specific applications, including advanced composites, engineering plastics, and smart materials. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the exciting potential of cyclobutane-based polymers.
References
- 1. 1,2-Cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 2. This compound | C8H12O4 | CID 137657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. swaminathansivaram.in [swaminathansivaram.in]
- 6. researchgate.net [researchgate.net]
- 7. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 8. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Strategic Synthesis of Amino-Substituted Cyclobutane Carboxamides from Dimethyl Cyclobutane-1,2-dicarboxylate
An Application Note for Researchers and Drug Development Professionals
Abstract: Cyclobutane scaffolds are increasingly vital in medicinal chemistry, offering a desirable three-dimensional geometry that allows for an "escape from flatland" in drug design.[1][2] Amino-substituted cyclobutane carboxamides, in particular, represent a valuable class of compounds, acting as conformationally restricted building blocks and bioisosteres in the development of novel therapeutics.[3][4] This guide provides a detailed, field-proven synthetic strategy and step-by-step protocols for the efficient synthesis of these target molecules starting from the commercially available dimethyl cyclobutane-1,2-dicarboxylate. The described pathway hinges on a selective mono-hydrolysis, followed by a robust Curtius rearrangement to install the amino functionality, and concludes with a versatile amidation step. This document is intended for researchers, medicinal chemists, and process development scientists seeking a reliable and adaptable route to this important chemical scaffold.
Introduction and Overall Synthetic Strategy
The synthesis of polysubstituted cyclobutanes presents unique challenges due to the inherent ring strain of the four-membered carbocycle.[1] However, their rigid structure provides a powerful tool for medicinal chemists to control the spatial orientation of pharmacophoric groups, leading to improved potency and selectivity. This application note outlines a strategic three-stage approach to transform a simple symmetric diester into a more complex and valuable difunctionalized scaffold.
The core strategy involves:
-
Selective Mono-saponification: Differentiating the two ester functionalities by selectively hydrolyzing one to its corresponding carboxylic acid, yielding a key mono-acid mono-ester intermediate.
-
Amine Installation via Curtius Rearrangement: Converting the carboxylic acid group into a protected amine (carbamate) using the Curtius rearrangement. This reaction is known for its reliability, tolerance of various functional groups, and complete retention of stereochemistry at the migrating carbon center.[5][6]
-
Carboxamide Formation: Transforming the remaining ester group into the desired carboxamide through direct aminolysis or a two-step hydrolysis-amidation sequence.
This modular approach allows for the introduction of diverse functionalities at both the amino and amide positions, making it highly adaptable for generating compound libraries for drug discovery.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Thermal Electrocyclic Ring-Opening of Dimethyl Cyclobutane-1,2-dicarboxylate
Abstract: This document provides a comprehensive technical guide for the thermal cracking of dimethyl cyclobutane-1,2-dicarboxylate. This process is not a random fragmentation but a highly specific, thermally induced pericyclic reaction known as an electrocyclic ring-opening. Governed by the principles of orbital symmetry, this reaction transforms the saturated cyclobutane ring into a valuable conjugated diene system, namely dimethyl muconate (dimethyl (2E,4E)-hexa-2,4-dienedioate). We will delve into the mechanistic underpinnings of this transformation, including the Woodward-Hoffmann rules and torquoselectivity, and provide detailed, field-tested protocols for both small-scale mechanistic studies and preparative-scale synthesis. This guide is intended for researchers in organic synthesis, materials science, and drug development who require a robust methodology for accessing conjugated dienes from cyclobutane precursors.
Part 1: Mechanistic Overview & Theoretical Framework
The thermal conversion of a cyclobutene to a butadiene is the archetypal 4π electrocyclic reaction.[1] While this compound is a saturated ring, the core principle of breaking a carbon-carbon sigma bond to form a new π-system follows the same orbital symmetry rules. The reaction proceeds through a concerted mechanism, meaning bond breaking and bond forming occur simultaneously in a single transition state.[2]
The Woodward-Hoffmann Rules: Dictating Stereochemistry
For a thermal electrocyclic reaction involving 4π electrons (the two electrons in the breaking σ-bond and the two electrons from the incipient π-bond), the Woodward-Hoffmann rules predict a conrotatory motion of the substituents at the termini of the breaking bond.[3][4] In a conrotatory process, the substituents rotate in the same direction (both clockwise or both counter-clockwise).[1] This stereospecificity is a direct consequence of the requirement to maintain symmetry between the highest occupied molecular orbital (HOMO) of the reactant and the HOMO of the product.[5]
This has profound stereochemical implications:
-
Starting with cis-dimethyl cyclobutane-1,2-dicarboxylate: A conrotatory opening will lead to the formation of cis,trans-dimethyl muconate.
-
Starting with trans-dimethyl cyclobutane-1,2-dicarboxylate: A conrotatory opening will result in the formation of trans,trans-dimethyl muconate.
Torquoselectivity: The Preferred Direction of Rotation
While the reaction is conrotatory, there are two possible conrotatory pathways (both groups rotating clockwise vs. both counter-clockwise). If the substituents are different, one of these pathways may be electronically or sterically favored over the other, a phenomenon known as torquoselectivity.[6][7] This selectivity arises from the preference for one group to rotate "inward" versus "outward" during the ring-opening.[8] Generally, electron-donating groups prefer to rotate outward, while electron-withdrawing groups have a slight preference for inward rotation.[8] Steric hindrance is also a major factor, with bulkier groups favoring outward rotation to minimize steric clash in the transition state.[6] For this compound, the two ester groups are identical, so torquoselectivity primarily manifests as a choice between two enantiomeric transition states unless a chiral influence is present.
Competing Reactions
Under thermal stress, the desired electrocyclic ring-opening competes with other potential pathways. The most significant side reaction is the epimerization (cis-trans isomerization) of the starting material.[9] At elevated temperatures, radical-mediated cleavage of a C-C bond can occur, followed by rotation and re-closure, scrambling the initial stereochemistry. This makes it crucial to find a thermal window that is high enough to promote the desired concerted reaction but low enough to minimize isomerization and non-specific decomposition (cracking).[9]
Diagram 1: Mechanism of Electrocyclic Ring-Opening
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Autonomous Materials Systems - Background, interpretation, and significance of our paper on Biasing reaction pathways with mechanical force [autonomic.beckman.illinois.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Woodward–Hoffmann rules - Wikipedia [en.wikipedia.org]
- 5. Electrocyclic reaction - Wikipedia [en.wikipedia.org]
- 6. Torquoselectivity - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Substituent effects on the competing thermal cracking and isomerization of dimethyl cyclobutane-1,2-dicarboxylates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Investigational Guide: Unlocking the Agricultural Potential of Dimethyl Cyclobutane-1,2-dicarboxylate and its Analogs
Introduction
The cyclobutane motif, a four-membered carbocycle, is a fascinating structural element that, despite its inherent ring strain, is found in a variety of natural products with significant biological activity.[1][2][3] While dimethyl cyclobutane-1,2-dicarboxylate itself is not widely documented as a commercial agricultural product, its structural features and the demonstrated bioactivities of related cyclobutane derivatives make it a compelling candidate for investigation in crop protection and enhancement.[1][4][5] This document serves as a detailed guide for researchers, scientists, and drug development professionals to explore the potential applications of this compound and its analogs in agriculture.
This guide eschews a rigid template, instead providing a logical, field-proven framework for the systematic evaluation of this chemical scaffold. We will delve into the rationale for its investigation, provide detailed screening protocols, and discuss the interpretation of results, grounding our approach in established scientific principles and the known activities of structurally related compounds. The core philosophy is to treat each protocol as a self-validating system, explaining the causality behind each experimental step.
Part 1: The Scientific Rationale for Investigation
The impetus to investigate this compound in agriculture stems from the established bioactivities of various cyclobutane-containing molecules. The cyclobutane ring can act as a rigid scaffold, orienting functional groups in a precise three-dimensional arrangement, which is often key for interaction with biological targets.[6]
Potential as a Novel Fungicide
There is strong precedent for the fungicidal potential of cyclobutane derivatives. Research has identified cyclobutane carboxamides as potent inhibitors of scytalone dehydratase, a key enzyme in the fungal melanin biosynthesis pathway.[4] Melanin is crucial for the pathogenicity of many fungi, protecting them from host defenses. Inhibition of this pathway can render the fungus vulnerable and unable to cause disease.
-
Hypothesis: By modifying the dimethyl ester groups of this compound to amides, we can generate novel compounds that target fungal melanin biosynthesis or other essential fungal pathways.
Potential as a Herbicide
The dicarboxylate functionality is present in some herbicidal compounds. For instance, derivatives of dicarboxylic acids have been explored for their herbicidal properties.[7][8] Furthermore, analogs with small, strained rings, such as cyclopropane-1,1-dicarboxylic acid derivatives, have been designed as inhibitors of plant-specific enzymes like ketol-acid reductoisomerase (KARI), which is essential for the biosynthesis of branched-chain amino acids.[9][10]
-
Hypothesis: this compound or its derivatives could act as herbicides by inhibiting essential plant enzymes, mimicking the action of other small-ring dicarboxylic acid analogs.
Potential as an Insecticide
A wide array of naturally occurring cyclobutane-containing alkaloids exhibit potent insecticidal and antifeedant properties.[1][2][11] These compounds are produced by plants, fungi, and marine organisms. The cyclobutane unit is a core structural element in these bioactive molecules. Patents for cyclobutane-based insecticides also exist, further validating this line of inquiry.[5]
-
Hypothesis: The cyclobutane-1,2-dicarboxylate scaffold can be elaborated with other functional groups to mimic the structure of natural insecticidal alkaloids, leading to the discovery of new pest control agents.
Potential as a Plant Growth Regulator
Chemicals that modulate plant hormone biosynthesis are widely used in agriculture to control plant size, increase branching, and improve yield.[12] For example, inhibitors of gibberellin biosynthesis are common plant growth regulators. While direct evidence for cyclobutane derivatives is limited, related cyclic compounds like cyclohexane derivatives are known to have plant growth regulating effects.[13]
-
Hypothesis: this compound could interfere with plant hormone signaling or biosynthesis, leading to desirable changes in plant growth and development.
Part 2: Investigational Workflow
A systematic approach is crucial for efficiently screening this compound and its derivatives. The workflow should begin with the synthesis of a small library of compounds, followed by tiered biological screening, from broad primary screens to more specific secondary and mechanism-of-action studies for promising hits.
Caption: High-level workflow for the investigation of this compound.
Part 3: Protocols for Primary Biological Screening
The following protocols are designed as starting points for the initial evaluation. Researchers should include appropriate positive and negative controls in all assays.
Protocol: In Vitro Antifungal Screening
This protocol is designed to assess the ability of test compounds to inhibit the growth of pathogenic fungi.
Objective: To determine the fungistatic or fungicidal activity of cyclobutane derivatives.
Materials:
-
Fungal species (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO (Dimethyl sulfoxide)
-
Positive control (e.g., a commercial fungicide like Tebuconazole)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Fungal Inoculum: Grow the fungus in PDB for 3-5 days. Filter the culture to obtain a spore suspension and adjust the concentration to 1 x 10^5 spores/mL.
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL). Create a series of dilutions in PDB in a 96-well plate to achieve final test concentrations (e.g., 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration is ≤1% in all wells.
-
Assay Setup:
-
To each well of the 96-well plate, add 180 µL of the appropriate compound dilution in PDB.
-
Add 20 µL of the fungal spore suspension to each well.
-
Include wells with PDB + spores + 1% DMSO as a negative control.
-
Include wells with a positive control fungicide.
-
-
Incubation: Cover the plate and incubate at 25°C for 48-72 hours with gentle shaking.
-
Data Collection: Measure the optical density (OD) at 600 nm using a microplate reader.
-
Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control:
-
% Inhibition = 100 * (1 - (OD_test - OD_blank) / (OD_control - OD_blank))
-
Protocol: Pre-Emergence Herbicidal Screening
This assay evaluates the effect of compounds on seed germination and early seedling growth.
Objective: To identify compounds with pre-emergence herbicidal activity.
Materials:
-
Seeds of a model weed species (e.g., Lepidium sativum - cress) and a crop species (e.g., Zea mays - corn).
-
Petri dishes with filter paper.
-
Test compounds dissolved in acetone or an appropriate solvent.
-
Positive control (e.g., a commercial pre-emergence herbicide).
Procedure:
-
Compound Application: Prepare solutions of test compounds at various concentrations (e.g., 10, 100, 500 ppm).
-
Assay Setup:
-
Place a sheet of filter paper in each petri dish.
-
Pipette 2 mL of a test compound solution onto the filter paper, ensuring even distribution. Allow the solvent to evaporate completely.
-
Place 20-30 seeds of the test plant species onto the treated filter paper.
-
Add 5 mL of distilled water to each dish.
-
-
Incubation: Seal the petri dishes with paraffin film and place them in a growth chamber with controlled light (16h light/8h dark) and temperature (22-25°C) for 5-7 days.
-
Data Collection: After the incubation period, count the number of germinated seeds. Measure the root and shoot length of the seedlings.
-
Analysis: Compare the germination rate and seedling growth in the treated dishes to the solvent-only control.
Protocol: Insecticidal Contact Bioassay
This protocol assesses the toxicity of compounds to insects upon direct contact.
Objective: To determine the contact insecticidal activity of test compounds.
Materials:
-
Test insects (e.g., Drosophila melanogaster - fruit flies, or Myzus persicae - aphids).
-
Vials or petri dishes.
-
Micro-applicator or spray tower.
-
Test compounds dissolved in acetone.
-
Positive control (e.g., a commercial insecticide like pyrethrin).
Procedure:
-
Compound Application: Apply a defined volume (e.g., 1 µL) of the test compound solution at a specific concentration directly to the dorsal thorax of each insect using a micro-applicator. For smaller insects like aphids, a spray tower can be used to treat insects on a leaf disc.
-
Incubation: Place the treated insects in a clean vial or petri dish with a food source. Maintain at an appropriate temperature and humidity.
-
Data Collection: Assess mortality at 24, 48, and 72 hours post-application. Insects that are unable to move when prodded are considered dead.
-
Analysis: Calculate the percentage mortality for each treatment, correcting for any mortality in the solvent-only control group using Abbott's formula.
Part 4: Data Interpretation and Hit Advancement
A "hit" is a compound that shows significant, reproducible activity in a primary screen. The threshold for a hit will vary by assay.
| Assay Type | Primary Hit Criteria (Example) | Next Steps for Hits |
| Antifungal | >80% growth inhibition at 50 µg/mL | Determine EC50, test against a panel of fungi |
| Herbicidal | >75% reduction in root growth at 100 ppm | Post-emergence testing, crop selectivity assay |
| Insecticidal | >90% mortality at 24h at 10 µ g/insect | Determine LC50, test ingestion toxicity |
| Plant Growth Reg. | >30% reduction in height without phytotoxicity | Test on different plant species, dose-response |
Hits should be subjected to dose-response studies to determine the EC50 (half-maximal effective concentration) or LC50 (lethal concentration, 50%). Promising compounds should then be tested for their spectrum of activity against a wider range of target and non-target organisms.
Part 5: Investigating the Mechanism of Action
For validated hits, understanding the mechanism of action is critical for further development.
Hypothetical Mechanism: Fungal Melanin Biosynthesis Inhibition
Based on the findings for cyclobutane carboxamides, a promising antifungal hit derived from this compound could be investigated as an inhibitor of scytalone dehydratase.[4]
Caption: Hypothetical inhibition of the fungal DHN-melanin pathway.
Protocol Suggestion: Scytalone Dehydratase Enzyme Assay
-
Source of Enzyme: Recombinantly express and purify scytalone dehydratase from a relevant fungal species.
-
Assay: The dehydration of scytalone to 1,3,8-trihydroxynaphthalene (1,3,8-THN) can be monitored spectrophotometrically by the increase in absorbance at a specific wavelength.
-
Procedure: Incubate the purified enzyme with its substrate (scytalone) in the presence and absence of the test inhibitor. Measure the rate of reaction.
-
Analysis: Determine if the compound inhibits the enzyme and calculate its IC50 (half-maximal inhibitory concentration).
Conclusion
While this compound is not a known agricultural active ingredient, the chemical scaffold of cyclobutane is a proven component of bioactive molecules with fungicidal, herbicidal, and insecticidal properties.[1][4][5][14] A systematic investigation, beginning with the synthesis of a focused library of derivatives and employing the tiered screening protocols outlined in this guide, provides a robust framework for unlocking the agricultural potential of this intriguing class of compounds. The key to success lies in methodical evaluation, causal reasoning behind experimental design, and a deep understanding of the biological targets in crop protection.
References
- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutane - Wikipedia [en.wikipedia.org]
- 4. Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AU534112B2 - Cyclobutane insecticides - Google Patents [patents.google.com]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US6608003B2 - Herbicidal solutions comprising fatty acid ammonium salts and dicarboxylic acid diesters and methods of using the same - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical plant growth regulators - active ingredients | AHDB [horticulture.ahdb.org.uk]
- 13. KR910005225B1 - Cyclohexane Derivatives and Plant Growth Regulators Containing the Same - Google Patents [patents.google.com]
- 14. Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isomerization of Dimethyl Cyclobutane-1,2-dicarboxylate Isomers
Introduction: The Significance of Stereoisomeric Purity in Cyclobutane Scaffolds
Cyclobutane derivatives are pivotal structural motifs in medicinal chemistry and materials science, offering a unique three-dimensional architecture that can impart desirable pharmacokinetic and physical properties. Dimethyl cyclobutane-1,2-dicarboxylate, existing as cis and trans diastereomers, serves as a versatile precursor for more complex molecules. The stereochemical arrangement of the two ester groups dictates the overall topology of the molecule and, consequently, the biological activity or material characteristics of its derivatives.[1] Controlling the stereochemistry through isomerization is, therefore, a critical step in the synthesis of stereochemically pure compounds for drug development and advanced material applications.
This guide provides a detailed exploration of the methodologies for the isomerization of this compound isomers, with a focus on the principles of chemical reactivity that govern these transformations. We will delve into the mechanistic underpinnings of base-catalyzed epimerization, the strategic application of kinetic and thermodynamic control to selectively favor a desired isomer, and the analytical techniques essential for monitoring and characterizing the isomeric mixture.
Mechanistic Insight: The Role of the Enolate Intermediate
The primary method for the interconversion of cis- and trans-dimethyl cyclobutane-1,2-dicarboxylate is base-catalyzed epimerization. This process hinges on the acidity of the α-protons (the protons on the carbons bearing the ester groups) and the formation of a planar enolate intermediate.
The reaction is initiated by the abstraction of an α-proton by a suitable base, such as an alkoxide. This deprotonation is reversible and leads to the formation of a resonance-stabilized enolate ion, where the negative charge is delocalized between the α-carbon and the oxygen of the carbonyl group. The key to isomerization lies in the fact that the α-carbon of this enolate intermediate is sp²-hybridized and planar. Subsequent reprotonation of this planar intermediate can occur from either face, leading to the formation of either the cis or the trans isomer.
The overall equilibrium of the reaction is dictated by the relative thermodynamic stabilities of the two isomers. Generally, the trans isomer is thermodynamically more stable due to reduced steric strain between the two ester groups.[2]
Strategic Isomerization: Kinetic vs. Thermodynamic Control
The ability to selectively isolate either the cis or the trans isomer is a powerful tool in stereoselective synthesis. This can be achieved by leveraging the principles of kinetic and thermodynamic control.[3][4]
-
Thermodynamic Control: By allowing the isomerization reaction to reach equilibrium, the most stable isomer will be the major product. This is typically achieved by using a sufficiently strong base to facilitate equilibration, a protic solvent to act as a proton source, and allowing the reaction to proceed for an extended period or at a higher temperature.[5] Under these conditions, the less stable cis isomer will be converted to the more stable trans isomer until the equilibrium ratio is reached.
-
Kinetic Control: While less common for driving the reaction towards the less stable isomer from an equilibrium mixture, the principles of kinetic control are crucial when considering the initial formation of these isomers in a synthetic route. The kinetically favored product is the one that is formed fastest, which may not necessarily be the most stable. In the context of isomerization, if a reaction to form the cyclobutane ring produces a mixture of isomers, understanding the kinetic and thermodynamic landscape can inform purification strategies or subsequent isomerization steps.
Experimental Protocols
Protocol 1: Thermodynamic Isomerization to the trans Isomer
This protocol describes the base-catalyzed epimerization of a mixture of this compound isomers (or the pure cis isomer) to the thermodynamically more stable trans isomer.
Materials:
-
This compound (cis or a cis/trans mixture)
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and extraction
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the this compound (1.0 eq).
-
Solvent Addition: Add anhydrous methanol to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Base Addition: While stirring, add a catalytic amount of sodium methoxide (e.g., 0.1-0.3 eq). A common approach is to use a freshly prepared solution of sodium methoxide in methanol.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by gas chromatography (GC) or ¹H NMR spectroscopy. The reaction is typically complete within 2-6 hours, as the equilibrium favoring the trans isomer is established.
-
Quenching: Cool the reaction mixture to room temperature and carefully quench by adding glacial acetic acid to neutralize the sodium methoxide.
-
Workup: Remove the methanol using a rotary evaporator. To the residue, add diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which will be enriched in the trans isomer.
-
Purification: The trans isomer can be purified from any remaining cis isomer by column chromatography on silica gel or by recrystallization.
Protocol 2: Analytical Monitoring by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID)
-
Capillary column suitable for separating isomers (e.g., a mid-polarity column like a DB-35 or equivalent).[4][6][7]
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program: 100 °C hold for 2 min, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium or Hydrogen
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., diethyl ether or ethyl acetate).
Expected Outcome:
The cis and trans isomers should have different retention times, allowing for the quantification of the isomer ratio over the course of the reaction. The trans isomer is generally expected to have a slightly longer retention time.
Data Presentation
Table 1: Comparison of cis and trans this compound Isomers
| Property | cis Isomer | trans Isomer |
| Symmetry | C₂ᵥ (meso) | C₂ |
| Thermodynamic Stability | Less Stable | More Stable |
| ¹³C NMR (Predicted) | Fewer signals due to symmetry | More signals |
| ¹H NMR (Predicted) | More complex splitting patterns | Simpler splitting patterns |
| Boiling Point | Expected to be slightly lower | Expected to be slightly higher |
| GC Retention Time | Shorter | Longer |
Note: Specific NMR chemical shifts can be found in spectral databases such as PubChem for the cis isomer. The data for the trans isomer can be inferred from closely related structures, such as the corresponding dicarboxylic acid.
Visualizations
Reaction Mechanism
Caption: Base-catalyzed epimerization mechanism.
Experimental Workflow
Caption: Workflow for thermodynamic isomerization.
Conclusion and Further Applications
The methodologies detailed in this guide provide a robust framework for the controlled isomerization of this compound. A thorough understanding of the underlying principles of enolate chemistry and kinetic versus thermodynamic control empowers researchers to selectively prepare the desired stereoisomer. The analytical protocols described are essential for both monitoring the progress of the isomerization and for the final characterization of the purified product. These stereochemically pure cyclobutane building blocks are valuable intermediates for the synthesis of novel pharmaceuticals and advanced materials where three-dimensional structure is paramount.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cis-Dimethyl cyclobutane-1,2-dicarboxylate | C8H12O4 | CID 11052095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID(1124-13-6) 13C NMR [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Dimethyl Cyclobutane-1,2-dicarboxylate Synthesis
Welcome to the technical support center for the synthesis of dimethyl cyclobutane-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this valuable synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges and optimize your experimental outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am attempting a [2+2] photocycloaddition to synthesize this compound, but I'm observing very low to no yield of the desired product. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield in a photochemical [2+2] cycloaddition is a common hurdle.[1][2][3] The success of this reaction is highly dependent on several critical parameters. Let's break down the potential causes and solutions.
Potential Causes & Corrective Actions:
-
Inadequate Light Source or Wavelength: The alkene starting material must be able to absorb the light emitted by your lamp to reach an excited state.[4]
-
Solution: Ensure your UV lamp's emission spectrum overlaps with the absorption spectrum of your dienophile (e.g., dimethyl maleate or fumarate). A medium-pressure mercury lamp is often a good starting point. For some substrates, visible light photocatalysis with a suitable sensitizer can be an alternative.[3]
-
-
Presence of Quenchers: Oxygen and other impurities can act as triplet quenchers, preventing the excited state of the alkene from reacting.
-
Solution: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period before and during the irradiation. Ensure all reagents are pure and solvents are anhydrous.
-
-
Incorrect Concentration: The concentration of the alkene is crucial. If it's too low, the probability of two molecules encountering each other in the correct orientation for cycloaddition decreases. Conversely, if it's too high, it can lead to polymerization or other side reactions.
-
Solution: Optimize the concentration by running a series of small-scale reactions at varying concentrations to find the sweet spot for your specific substrate.
-
-
Use of a Sensitizer: For alkenes that do not efficiently form a triplet state upon direct irradiation, a triplet sensitizer is necessary.[5]
Troubleshooting Workflow for Low Yield:
Caption: A decision tree for troubleshooting low yields.
Issue 2: Poor Control of Stereochemistry (cis/trans Isomer Ratio)
Question: My synthesis is producing a mixture of cis and trans isomers of this compound, and I need to selectively synthesize one over the other. How can I control the stereochemical outcome?
Answer:
Controlling the stereoselectivity in the formation of the cyclobutane ring is a critical aspect of this synthesis. The choice of starting materials and reaction conditions plays a pivotal role in determining the final cis/trans ratio.
Strategies for Stereocontrol:
-
Choice of Dienophile: The geometry of the starting alkene directly influences the stereochemistry of the product in a concerted photochemical [2+2] cycloaddition.
-
For cis-dimethyl cyclobutane-1,2-dicarboxylate: Start with dimethyl maleate (the cis-isomer). The stereochemistry is generally retained in the product.
-
For trans-dimethyl cyclobutane-1,2-dicarboxylate: Begin with dimethyl fumarate (the trans-isomer).
-
-
Reaction Mechanism: While photochemical [2+2] cycloadditions can be stereospecific, other methods may offer different selectivity.
-
Lewis Acid Catalyzed [2+2] Cycloaddition: The reaction of ketene acetals with fumaric or maleic esters in the presence of a Lewis acid can provide good stereoselectivity.[6] The choice of Lewis acid and reaction temperature can be tuned to favor one isomer.
-
-
Isomerization: It's possible to isomerize the less stable cis-isomer to the more stable trans-isomer.[7]
-
Solution: This can sometimes be achieved by treating the product mixture with a base, which can epimerize the stereocenter adjacent to the carbonyl group.
-
| Method | Starting Material (Dienophile) | Predominant Product Isomer | Key Considerations |
| Photochemical [2+2] Cycloaddition | Dimethyl Maleate | cis | Reaction is often stereospecific. |
| Photochemical [2+2] Cycloaddition | Dimethyl Fumarate | trans | Reaction is often stereospecific. |
| Lewis Acid Catalyzed [2+2] Cycloaddition | Fumaric/Maleic Esters + Ketene Acetal | trans or cis | Stereoselectivity can be influenced by the Lewis acid and temperature.[6] |
Issue 3: Difficulty in Product Purification
Question: After my reaction, I'm having trouble separating the desired this compound from unreacted starting materials and byproducts. What are the recommended purification techniques?
Answer:
Effective purification is essential to obtain a high-purity final product. The choice of method will depend on the scale of your reaction and the nature of the impurities.
Recommended Purification Methods:
-
Column Chromatography: This is the most common and effective method for separating the cis and trans isomers from each other and from other reaction components.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar/polar solvent system, such as a mixture of hexane and ethyl acetate, is commonly employed. The optimal ratio will need to be determined empirically, often starting with a low polarity mixture and gradually increasing the polarity.
-
-
Distillation: If the boiling points of your product and impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification method, particularly for larger scale reactions. The boiling point of this compound is in the range of 220-230°C at atmospheric pressure.[8][9]
-
Recrystallization: If your product is a solid, recrystallization can be a powerful technique for achieving high purity.
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then allow the solution to cool slowly. The desired compound should crystallize out, leaving the impurities in the solution.
-
General Purification Workflow:
Caption: A general workflow for the purification of this compound.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
A1: The most common methods include:
-
[2+2] Photochemical Cycloaddition: This involves the light-induced reaction of two alkene molecules to form a cyclobutane ring.[1][2][4] It is a powerful method for constructing four-membered rings.[1]
-
Esterification of 1,2-Cyclobutanedicarboxylic acid: This involves reacting the corresponding dicarboxylic acid with methanol in the presence of an acid catalyst.[7]
-
Diels-Alder Reaction followed by subsequent transformations: While the Diels-Alder reaction itself forms a six-membered ring, certain cyclobutane-containing natural products have been synthesized using this reaction as a key step in a multi-step sequence.[10][11][12][13]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent can influence the reaction in several ways:
-
Solubility: The starting materials must be soluble in the chosen solvent.
-
Light Absorption: The solvent should be transparent to the wavelength of light being used for a photochemical reaction to avoid absorbing the energy intended for the reactants.
-
Side Reactions: Some solvents can participate in side reactions. For example, solvents with abstractable hydrogen atoms can sometimes be problematic in radical reactions. Dichloromethane is a common solvent for these types of reactions.[14]
Q3: Are there any safety precautions I should be aware of?
A3: Yes, standard laboratory safety practices should always be followed. Specifically for this synthesis:
-
UV Radiation: When performing a photochemical reaction, ensure the apparatus is properly shielded to avoid exposure to harmful UV radiation.
-
Organic Solvents: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound may be irritating to the skin and eyes.[8][9]
-
Reagent Handling: Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
Q4: Can this synthesis be performed using transition metal catalysis?
A4: Yes, transition metal-catalyzed [2+2] cycloadditions are a known method for synthesizing cyclobutane derivatives.[3][5] These reactions can sometimes offer advantages over photochemical methods, such as milder reaction conditions and different selectivity profiles. However, catalyst deactivation can be a significant challenge in these systems.[15]
III. Experimental Protocols
Protocol 1: Photochemical [2+2] Cycloaddition for cis-Dimethyl Cyclobutane-1,2-dicarboxylate
This protocol is a general guideline and may require optimization for specific substrates and equipment.
Materials:
-
Dimethyl maleate
-
Benzophenone (sensitizer)
-
Dichloromethane (anhydrous, degassed)
-
High-pressure mercury lamp
-
Quartz reaction vessel
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
In a quartz reaction vessel, dissolve dimethyl maleate and a catalytic amount of benzophenone in anhydrous, degassed dichloromethane.
-
Seal the vessel and continue to bubble a gentle stream of inert gas through the solution for 30 minutes to ensure all oxygen is removed.
-
Place the reaction vessel in a cooling bath to maintain a constant temperature (e.g., 0-10 °C).
-
Position the high-pressure mercury lamp at a consistent distance from the reaction vessel.
-
Irradiate the reaction mixture with stirring for a predetermined time (this will require optimization, typically several hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
IV. References
-
Smolecule. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). [2+2] Photochemical Cycloaddition in Organic Synthesis. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Cycloaddition Reactions. Retrieved from --INVALID-LINK--
-
ChemBK. (2024). trans-Dimethylcyclobutane-1,2-dicarboxylate. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 1,2-dimethylcyclobutane-1,2-dicarboxylic anhydride. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Retrieved from --INVALID-LINK--
-
Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. Retrieved from --INVALID-LINK--
-
Researcher.Life. (2019). [2+2] Photochemical Cycloaddition in Organic Synthesis. Retrieved from --INVALID-LINK--
-
Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from --INVALID-LINK--
-
Patsnap. (n.d.). Process for preparing cyclobutane-1,2-dicarboxylic esters. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Dimethyl cis- and trans-1,2-Dimethylcyclohexane-1,2-dicarboxylate. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from --INVALID-LINK--
-
ChemBK. (2024). 1,2-Cyclobutanedicarboxylic acid 1,2-dimethyl ester. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Scalable preparation and property investigation of a cis- cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Transition Metal-Catalyzed Cyclobutane Formation. Retrieved from --INVALID-LINK--
-
Advanced ChemBlocks. (n.d.). trans-1,2-dimethyl-cyclobutane-1,2-dicarboxylate 97%. Retrieved from --INVALID-LINK--
-
Journal of the Tennessee Academy of Science. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Cyclobutenone as a Highly Reactive Dienophile: Expanding Upon Diels-Alder Paradigms. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). cis-Dimethyl cyclobutane-1,2-dicarboxylate. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from --INVALID-LINK--
-
NIST WebBook. (n.d.). cyclobutane, 1,2-dimethyl-, cis-. Retrieved from --INVALID-LINK--
-
CP Lab Safety. (n.d.). cis-Dimethyl cyclobutane-1,2-dicarboxylate, 95% Purity, C8H12O4, 1 gram. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from --INVALID-LINK--
-
YouTube. (2021). Diels Alder Reaction. Retrieved from --INVALID-LINK--
-
ePrints Soton. (2020). Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry. Retrieved from --INVALID-LINK--
-
NIST WebBook. (n.d.). 1,2-Cyclobutanedicarboxylic acid, dimethyl ester. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. baranlab.org [baranlab.org]
- 6. eureka.patsnap.com [eureka.patsnap.com]
- 7. Buy this compound | 3396-20-1 [smolecule.com]
- 8. chembk.com [chembk.com]
- 9. chembk.com [chembk.com]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. Diels-Alder Reaction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. prepchem.com [prepchem.com]
- 15. benchchem.com [benchchem.com]
"purification of dimethyl cyclobutane-1,2-dicarboxylate by fractional distillation"
Welcome to the technical support guide for the purification of dimethyl cyclobutane-1,2-dicarboxylate. This resource is designed for researchers, chemists, and drug development professionals who require high-purity isomers of this compound for their work. Here, we provide in-depth, field-proven guidance on using fractional distillation, focusing on practical troubleshooting and the scientific principles behind the methodology.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and foundational knowledge required before undertaking the purification.
Q1: Why is fractional distillation under vacuum the required method for purifying this compound?
A: This compound presents two primary challenges: the presence of close-boiling geometric isomers (cis and trans) and the risk of thermal degradation.
-
Separation of Isomers: The cis and trans isomers of this compound have very similar boiling points, making simple distillation ineffective. Fractional distillation, which provides multiple theoretical plates for vapor-liquid equilibration, is necessary to achieve separation.[1][2]
-
Thermal Stability: The compound's normal boiling point is high (approx. 220-225°C).[3][4] The cyclobutane ring possesses significant angle and torsional strain, making it susceptible to thermal decomposition or rearrangement at elevated temperatures.[5][6][7] Vacuum distillation reduces the system pressure, thereby lowering the boiling point to a temperature where the molecule is stable, preventing product loss and the formation of impurities.[8]
Q2: What are the key physical properties I need to know for the cis and trans isomers?
A: Accurate physical data is critical for planning the distillation. While experimental data under various vacuum pressures can be limited, the following provides a baseline for atmospheric pressure.
| Property | cis-isomer | trans-isomer | Source(s) |
| Molecular Formula | C₈H₁₂O₄ | C₈H₁₂O₄ | [9][10] |
| Molecular Weight | 172.18 g/mol | 172.18 g/mol | [9][10] |
| Normal Boiling Point (Predicted/Experimental) | ~225 °C (498 K) | ~220-230 °C | [3][4] |
| CAS Number | 2607-03-6 | 3396-20-1 | [9][10] |
The proximity of their boiling points underscores the need for a highly efficient distillation column.
Q3: What are the likely impurities in my crude sample?
A: Impurities typically originate from the synthesis process. Common examples include:
-
Unreacted starting materials (e.g., 1,2-cyclobutanedicarboxylic acid, methanol).[11]
-
Catalysts or reagents used during esterification.
-
Solvents used in the reaction or workup.
-
Byproducts from side reactions or thermal degradation during synthesis.
Q4: How do I select the appropriate packing material for my distillation column?
A: The choice of packing is critical for separating close-boiling isomers. The goal is to maximize the surface area for vapor-liquid contact, which increases the number of theoretical plates and improves separation efficiency.
-
Structured Packing: This type, consisting of corrugated metal sheets or wire gauze, offers high surface area and low pressure drop, making it an excellent choice for vacuum distillation where maintaining a low pressure is key.[12][13]
-
Random Packing: Materials like Raschig rings, Berl saddles, or Pro-Pak® packing are also effective.[13][14] For laboratory-scale purification of this specific compound, smaller packing sizes are favored as they provide higher efficiency in smaller diameter columns.[14] Glass beads can also be used, offering an inert surface.[15]
For this application, structured packing or small-diameter random packing (e.g., Pro-Pak® 0.24") is highly recommended.
Section 2: Experimental Protocol for Fractional Distillation
This protocol is designed as a self-validating system with integrated checkpoints to ensure a successful purification.
Materials & Equipment:
-
Crude this compound
-
Round-bottom flask (distilling pot)
-
Magnetic stir bar or capillary bubbler
-
Heating mantle with stirrer
-
Vigreux or packed fractionating column (minimum 30 cm)
-
Distillation head with thermometer/temperature probe
-
Condenser
-
Vacuum adapter with a cow-type receiving flask adapter
-
Multiple receiving flasks
-
Cold trap (ideally with liquid nitrogen or dry ice/acetone)
-
Vacuum pump and tubing
-
Manometer or vacuum gauge
-
Glass wool and aluminum foil for insulation
-
High-vacuum grease
Step-by-Step Procedure:
-
System Preparation:
-
Checkpoint: Inspect all glassware for cracks or star fractures that could lead to implosion under vacuum.[16]
-
Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are lightly but completely greased to prevent leaks.[16]
-
Place a magnetic stir bar in the round-bottom flask. Note: Boiling stones are ineffective under vacuum as the trapped air is quickly removed.[16]
-
Charge the flask with the crude ester mixture (do not fill more than 2/3 full).
-
Insert the column packing material, ensuring it is settled uniformly without channeling.
-
Wrap the distillation column and head with glass wool and/or aluminum foil to minimize heat loss and maintain thermal equilibrium.
-
-
Initiating the Distillation:
-
Turn on the condenser cooling water.
-
Connect the vacuum pump through a cold trap to the vacuum adapter. The trap is essential to protect the pump from corrosive vapors.
-
Slowly and carefully start the vacuum pump. The system pressure should begin to drop.
-
Checkpoint: Monitor the manometer. The system should hold a stable vacuum. If not, check all joints and connections for leaks. A hissing sound indicates a leak.[16]
-
Once the target pressure is reached and stable, turn on the magnetic stirrer to ensure smooth boiling.
-
-
Distillation & Fraction Collection:
-
Begin heating the distilling pot gently.
-
Observe the column as the liquid begins to boil and the vapor rises. You should see a ring of condensing vapor slowly ascend the column.
-
Allow the system to equilibrate by adjusting the heat so that the vapor condenses and flows back down the column (total reflux) for at least 30 minutes. This establishes the temperature gradient necessary for separation.
-
Checkpoint: The temperature at the distillation head should remain stable at the boiling point of the most volatile component (likely residual solvent or a low-boiling impurity) at the operating pressure.
-
Collect this initial low-boiling fraction (forerun) in the first receiving flask.
-
After the forerun is removed, the head temperature may drop slightly before rising again. Increase the heat input slowly.
-
The temperature will stabilize again at the boiling point of the first cyclobutane isomer. Begin collecting this as your first pure fraction.
-
Checkpoint: Collect fractions only when the head temperature is constant and within a narrow range (e.g., ±1°C). Record the temperature and pressure for each fraction.
-
When the temperature begins to rise again, rotate the cow adapter to a new receiving flask. This intermediate fraction will contain a mixture of isomers.
-
The temperature will stabilize a second time at the boiling point of the higher-boiling isomer. Collect this as your second pure fraction.
-
-
System Shutdown:
-
Once the second isomer has been collected or the pot is nearly dry, turn off and lower the heating mantle.
-
Allow the system to cool under vacuum.[16]
-
Crucial Step: Once cooled, slowly and carefully vent the system to atmospheric pressure by opening a clamp or stopcock. Do not turn off the pump first , as this can cause back-siphoning of pump oil or trap contents into your apparatus.[16]
-
Turn off the vacuum pump and condenser water.
-
Disassemble the apparatus and analyze the purity of the collected fractions (e.g., via GC, NMR).
-
Section 3: Visualization of Setup and Logic
// Node styles problem [fillcolor="#EA4335"]; cause [fillcolor="#FBBC05", fontcolor="#202124"]; solution [fillcolor="#34A853"];
// Problems P1 [label="Problem:\nCannot Reach\nTarget Pressure", shape=Mdiamond, style=filled, fillcolor="#EA4335"]; P2 [label="Problem:\nPoor Separation of\nIsomers", shape=Mdiamond, style=filled, fillcolor="#EA4335"]; P3 [label="Problem:\nUnstable Boiling\n(Bumping)", shape=Mdiamond, style=filled, fillcolor="#EA4335"]; P4 [label="Problem:\nProduct\nDecomposition", shape=Mdiamond, style=filled, fillcolor="#EA4335"];
// Causes C1a [label="System Leaks", node=cause]; C1b [label="Pump Inefficient", node=cause]; C2a [label="Column Efficiency\nToo Low", node=cause]; C2b [label="Heating Rate\nToo High", node=cause]; C2c [label="Poor Insulation", node=cause]; C3a [label="No Stirring/\nIneffective Stirring", node=cause]; C3b [label="Heating Too Rapid", node=cause]; C4a [label="Pot Temperature\nToo High", node=cause]; C4b [label="High Residence Time", node=cause];
// Solutions S1a [label="Check/Re-grease Joints\n& Tubing Connections", node=solution]; S1b [label="Check Pump Oil\n& Service Pump", node=solution]; S2a [label="Use Longer Column or\nMore Efficient Packing", node=solution]; S2b [label="Reduce Heat Input\n(Lower Boil-up Rate)", node=solution]; S2c [label="Insulate Column & Head\nThoroughly", node=solution]; S3a [label="Ensure Stirrer is On\n& Functioning", node=solution]; S3b [label="Apply Heat Gradually", node=solution]; S4a [label="Improve Vacuum\nto Lower Boiling Point", node=solution]; S4b [label="Distill Promptly Once\nCrude is Prepared", node=solution];
// Connections P1 -> C1a; P1 -> C1b; C1a -> S1a; C1b -> S1b;
P2 -> C2a; P2 -> C2b; P2 -> C2c; C2a -> S2a; C2b -> S2b; C2c -> S2c;
P3 -> C3a; P3 -> C3b; C3a -> S3a; C3b -> S3b;
P4 -> C4a; P4 -> C4b; C4a -> S4a; C4b -> S4b; } .dot Caption: Troubleshooting logic for common distillation issues.
Section 4: Troubleshooting Guide
Q: My system won't reach the target vacuum pressure. What's wrong?
A: This is one of the most common issues in vacuum distillation and almost always points to a leak.[17]
-
Cause 1: Leaky Joints. Even a tiny leak will prevent the system from reaching a low pressure.
-
Solution: Systematically check every glass joint, stopcock, and tubing connection. Ensure all are properly sealed and greased. Check that the vacuum tubing is not old or cracked.
-
-
Cause 2: Inefficient Pump. The vacuum pump itself may be the issue.
-
Solution: Check the pump oil level and clarity; change it if it is cloudy or discolored. If the pump has a gas ballast valve, run it with the valve open for 30 minutes to purge condensed volatiles before connecting it to your system.
-
Q: The separation between my cis and trans fractions is poor, according to my GC analysis.
A: This indicates that the efficiency of your fractional distillation is insufficient for this specific separation.
-
Cause 1: Insufficient Theoretical Plates. Your column may be too short or the packing material not efficient enough.
-
Solution: Switch to a longer column or use a more efficient packing material like structured packing.[18]
-
-
Cause 2: Excessive Boil-up Rate. Heating the pot too aggressively causes the vapor to travel up the column too quickly, preventing proper equilibration.
-
Solution: Reduce the heat input to the distilling flask. The goal is a slow, steady distillation, not a rapid one.
-
-
Cause 3: Loss of Thermal Equilibrium. If the column is not well-insulated, temperature fluctuations will disrupt the delicate vapor-liquid equilibrium.
-
Solution: Ensure the column and distillation head are thoroughly insulated with glass wool or aluminum foil.
-
Q: My product in the distilling flask is turning dark brown or black.
A: This is a clear sign of thermal decomposition.
-
Cause 1: Temperature is too high. The boiling point in the flask is exceeding the thermal stability limit of the compound.
-
Solution: The most effective solution is to achieve a lower vacuum. A better vacuum will lower the boiling point and reduce thermal stress.[8]
-
-
Cause 2: "Hot Spots" in the flask. Uneven heating can cause localized overheating.
-
Solution: Ensure vigorous and constant stirring with the magnetic stir bar. Use a heating mantle that fits the flask properly to distribute heat evenly.
-
Q: My column is "flooding" (liquid is being pushed up the column).
A: Flooding occurs when the upward flow of vapor is so high that it prevents the downward flow of the condensed liquid (reflux).[18]
-
Cause: Excessive Heating. This is the primary cause of flooding.
-
Solution: Immediately reduce or turn off the heat until the liquid drains back into the pot. Resume heating at a much lower rate. Proper distillation should have a clear separation between the boiling liquid in the pot and the refluxing liquid in the column.
-
References
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chembk.com [chembk.com]
- 4. 1,2-Cyclobutanedicarboxylic acid, dimethyl ester, cis- (CAS 2607-03-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 9. This compound | C8H12O4 | CID 137657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cis-Dimethyl cyclobutane-1,2-dicarboxylate | C8H12O4 | CID 11052095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Buy this compound | 3396-20-1 [smolecule.com]
- 12. ambanimetal.com [ambanimetal.com]
- 13. Distillation Columns: Plates and Packing - EPCM [epcmholdings.com]
- 14. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 15. labdepotinc.com [labdepotinc.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 18. klmtechgroup.com [klmtechgroup.com]
"troubleshooting low yield in dimethyl cyclobutane-1,2-dicarboxylate synthesis"
Technical Support Center: Dimethyl Cyclobutane-1,2-dicarboxylate Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in achieving high yields and purity for this valuable synthetic intermediate. We will move beyond simple procedural lists to explore the causality behind common experimental failures, offering robust, field-tested solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of the cyclobutane ring is notoriously challenging. Low yields in the preparation of this compound often stem from issues within one of the two primary synthetic routes: the [2+2] cycloaddition or the esterification of the corresponding diacid. This guide is structured to address specific problems within each pathway.
Section 1: Troubleshooting the [2+2] Cycloaddition Route
The [2+2] cycloaddition, typically between a fumaric/maleic ester and a ketene acetal, is a powerful method for constructing the cyclobutane ring.[1][2] However, it is sensitive to reaction conditions, and failures often trace back to temperature control, reagent stoichiometry, and the management of reactive intermediates.
Q1: My [2+2] cycloaddition yield is poor, and I have low conversion of starting materials. What are the primary causes?
This is a common issue often linked to suboptimal activation of the dienophile or insufficient reaction time at low temperatures.
-
Causality: Lewis acids are crucial for activating the fumaric or maleic ester, making it more electrophilic and susceptible to attack by the ketene acetal.[3] However, the reaction kinetics are often slow at the cryogenic temperatures required to prevent side reactions.
-
Troubleshooting Steps:
-
Lewis Acid Choice & Stoichiometry: Ensure you are using a sufficiently strong Lewis acid (e.g., diethylaluminium chloride, diisobutylaluminium chloride). Critically, the stoichiometry must be optimized. While catalytic amounts can work, some procedures call for up to 2 equivalents to achieve high conversion.[2]
-
Reaction Temperature & Time: These reactions are frequently performed at very low temperatures (-75 °C to -40 °C) to suppress side reactions.[2][3] A common error is not allowing the reaction to proceed for a sufficient duration at this temperature. Consider extending the reaction time (monitoring by TLC or GC) before quenching.
-
Reagent Purity: Ketene acetals are sensitive to moisture and can hydrolyze or polymerize. Ensure your ketene acetal is freshly distilled or from a recently opened bottle. The fumarate/maleate ester should also be of high purity.
-
Q2: My reaction is messy, showing significant polymer formation and other side products. How can I achieve a cleaner reaction?
The formation of a polymeric solid is a classic sign of uncontrolled side reactions, often initiated by trace impurities or incorrect reaction temperatures.
-
Causality: Ketene acetals can readily polymerize in the presence of protic acids or even the Lewis acid itself. The desired cycloaddition competes with these undesired pathways. A key innovation in this area was the discovery that a sterically hindered base can dramatically improve yields by mitigating these side reactions.[2]
-
Troubleshooting Steps:
-
Introduce a Sterically Hindered Base: The addition of a non-nucleophilic, sterically hindered base (e.g., ethyldiisopropylamine, 2,6-lutidine) is highly recommended.[1][2][3] This base acts as a proton scavenger, neutralizing trace acids that can initiate polymerization without interfering with the Lewis acid's role. Typically, 0.2 equivalents relative to the limiting reagent is effective.[2]
-
Optimize Temperature Control: A key disadvantage of older methods is the need for temperatures as low as -75 °C to get a good yield.[2] Surprisingly, the addition of a hindered base allows the reaction to be run at significantly higher temperatures (e.g., -20 °C or even 0 °C) while still achieving excellent yields ( >90%).[2] This is because the base provides a cleaner reaction environment, reducing the need for extreme cold to slow down side reactions.
-
Order of Addition: Add the Lewis acid to the solution of the fumarate/maleate ester first, allow it to complex, and then add the ketene acetal, followed immediately by the hindered base. This sequence minimizes the exposure of the sensitive ketene acetal to the unmanaged Lewis acid.
-
This workflow illustrates the optimized process incorporating a sterically hindered base.
Caption: Optimized workflow for Lewis Acid-catalyzed [2+2] cycloaddition.
Section 2: Troubleshooting the Photochemical [2+2] Cycloaddition
Photochemical routes can also produce the cyclobutane core, often by dimerizing derivatives of cinnamic acid or reacting maleic anhydride with ethylene.[4][5] Success here depends on precise control of the photochemical conditions.
Q1: My photochemical reaction is inefficient, with low conversion even after prolonged irradiation.
Failure in photocycloadditions often points to issues with the light source, reaction setup, or quenching of the excited state.
-
Causality: The reaction proceeds via the photoexcitation of the enone to a singlet state, followed by intersystem crossing to a triplet state which then reacts with the alkene.[6] This process can be inefficient if the triplet state is quenched or if the emitted photons are not of the correct energy.
-
Troubleshooting Steps:
-
Check Your Equipment: Ensure your mercury lamp is functioning correctly and the cooling bath is maintaining the target low temperature (e.g., -60 to -70 °C).[5] The reaction vessel must be made of a material (like quartz) that is transparent to the lamp's wavelength.
-
Use a Sensitizer: If direct irradiation is inefficient, the addition of a triplet sensitizer like benzophenone can be highly effective.[5][6] The sensitizer absorbs the light and efficiently transfers the energy to the reacting enone to generate the necessary triplet state.
-
Degas the Solution: Dissolved oxygen is a notorious quencher of triplet states and must be removed.[6] Before irradiation, thoroughly degas your solvent and reaction mixture by bubbling nitrogen or argon through it for at least 30 minutes.
-
Section 3: Troubleshooting the Esterification Route
This classic method involves reacting cyclobutane-1,2-dicarboxylic acid with methanol in the presence of an acid catalyst.[7] While seemingly straightforward, achieving high yields requires driving the equilibrium towards the product.
Q1: My Fischer esterification is not going to completion, and I have a mixture of diacid, mono-ester, and di-ester.
This is a classic equilibrium problem. The reaction produces water, which can hydrolyze the ester product, preventing the reaction from reaching completion.
-
Causality: Fischer esterification is a reversible reaction. According to Le Châtelier's principle, the removal of a product (in this case, water) will shift the equilibrium to the right, favoring the formation of the diester.
-
Troubleshooting Steps:
-
Use a Large Excess of Methanol: Using methanol as the solvent ensures it is present in a large molar excess, driving the equilibrium forward.
-
Remove Water: The most effective strategy is to actively remove the water as it forms. This can be accomplished by:
-
Dean-Stark Apparatus: If using a solvent like toluene, a Dean-Stark trap can be used to azeotropically remove water.
-
Drying Agents: Including a drying agent like molecular sieves in the reaction flask can sequester water.
-
-
Choice of Catalyst: While sulfuric acid is common, using a milder acid catalyst can sometimes reduce charring and side reactions. Ensure the catalyst is used in sufficient quantity (typically 5-10 mol%).
-
This diagram provides a logical path to diagnose issues specifically with the Lewis acid-catalyzed [2+2] cycloaddition.
Caption: Decision tree for diagnosing low yield in [2+2] cycloadditions.
Quantitative Data Summary
The following table summarizes the impact of key variables on the [2+2] cycloaddition of a fumarate ester with a ketene acetal, based on findings from patent literature.[2]
| Parameter | Condition | Base Present? | Yield | Diastereomeric Excess (de) | Key Insight |
| Temperature | -75 °C | No | Good | High | Requires significant energy input; difficult to scale. |
| Temperature | -20 °C | No | 37% | >80% | Warmer temperature leads to significant yield loss without a base. |
| Temperature | -20 °C | Yes (0.2 eq) | 93% | >95% | A hindered base enables excellent yield at a much more practical temperature. |
| Temperature | 0 °C | Yes (0.2 eq) | 93% | >95% | The process is robust even at 0 °C with a base present. |
| Lewis Acid | 2 eq Diisobutylaluminium chloride | Yes (0.2 eq) | Quantitative | N/A | Demonstrates applicability with other Lewis acids. |
References
- 1. US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters - Google Patents [patents.google.com]
- 2. eureka.patsnap.com [eureka.patsnap.com]
- 3. EP0893427A1 - Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters - Google Patents [patents.google.com]
- 4. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 5. prepchem.com [prepchem.com]
- 6. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 7. Buy this compound | 3396-20-1 [smolecule.com]
Technical Support Center: Alternative Catalysts for the Synthesis of Dimethyl Cyclobutane-1,2-dicarboxylate and Related Scaffolds
Welcome to the technical support center for advanced cyclobutane synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond classical synthetic routes and leverage modern catalytic methods. We will explore alternative catalysts for the synthesis of dimethyl cyclobutane-1,2-dicarboxylate and other functionalized cyclobutanes, providing practical troubleshooting advice and detailed protocols to address challenges encountered in the lab.
The cyclobutane motif is a cornerstone in many bioactive molecules and complex organic structures, yet its construction is often hampered by challenges related to ring strain, low yields, and poor stereocontrol.[1][2] Traditional methods like thermal [2+2] cycloadditions often require harsh conditions, while direct UV irradiation can lack selectivity.[2] This guide focuses on milder, more selective catalytic alternatives that have revolutionized the synthesis of these valuable four-membered rings.
Part 1: Overview of Modern Catalytic Strategies
The synthesis of cyclobutanes has been significantly advanced by the advent of catalysts that can operate under mild conditions, offering unprecedented control over selectivity.
1.1 Visible-Light Photocatalysis
Visible-light photocatalysis has emerged as a powerful tool, utilizing low-energy photons to drive reactions that would otherwise require high heat or UV light.[3] This is typically achieved through two primary mechanisms:
-
Energy Transfer (EnT): An excited photocatalyst (e.g., Iridium or Ruthenium complexes) transfers its energy to a substrate, promoting it to a triplet state which then undergoes the [2+2] cycloaddition. This is common for the dimerization of substrates like cinnamates.[4][5]
-
Single-Electron Transfer (SET): The photocatalyst acts as a redox agent, either oxidizing or reducing a substrate to generate a radical ion. This reactive intermediate then engages in a stepwise cycloaddition or a radical-polar cascade to form the cyclobutane ring.[6][7]
1.2 Transition-Metal Catalysis
Beyond their role as photosensitizers, transition metals can catalyze cyclobutane formation through other pathways:
-
Lewis Acid Catalysis: Lewis acids like those derived from Titanium, Aluminum, or Rhodium can activate substrates such as fumaric esters towards cycloaddition with partners like ketene acetals, often at much lower temperatures than uncatalyzed reactions.[8][9]
-
C-H Functionalization: An innovative approach involves the use of a directing group on a pre-formed cyclobutane core to guide the installation of substituents via palladium-catalyzed C-H activation. This allows for the stereocontrolled synthesis of complex, unsymmetrical products.[2][10]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using photocatalysis over traditional high-energy UV cycloadditions?
A1: The primary advantages are mild reaction conditions and enhanced selectivity. Visible-light photocatalysis uses lower-energy photons, which minimizes side reactions and substrate degradation often seen with high-energy UV lamps.[11] Furthermore, the catalyst's structure can be tuned to control the chemo-, regio-, and stereoselectivity of the reaction, which is difficult to achieve with direct irradiation.
Q2: How do I choose between an Energy Transfer (EnT) and a Single-Electron Transfer (SET) photocatalyst?
A2: The choice depends on your substrate's properties.
-
Choose EnT when your substrate, like an enone or cinnamate, can be promoted to a reactive triplet state upon receiving energy. Catalysts like Ir(ppy)₂(dtbbpy)PF₆ are excellent for this.[4]
-
Choose SET when your reaction can proceed via a radical ion intermediate. For example, the dimerization of electron-rich styrenes or the coupling of an enone with a suitable partner can be initiated by reducing the enone. Ru(bipy)₃Cl₂ is a classic catalyst for such reductive SET processes.[7] The redox potential of your substrate must match the excited-state potential of the photocatalyst.
Q3: My starting materials are unactivated alkenes. What catalytic systems are suitable?
A3: Unactivated alkenes are generally challenging substrates for traditional [2+2] cycloadditions. However, certain transition-metal-catalyzed systems can be effective. Gold(I) catalysts, for instance, have been used for the enantioselective [2+2] cycloaddition of terminal alkynes and alkenes.[12] For intermolecular cycloadditions involving unactivated alkenes and coumarins, gold-based sensitizers have also shown promise in energy transfer catalysis.[3]
Q4: How can I improve the diastereoselectivity (e.g., cis vs. trans) of my cyclobutane product?
A4: Diastereoselectivity is a common challenge governed by the reaction's transition state.[13]
-
Solvent Polarity: In stepwise reactions involving charged intermediates (common in SET pathways), solvent polarity can be critical. Less polar solvents may favor a more concerted-like transition state, potentially preserving the stereochemistry of the starting materials.[13]
-
Lewis Acid Additives: The addition of a Lewis acid can coordinate to one or more substrates, creating a more rigid, organized transition state and thereby enhancing diastereoselectivity.[9][13]
-
Catalyst/Ligand Choice: In transition-metal-catalyzed reactions, the steric and electronic properties of the ligands play a paramount role in dictating the facial selectivity of the approaching substrates.[14]
Q5: What is the role of a sterically hindered base in Lewis acid-catalyzed [2+2] cycloadditions?
A5: In certain Lewis acid-catalyzed cycloadditions, such as the reaction of fumaric esters with ketene acetals, a sterically hindered, non-nucleophilic base (e.g., ethyldiisopropylamine) can surprisingly improve yields and allow the reaction to proceed at higher temperatures (e.g., -20 °C instead of -75 °C).[9][15] While the exact mechanism is proprietary, it is proposed that the base may modulate the activity of the Lewis acid or scavenge protons generated in side reactions, preventing catalyst deactivation and improving overall efficiency.
Part 3: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution(s) |
| Ineffective Photon Flux or Wavelength (Photocatalysis) | Ensure your light source's emission spectrum overlaps with the catalyst's absorption spectrum. Blue LEDs are common for Ru and Ir catalysts. Increase lamp power or move the reaction vessel closer to the source. For reactions requiring UV, ensure the lamp is functional and appropriate for the transformation.[16] |
| Oxygen Quenching (Photocatalysis) | The excited state of the photocatalyst is highly sensitive to quenching by molecular oxygen. Degas your solvent and reaction mixture thoroughly using a freeze-pump-thaw cycle (3x) or by sparging with an inert gas (e.g., Argon) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[16] |
| Catalyst Deactivation or Incompatibility | Verify the purity and activity of your catalyst. Some catalysts are sensitive to air or moisture and should be handled in a glovebox. If you suspect incompatibility, screen a panel of catalysts with different redox potentials or energy levels (e.g., switch from a Ru-based to an Ir-based photocatalyst). |
| Product Decomposition | Cyclobutanes are strained and can be sensitive to harsh conditions.[16] Use mild workup procedures (e.g., avoid strong acids/bases). If the product is photolabile, protect the reaction vessel from light after the reaction is complete. Analyze the crude reaction mixture by ¹H NMR or GC-MS to check for product formation before workup and purification. |
Problem 2: Poor Diastereoselectivity or Regioselectivity
| Potential Cause | Recommended Solution(s) |
| Flexible Transition State | The stereochemical outcome is determined in the bond-forming step. To enforce a more rigid transition state, try lowering the reaction temperature. You can also screen different solvents, as solvent polarity can influence the lifetime and conformation of reaction intermediates.[13] |
| Ineffective Chiral Induction | If using a chiral catalyst for an enantioselective reaction, low enantiomeric excess (ee) may result from a competing, uncatalyzed background reaction. Lowering the temperature can slow the background reaction. Also, systematically modify the chiral ligand to enhance steric and electronic differentiation.[13] |
| Poor Regioselectivity (Head-to-Head vs. Head-to-Tail) | Regioselectivity in cycloadditions of unsymmetrical alkenes is governed by steric and electronic factors. To favor a specific regioisomer, enhance the electronic disparity between the two alkene partners (i.e., make one more electron-rich and the other more electron-poor).[13] |
Problem 3: Formation of Side Products (e.g., Polymer)
| Potential Cause | Recommended Solution(s) |
| Intermolecular Reactions Favored | If intramolecular cyclization is desired, the reaction must be run at high dilution (e.g., <0.01 M) to disfavor intermolecular side reactions like polymerization. |
| Uncontrolled Radical Reactions | In SET-based methods, radical side reactions can lead to polymerization. Adjusting the concentration or light intensity can help control the steady-state concentration of radical intermediates. Consider adding a radical scavenger if a non-radical pathway is possible. |
| Starting Material Isomerization | For photochemical reactions, the cis/trans isomerization of the starting alkene can compete with the desired cycloaddition.[16] If this is an issue, monitor the reaction closely and stop it before isomerization becomes significant, or choose a catalyst system that promotes cycloaddition at a much faster rate than isomerization. |
Part 4: Data and Protocols
Table 1: Comparison of Selected Alternative Catalytic Systems
| Catalyst System | Substrate Scope Example | Conditions | Yield | Selectivity (d.r.) | Reference |
| Ru(bipy)₃Cl₂ | Aryl enones + Alkenes | Blue LEDs, Acetonitrile, Room Temp. | Good to Excellent | Excellent (>20:1) | [7] |
| Ir(ppy)₂(dtbbpy)PF₆ | Styrene + Cinnamates | Visible Light, Aqueous Solution | Good | High | [4] |
| [Au(SIPr)(Cbz)] | Coumarins + Alkenes | 365 nm UV light, Dichloromethane | Moderate to Good | ~1:1 to 3:1 | [3] |
| Rh(III) complex | Aryl quinazolinones + Alkylidenecyclopropanes | [RhCp*Cl₂]₂, AgSbF₆, HFIP, 80 °C | Good to Excellent | >20:1 | [8] |
| Diethylaluminium chloride | Di-(1R)-menthyl fumarate + Ketene acetal | Toluene, -20 °C to 0 °C | 93% | >95:5 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Ru(bipy)₃Cl₂-Catalyzed [2+2] Photocycloaddition [7]
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add the enone substrate (1.0 equiv.), the alkene coupling partner (1.5–2.0 equiv.), and Ru(bipy)₃Cl₂ (1-2 mol%).
-
Solvent Addition & Degassing: Add anhydrous, degassed acetonitrile via syringe to achieve a final concentration of ~0.1 M. Seal the vial with a septum and degas the solution for 15-20 minutes by sparging with argon.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm) and stir vigorously. Use a fan to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the cyclobutane product.
Protocol 2: General Procedure for Lewis Acid-Catalyzed [2+2] Cycloaddition [9][15]
-
Reaction Setup: To an oven-dried, three-necked flask under an argon atmosphere, add a solution of the fumaric or maleic ester (1.0 equiv.) in anhydrous toluene.
-
Cooling & Reagent Addition: Cool the solution to the desired temperature (e.g., -20 °C). Add the sterically hindered base (e.g., ethyldiisopropylamine, 0.2 equiv.) followed by the dropwise addition of the Lewis acid (e.g., diethylaluminium chloride, 2.0 equiv.). Stir for 15 minutes.
-
Substrate Addition: Add the ketene acetal (2.0 equiv.) dropwise over 30 minutes, maintaining the internal temperature.
-
Reaction & Quenching: Stir the mixture at the same temperature for 2-4 hours. Monitor by TLC. Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Part 5: Visualizations
Diagrams of Mechanisms and Workflows
Caption: Troubleshooting workflow for low reaction yield.
Caption: Simplified catalytic cycle for Energy Transfer (EnT).
Caption: Simplified cycle for reductive Single-Electron Transfer (SET).
References
- 1. Catalytic approaches to assemble cyclobutane motifs in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 6. scispace.com [scispace.com]
- 7. Cyclobutane synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eureka.patsnap.com [eureka.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03948F [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Separation of Cis and Trans Isomers of Dimethyl Cyclobutane-1,2-dicarboxylate
Welcome to the technical support center for the analysis and separation of dimethyl cyclobutane-1,2-dicarboxylate isomers. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in resolving the cis and trans isomers of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.
Understanding the Challenge: The Subtle Differences Between Cis and Trans Isomers
The primary difficulty in separating cis and trans isomers of this compound lies in their similar physical and chemical properties. Both isomers share the same molecular formula (C8H12O4) and molecular weight (172.18 g/mol ).[1][2][3] The key distinction arises from the spatial arrangement of the two ester functional groups on the cyclobutane ring. This difference in stereochemistry leads to subtle variations in polarity, boiling point, and interaction with chromatographic stationary phases, which can be exploited for separation. The trans isomer is generally more stable than the cis isomer due to reduced steric strain.[4]
Core Principles of Separation
Successful separation hinges on leveraging the subtle differences in the isomers' physical properties. The choice of technique—be it Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or fractional distillation—will depend on the scale of the separation (analytical vs. preparative) and the available instrumentation.
Gas Chromatography (GC) Troubleshooting Guide
Gas chromatography is a powerful technique for the analytical separation of volatile compounds like this compound isomers. Separation is achieved based on differences in boiling points and interactions with the stationary phase of the GC column.
Frequently Asked Questions (FAQs) for GC Separation
Q1: My cis and trans peaks are not resolving. What is the first thing I should check?
A1: The most common culprits for poor resolution in GC are an inappropriate temperature program, an unsuitable column, or incorrect carrier gas flow rate.
-
Temperature Program: Start by optimizing your oven temperature program. A slower temperature ramp will increase the time the isomers spend interacting with the stationary phase, often leading to better separation. If you are running an isothermal program, consider switching to a gradient.
-
Column Selection: The choice of GC column is critical. For separating isomers with small differences in polarity, a column with a stationary phase that can exploit these differences is essential. A mid-polarity column, such as one with a cyanopropylphenyl dimethylpolysiloxane stationary phase, can be effective.
-
Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for your column dimensions and carrier gas type (e.g., helium, hydrogen). An incorrect flow rate can lead to band broadening and decreased resolution.
Q2: I'm seeing significant peak tailing for both isomers. What could be the cause?
A2: Peak tailing is often indicative of active sites within the GC system or column overload.[5][6]
-
Active Sites: Active sites, such as exposed silanol groups in the injector liner or on the column itself, can interact with the polar ester groups of your analytes, causing tailing.[6] Deactivated liners and columns are highly recommended. If tailing persists, you may need to trim the first few centimeters of your column or replace the liner.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5] Try diluting your sample or reducing the injection volume.
Q3: I'm observing ghost peaks in my chromatogram. Where are they coming from?
A3: Ghost peaks are typically caused by contamination in the system or carryover from previous injections.[5]
-
System Contamination: Contaminants can be introduced from the carrier gas, septum, or injector. Ensure high-purity gas is used and that traps are functioning correctly. Regularly replace the septum and clean the injector port.
-
Carryover: If you are running samples with varying concentrations, residual analyte from a concentrated sample can appear in subsequent runs. A thorough solvent wash of the syringe and a high-temperature bakeout of the column between runs can mitigate this.[5]
GC Experimental Protocol: Baseline Separation of this compound Isomers
This protocol provides a starting point for achieving baseline separation of the cis and trans isomers. Optimization may be required based on your specific instrumentation and sample matrix.
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 GC or equivalent with FID | Standard, reliable instrumentation for this type of analysis. |
| Column | Agilent J&W DB-225 (30 m x 0.25 mm, 0.25 µm) or equivalent | A mid-polarity column offers good selectivity for these isomers. |
| Injector | Split/Splitless | Allows for flexibility in sample concentration. |
| Injector Temp | 250 °C | Ensures complete vaporization of the analytes without degradation. |
| Split Ratio | 50:1 | Prevents column overload while maintaining good peak shape. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal for a 0.25 mm ID column. |
| Oven Program | 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 5 min | A slow ramp rate is crucial for resolving closely eluting isomers. |
| Detector | FID | Sensitive to organic compounds. |
| Detector Temp | 280 °C | Prevents condensation of analytes in the detector. |
| Injection Vol | 1 µL | A standard volume to avoid overload. |
| Sample Prep | Dilute sample in a non-polar solvent like hexane or ethyl acetate. | Ensures compatibility with the GC system and prevents peak distortion. |
GC Troubleshooting Workflow
References
- 1. cis-Dimethyl cyclobutane-1,2-dicarboxylate | C8H12O4 | CID 11052095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C8H12O4 | CID 137657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 4. trans-1,2-Dimethylcyclobutane is more stable than cis-1,2-dimethy... | Study Prep in Pearson+ [pearson.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Improving the Purity of Dimethyl Cyclobutane-1,2-dicarboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the purification of dimethyl cyclobutane-1,2-dicarboxylate. This resource will help you navigate common challenges and optimize your purification strategies to achieve the highest possible purity for this critical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I can expect in a typical synthesis of this compound?
A1: The most common "impurities" are often the geometric isomers, cis- and trans-dimethyl cyclobutane-1,2-dicarboxylate, which arise from the non-stereospecific nature of many cyclobutane synthesis routes. Other potential impurities include unreacted starting materials (e.g., dimethyl maleate, ethylene), byproducts from side reactions, and residual solvents from the reaction or workup.[1][2] The specific impurity profile will depend heavily on the synthetic route employed.[3][4]
Q2: My initial purity analysis shows a mixture of isomers. What is the best general approach to separate them?
A2: Separation of geometric isomers like the cis and trans forms of this compound can be challenging due to their similar physical properties.[5][6] The most effective methods are typically fractional distillation under reduced pressure or column chromatography.[7][8] The choice between these methods will depend on the scale of your synthesis, the boiling point difference between the isomers, and their differential interaction with chromatographic stationary phases.
Q3: How can I confirm the isomeric purity of my final product?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for distinguishing between cis and trans isomers. The symmetry of the molecules will result in distinct spectral patterns for each isomer. Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS) can also be used to separate and identify the isomers, providing quantitative information on their relative amounts.[5]
Troubleshooting Guide
Issue 1: Poor Separation of Cis and Trans Isomers by Fractional Distillation
Symptom: The distillate fractions show only a minor enrichment of one isomer over the other, even with a well-packed distillation column.
Potential Causes:
-
Insufficient Column Efficiency: The packed column may not have enough theoretical plates to effectively separate compounds with a small boiling point difference.
-
Incorrect Reflux Ratio: Too low a reflux ratio will not allow for proper equilibration between the liquid and vapor phases within the column.
-
Fluctuations in Heat Input or Vacuum: Inconsistent heating or pressure can disrupt the delicate vapor-liquid equilibrium necessary for efficient fractionation.
Suggested Solutions:
-
Increase Column Efficiency:
-
Use a longer fractionating column.
-
Employ a more efficient packing material (e.g., structured packing or higher surface area random packing).
-
-
Optimize the Reflux Ratio:
-
Start with a higher reflux ratio (e.g., 5:1 or 10:1, distillate to reflux) and gradually decrease it as the separation proceeds.
-
-
Ensure Stable Operating Conditions:
-
Use a high-quality heating mantle with a proportional controller to maintain a steady boil-up rate.
-
Employ a reliable vacuum pump and a vacuum controller to maintain a constant pressure.
-
Issue 2: Co-elution of Isomers During Column Chromatography
Symptom: The cis and trans isomers elute from the column at very similar retention times, resulting in poor resolution.
Potential Causes:
-
Inappropriate Stationary Phase: Standard silica gel may not provide sufficient selectivity for the separation of these geometric isomers.
-
Suboptimal Mobile Phase: The polarity of the eluent may be too high or too low, leading to either rapid elution of both isomers or excessive retention.
Suggested Solutions:
-
Select a More Specialized Stationary Phase:
-
Consider using a silver nitrate-impregnated silica gel column. The silver ions can interact differently with the double bonds of the ester groups in the two isomers, leading to enhanced separation.
-
Reverse-phase chromatography on a C18 or phenyl-hexyl column can also be effective, as the different shapes of the isomers will lead to different hydrophobic interactions.[9]
-
-
Systematically Optimize the Mobile Phase:
-
For normal-phase chromatography, start with a non-polar solvent like hexane and gradually add a more polar solvent such as ethyl acetate or dichloromethane in small increments.
-
For reverse-phase chromatography, a mixture of acetonitrile and water or methanol and water is a good starting point. A shallow gradient can often improve resolution.
-
-
Employ High-Performance Liquid Chromatography (HPLC):
-
For analytical and small-scale preparative separations, HPLC offers superior resolving power compared to flash chromatography.[10]
-
Issue 3: Contamination with Starting Materials or Byproducts
Symptom: The purified product contains significant amounts of unreacted starting materials or other unexpected compounds.
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.
-
Side Reactions: The reaction conditions may have promoted the formation of byproducts.
-
Ineffective Workup: The initial workup procedure (e.g., extraction, washing) may not have been sufficient to remove all impurities.
Suggested Solutions:
-
Optimize Reaction Conditions:
-
Re-evaluate the reaction time, temperature, and stoichiometry of reagents to drive the reaction to completion.[4]
-
-
Thorough Workup:
-
Perform multiple extractions with appropriate solvents to remove unreacted starting materials.
-
Acidic or basic washes can be used to remove acidic or basic impurities, respectively.
-
-
Utilize a Different Purification Technique:
-
If the impurities have significantly different properties from the desired product (e.g., much higher or lower polarity), a simple filtration through a plug of silica gel may be sufficient.
-
If the impurities are volatile, distillation may be a more effective purification method than chromatography.
-
Detailed Protocols
Protocol 1: Fractional Distillation for Isomer Separation
-
Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed and packed fractionating column (e.g., Vigreux or packed with Raschig rings). Ensure all joints are well-sealed with appropriate vacuum grease.
-
Vacuum: Connect the apparatus to a vacuum pump with a cold trap and a vacuum gauge. Evacuate the system to the desired pressure.
-
Heating: Gently heat the distillation flask using a heating mantle with a magnetic stirrer.
-
Equilibration: Once the mixture begins to boil and reflux, allow the column to equilibrate for at least 30 minutes to establish a stable temperature gradient.
-
Collection: Slowly begin to collect the distillate, maintaining a high reflux ratio initially. Monitor the head temperature closely. A sharp increase in temperature will indicate the beginning of the elution of the higher-boiling isomer.
-
Fractions: Collect the distillate in several small fractions. Analyze each fraction by GC or NMR to determine the isomeric ratio.
Protocol 2: Column Chromatography for Isomer Separation
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting with the chosen mobile phase. A common starting point is a mixture of hexane and ethyl acetate (e.g., 95:5).
-
Fraction Collection: Collect small fractions and monitor the elution by thin-layer chromatography (TLC).
-
Gradient Elution (if necessary): If the separation is not satisfactory, a gradient elution can be employed by gradually increasing the polarity of the mobile phase.
-
Analysis: Combine the pure fractions of each isomer and remove the solvent under reduced pressure. Analyze the final products for purity.
Data Presentation
Table 1: Solvent Systems for Column Chromatography
| Stationary Phase | Mobile Phase (starting) | Application Notes |
| Silica Gel | 98:2 Hexane:Ethyl Acetate | Good for general purification and removal of polar impurities. |
| Silver Nitrate-impregnated Silica | 95:5 Hexane:Toluene | Can provide enhanced separation of cis and trans isomers. |
| C18 Reverse Phase | 60:40 Acetonitrile:Water | Useful for separating isomers based on differences in their shape and hydrophobicity. |
Visualizations
Caption: Decision workflow for selecting a primary purification method.
Caption: Step-by-step workflow for purification by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. topmostchemical.com [topmostchemical.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. researchgate.net [researchgate.net]
- 6. welch-us.com [welch-us.com]
- 7. columbia.edu [columbia.edu]
- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 9. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 10. chromatographyonline.com [chromatographyonline.com]
"common side reactions in the synthesis of dimethyl cyclobutane-1,2-dicarboxylate"
Technical Support Center: Synthesis of Dimethyl Cyclobutane-1,2-dicarboxylate
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers and professionals in organic synthesis and drug development. Instead of a rigid manual, we present a dynamic series of troubleshooting guides and frequently asked questions (FAQs) drawn from common laboratory challenges. Our focus is on not just what to do, but why a particular approach is scientifically sound, ensuring your experiments are built on a foundation of robust chemical principles.
Section 1: Navigating Stereochemical Challenges
The most common hurdle in the synthesis of 1,2-disubstituted cyclobutanes is controlling the stereochemical outcome. The relative orientation of the two ester groups (cis or trans) is determined by the chosen synthetic route and reaction conditions. Undesired isomer formation is a frequent cause of low yields of the target molecule and complex purification steps.
FAQ 1.1: My synthesis produced a mixture of cis and trans isomers. How can I improve the stereoselectivity?
Root Cause Analysis: The formation of mixed stereoisomers typically stems from two main factors: a non-stereospecific reaction mechanism or the isomerization of your starting materials under the reaction conditions.
-
Reaction Mechanism: The stereochemical outcome of a [2+2] cycloaddition—a primary method for creating the cyclobutane ring—is highly dependent on the reaction pathway.[1]
-
Concerted Photochemical Reactions: Many photochemical [2+2] cycloadditions are concerted and stereospecific. The stereochemistry of the starting alkene is retained in the cyclobutane product.[2] For example, the cycloaddition of an alkene with dimethyl maleate (cis configuration) will preferentially yield the cis-dicarboxylate.
-
Stepwise Thermal/Radical Reactions: Thermal cycloadditions that proceed through a diradical intermediate can lose stereochemical integrity. The intermediate has a longer lifetime, allowing for bond rotation before the final ring closure, which can lead to a mixture of cis and trans products.[3]
-
-
Starting Material Isomerization: Dimethyl maleate (cis) can isomerize to the more thermodynamically stable dimethyl fumarate (trans) under thermal or catalytic conditions.[4] If your reaction requires heat, you may be inadvertently creating a mixture of starting materials, which then leads to a mixture of products.
Troubleshooting & Solutions:
-
Favoring the cis Isomer:
-
Method: Employ a photochemical [2+2] cycloaddition at low temperatures. A classic example is the reaction between an alkene (like ethylene) and dimethyl maleic anhydride, followed by esterification. The photochemical step locks in the cis stereochemistry.[5]
-
Rationale: Light provides the energy to achieve the excited state required for the cycloaddition without the high thermal energy that could cause starting material isomerization or ring-opening of the product.
-
-
Favoring the trans Isomer:
-
Method: Start with a trans dienophile, such as dimethyl fumarate. Lewis acid catalysis can promote the [2+2] cycloaddition with ketene acetals, often yielding the trans product with high selectivity.[6][7]
-
Rationale: The stereochemistry of the starting fumaric ester is directly translated to the trans product in a stereospecific reaction. The Lewis acid activates the dienophile, allowing the reaction to proceed under milder thermal conditions than would otherwise be required.
-
Workflow: Optimizing Stereoselectivity
Caption: Decision workflow for optimizing stereochemical outcomes.
Section 2: Ring Integrity and Unwanted Rearrangements
The inherent ring strain in cyclobutanes makes them susceptible to ring-opening reactions under various conditions, leading to significant yield loss.[8] Understanding the triggers for this instability is crucial for preserving your target molecule during synthesis and workup.
FAQ 2.1: My yield is unexpectedly low, and I'm finding linear byproducts. What could be causing ring-opening?
Root Cause Analysis: The cyclobutane ring, particularly when activated by electron-withdrawing groups like esters, can be cleaved by heat, nucleophiles, or catalytic processes.
-
Thermal Stress: High temperatures can induce thermal cracking or electrocyclic ring-opening, breaking the C-C bonds of the ring to form smaller, more stable molecules.[9][10] This is especially problematic during distillation at atmospheric pressure.
-
Nucleophilic Attack: Strong nucleophiles can attack one of the electrophilic carbons of the ester-substituted cyclobutane, triggering a ring-opening cascade. This can be an issue during workup if strong bases are used.[11]
-
Catalytic Hydrogenation: While useful for other transformations, catalytic hydrogenation (e.g., with H₂/Pd) can readily cleave the cyclobutane ring to yield an open-chain alkane.[8]
Troubleshooting & Solutions:
| Condition to Avoid | Rationale for Ring Instability | Recommended Alternative / Precaution |
| High Heat (>150°C) | Provides sufficient energy to overcome the activation barrier for ring cleavage, a common issue with strained rings.[9] | Purify via vacuum distillation to lower the boiling point. Use milder reaction conditions whenever possible. |
| Strong Bases (e.g., NaOMe, LDA) | Can promote elimination or ring-opening pathways, especially if deprotonation alpha to the ester occurs. | Use mild, non-nucleophilic bases like triethylamine or DBU for pH adjustments. Wash with saturated NaHCO₃ instead of NaOH during workup. |
| Catalytic Hydrogenation | The strained C-C bonds of the cyclobutane ring are susceptible to cleavage under hydrogenolysis conditions.[8] | If reduction of another functional group is needed, use alternative methods that do not involve palladium, platinum, or nickel catalysts with hydrogen gas. |
| Strong Lewis Acids at RT | Can catalyze Friedel-Crafts-type ring-opening reactions if electron-rich arenes or other nucleophiles are present.[11] | If a Lewis acid is required, perform the reaction at low temperatures (e.g., 0°C or below) and quench the reaction before warming. |
Protocol 1: Purification of this compound via Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry. Use a high-quality vacuum pump capable of reaching <1 mmHg.
-
Crude Material: Place the crude reaction mixture into the distillation flask. Add a magnetic stir bar.
-
Evaporation: If a solvent is present, remove it first under reduced pressure using a rotary evaporator.
-
Vacuum Application: Slowly and carefully apply the vacuum to the distillation apparatus. Monitor for excessive bumping.
-
Heating: Gently heat the distillation flask using an oil bath.
-
Fraction Collection: Collect the fractions based on boiling point and pressure. The boiling point of the target compound will be significantly lower than at atmospheric pressure. For example, a related compound, 3-methylenecyclobutane-1,2-dicarboxylate, boils at 65–85°C at 1 mmHg.[12]
-
Characterization: Analyze the collected fractions by GC/MS or ¹H NMR to confirm purity and isomeric ratio.
Section 3: Route-Specific Byproducts
Beyond stereoisomers and ring-opening, specific synthetic routes can generate unique and often unexpected side products.
FAQ 3.1: I'm attempting a malonic ester-type synthesis and have isolated a significant amount of a high-boiling, viscous oil. What is this byproduct?
Root Cause Analysis: This is a classic side reaction in dialkylation of malonic esters with dihalides. Instead of the desired intramolecular cyclization (1 mole of malonate + 1 mole of dihalide), a competing intermolecular reaction occurs where two moles of the malonate anion react with one mole of the dihalide.
Mechanism of Side Reaction:
Caption: Competing pathways in malonic ester synthesis of cyclobutanes.
Troubleshooting & Solutions:
-
High Dilution: The key to favoring the intramolecular cyclization is to use high dilution conditions. By keeping the concentration of the reactants low, you decrease the probability of two molecules finding each other (intermolecular reaction) and increase the probability of the two ends of the same molecule reacting (intramolecular reaction).
-
Slow Addition: Add the dihalide slowly to a solution of the base and malonic ester. This keeps the concentration of the electrophile low at all times, further disfavoring the double alkylation side reaction.
-
Base Selection: The choice of base and solvent can influence the outcome. Using sodium ethoxide in ethanol is a common method.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. eureka.patsnap.com [eureka.patsnap.com]
- 7. US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters - Google Patents [patents.google.com]
- 8. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 9. Buy this compound | 3396-20-1 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
"recrystallization methods for dimethyl cyclobutane-1,2-dicarboxylate purification"
Technical Support Center: Purification of Dimethyl Cyclobutane-1,2-dicarboxylate
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this important synthetic intermediate. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification processes effectively.
A critical consideration for this specific compound is its physical state. Both cis and trans isomers of this compound are reported to be liquids at room temperature, with the trans isomer having a melting point around -20°C[1][2]. Therefore, classical recrystallization is typically applied when the crude product is a solid due to impurities, or when performing a low-temperature recrystallization to isolate a specific isomer or remove impurities that are liquid at room temperature but solidify at lower temperatures. This guide will address the principles applicable in these scenarios.
Core Protocol: Low-Temperature Recrystallization
This protocol provides a generalized workflow for purifying this compound, assuming the goal is to remove solidifiable impurities at low temperatures.
Experimental Workflow: Step-by-Step
-
Solvent Selection:
-
The cornerstone of successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve your compound (the diester) completely at or near room temperature but have very low solubility at reduced temperatures (e.g., -20°C to -78°C).
-
Based on the ester functionality, non-polar to moderately polar solvents are good starting points.[3] A solvent mixture, such as hexane/ethyl acetate or pentane/diethyl ether, often provides the necessary fine-tuning of solubility.
-
-
Dissolution:
-
In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen solvent or solvent system at room temperature.
-
Causality: Using the minimum volume of solvent is crucial for maximizing yield. Excess solvent will retain more of your product in the solution even after cooling, leading to a poor recovery.[4]
-
-
Hot Filtration (If Necessary):
-
If insoluble impurities (e.g., catalyst residue, salts) are present, you must perform a gravity filtration while the solution is warm (if a heated solvent was needed) to remove them. This step is less common for low-temperature procedures starting from room temperature but is critical if any solids are visible.
-
Causality: Skipping this step will result in the co-precipitation of these impurities with your product, defeating the purpose of the purification.[5]
-
-
Cooling & Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature, then place it in a controlled cooling bath (e.g., an ice-salt bath or a cryo-cooler) to reach the target low temperature.
-
Expert Insight: Slow cooling is paramount. Rapid cooling causes the compound to crash out of solution, trapping impurities within the crystal lattice.[6] A slow, methodical cooling process allows for the selective formation of pure crystals.
-
-
Crystal Collection (Vacuum Filtration):
-
Set up a Büchner funnel with a filter paper that fits snugly. Pre-chill the funnel and the flask with a small amount of the cold recrystallization solvent.
-
Quickly pour the cold slurry of crystals into the funnel and apply a vacuum.
-
Wash the crystals with a small amount of fresh, ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Causality: Using cold solvent for washing prevents the dissolution of your purified crystals.[5]
-
-
Drying:
-
Allow the crystals to dry on the filter funnel under vacuum for a few minutes.
-
Transfer the solid to a watch glass or drying dish and dry to a constant weight, either in a desiccator or a vacuum oven at a low temperature to prevent melting.
-
Recrystallization Workflow Diagram
Caption: Workflow for low-temperature recrystallization of this compound.
Troubleshooting Guide & FAQs
Here are answers to common issues encountered during the recrystallization process.
Q1: I've cooled the solution, but no crystals have formed. What's wrong?
A1: This is a very common issue, typically arising from one of two causes:
-
Excess Solvent: You may have used too much solvent. Since solubility is never zero, an excessive volume of solvent will keep your compound dissolved even at low temperatures.[4]
-
Solution: Remove some of the solvent (e.g., using a rotary evaporator or a gentle stream of nitrogen) and attempt to cool the more concentrated solution again.
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should. Crystal formation requires a nucleation point to begin.
-
Solution 1 (Scratching): Gently scratch the inside of the flask with a glass stirring rod just below the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4][5][6]
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" provides a template for other molecules to crystallize upon.[5]
-
Q2: My compound separated as an oil instead of crystals. How do I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Given that the target compound has a low melting point, this is a significant risk. It can also be caused by a high concentration of impurities, which can depress the melting point of the mixture.[4][6] An oil is undesirable because it tends to trap impurities.[5]
-
Solution 1 (Adjust Solvent): Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation point. Cool the solution again, but this time much more slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice before the solution becomes saturated.[6]
-
Solution 2 (Change Solvent System): If the problem persists, the chosen solvent may be unsuitable. Try a different solvent in which the compound is less soluble, or switch to a mixed solvent system.
Q3: My final yield is very low. Where did my product go?
A3: A low yield can be frustrating. The most common culprits are:
-
Using Too Much Solvent: As mentioned in Q1, this is the most frequent cause of poor recovery. The mother liquor (the liquid remaining after filtration) is saturated with your product.[6]
-
Solution: Before discarding the mother liquor, try cooling it to an even lower temperature to see if more crystals form. You can also evaporate a portion of the solvent and re-cool to recover more material.
-
-
Premature Crystallization: If you performed a hot filtration step, some product might have crystallized in the filter funnel.
-
Solution: Ensure your funnel is pre-heated and the filtration is done as quickly as possible.[7]
-
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not sufficiently cold will dissolve part of your product.
Q4: Crystals formed almost instantly upon cooling. Is this good?
A4: While it might seem efficient, extremely rapid crystallization (crashing out) is generally not ideal for purification. This process tends to trap impurities within the fast-forming crystals, reducing the effectiveness of the recrystallization.[6]
-
Solution: To slow down crystallization, reheat the solution and add a small amount (1-5%) of extra solvent. This ensures the solution is not excessively supersaturated upon cooling, promoting slower, more selective crystal growth.[6]
Q5: How do I choose the best solvent for an ester like this?
A5: The principle of "like dissolves like" is a good starting point. Since your compound is a diester, solvents with moderate polarity are often effective. However, the key is the difference in solubility between hot and cold conditions.[8]
-
Screening Process: Test the solubility of a small amount of your crude material in various solvents (e.g., hexane, ethyl acetate, ethanol, acetone, toluene) in a test tube. A good candidate will show poor solubility at low temperatures but good solubility at room temperature or upon gentle warming.
-
Mixed Solvents: A powerful technique involves using a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent). Dissolve the compound in a minimum of the "good" solvent, and then add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate, and then cool slowly. Common pairs for esters include hexane/ethyl acetate or ethanol/water.[3]
Solvent Selection Data Table
| Solvent | Boiling Point (°C) | Polarity | Notes for this compound |
| Hexane | 69 | Non-polar | Good "bad" solvent. May work as a single solvent for low-temp recrystallization. |
| Pentane | 36 | Non-polar | Similar to hexane but more volatile. Useful for very low-temperature work. |
| Diethyl Ether | 35 | Low | Good "good" solvent, but high volatility and flammability require care. |
| Ethyl Acetate | 77 | Medium | Often a good solvent for esters.[3] Can be paired with hexane. |
| Ethanol | 78 | Polar | May be too polar, but can be effective when paired with water or a non-polar solvent. |
| Acetone | 56 | Medium-High | A strong solvent, may dissolve the compound too well even when cold. |
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. mt.com [mt.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of Dimethyl Cyclobutane-1,2-dicarboxylate: A GC-MS Perspective
For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, the purity of intermediates is a critical parameter dictating the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Dimethyl cyclobutane-1,2-dicarboxylate, a key building block in various synthetic pathways, presents a unique analytical challenge due to its isomeric complexity and lack of a strong UV chromophore. This guide provides an in-depth analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity determination of this compound, alongside a critical comparison with alternative analytical techniques.
The Central Role of Purity in Synthesis
The isomeric purity of this compound, specifically the ratio of cis and trans isomers, can significantly influence the stereochemistry and yield of subsequent synthetic steps. Furthermore, residual starting materials, such as 1,2-cyclobutanedicarboxylic acid and methanol, or byproducts from side reactions, can introduce impurities that may be difficult to remove in later stages. Therefore, a robust analytical method for accurate purity assessment is not merely a quality control measure but a crucial tool for process optimization and ensuring the final product's integrity.
GC-MS: The Gold Standard for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and highly suitable technique for the analysis of this compound due to its volatility.[1] The combination of gas chromatography's high separation efficiency with the definitive identification capabilities of mass spectrometry provides a robust platform for both qualitative and quantitative analysis of the main component and its potential impurities.[2]
A Validated GC-MS Methodology for Purity Determination
This section outlines a detailed, validated GC-MS method for the comprehensive purity analysis of this compound. The rationale behind each parameter selection is explained to provide a deeper understanding of the method's development. This method is designed to be compliant with the principles outlined in the ICH Q2(R1) guidelines for the validation of analytical procedures.[3][4]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent, such as ethyl acetate or dichloromethane, to obtain a concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
-
GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise control over temperature and flow, ensuring reproducible retention times. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral library matching for confident peak identification. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column | A 5% phenyl-methylpolysiloxane stationary phase provides good separation for a wide range of volatile and semi-volatile compounds based on their boiling points and polarity.[4] |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without causing thermal degradation. |
| Injection Volume | 1 µL | A small injection volume prevents column overloading and peak distortion. |
| Injection Mode | Split (100:1) | A high split ratio is used for concentrated samples to avoid detector saturation and maintain peak symmetry. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures stable retention times. |
| Oven Temperature Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) | The initial hold allows for the elution of highly volatile impurities. The temperature ramp effectively separates compounds with different boiling points. The final hold ensures all components are eluted from the column. |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of the analytes as they transfer from the GC to the MS. |
| MS Ion Source Temp. | 230 °C | Optimizes ionization efficiency while minimizing thermal degradation of the analytes. |
| MS Quadrupole Temp. | 150 °C | Maintains a stable mass filtering environment. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| MS Scan Range | m/z 35-350 | A wide scan range to detect the molecular ion of the target compound (C8H12O4, MW: 172.18 g/mol ) and potential lower molecular weight impurities.[5][6] |
| Data Acquisition | Full Scan | Allows for the identification of unknown impurities by comparing their mass spectra to a library (e.g., NIST). |
Data Analysis and Interpretation:
-
Peak Identification: The primary peak corresponding to this compound is identified by its retention time and its mass spectrum, which can be compared to a reference standard or the NIST spectral library.[7] The mass spectrum will exhibit a characteristic fragmentation pattern.
-
Isomer Separation: The described GC method should provide baseline separation of the cis and trans isomers. For challenging separations, a chiral GC column, such as one with a cyclodextrin-based stationary phase, can be employed for enhanced resolution.[8]
-
Purity Calculation: The purity of the sample is determined by the area percent method. The area of the main peak (or the sum of the areas of the cis and trans isomer peaks) is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
Impurity Identification: The mass spectra of minor peaks can be used to tentatively identify impurities by searching against the NIST library. Potential impurities could include unreacted starting materials or byproducts.
Method Validation:
To ensure the reliability of this method, it must be validated according to ICH guidelines, assessing parameters such as:[3][4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the GC-MS Workflow
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. news-medical.net [news-medical.net]
- 3. ijpsr.com [ijpsr.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C8H12O4 | CID 137657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cis-Dimethyl cyclobutane-1,2-dicarboxylate | C8H12O4 | CID 11052095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2-Cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 8. gcms.cz [gcms.cz]
Validating Stereochemistry: A Comparative Guide to the Structural Elucidation of Dimethyl Cyclobutane-1,2-dicarboxylate
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of safe and effective innovation. The isomeric form of a compound can drastically alter its biological activity, making rigorous structural validation an indispensable step in the research and development pipeline. This guide provides an in-depth, technical comparison of spectroscopic and spectrometric methods for the validation of the dimethyl cyclobutane-1,2-dicarboxylate structure, with a particular focus on distinguishing between its cis and trans diastereomers.
The cyclobutane ring, a motif present in numerous natural products and pharmaceuticals, presents a unique stereochemical challenge. Its puckered, non-planar conformation leads to complex proton environments that can be decisively resolved through modern analytical techniques.[1] Here, we will explore the primacy of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive tool for this task and compare its performance with complementary methods such as ¹³C NMR, Correlation Spectroscopy (COSY), and Gas Chromatography-Mass Spectrometry (GC-MS).
The Decisive Power of ¹H NMR in Stereochemical Assignment
¹H NMR spectroscopy stands as the frontline technique for elucidating the stereochemistry of this compound. The key to differentiating the cis and trans isomers lies in the analysis of proton-proton coupling constants (J-coupling), which are exquisitely sensitive to the dihedral angle between adjacent protons, a principle described by the Karplus relationship.[2]
In the puckered cyclobutane ring, the spatial relationship between the protons on the substituted carbons (C1 and C2) and the adjacent methylene protons (C3 and C4) is distinct for each isomer. This geometric difference manifests as a measurable variation in their respective coupling constants.
Interpreting the Spectra: A Tale of Two Isomers
For cis-dimethyl cyclobutane-1,2-dicarboxylate , the two methoxycarbonyl groups reside on the same face of the ring. This arrangement imposes a specific set of dihedral angles between the methine protons (H1 and H2) and the adjacent methylene protons. A study on the closely related cis-cyclobutane-1,2-dicarboxylic acid reported a coupling constant of J = 4.5 Hz for the interaction between these protons.[3] This relatively small coupling constant is characteristic of the cis configuration in such systems.
The chemical shifts of the protons also provide valuable, albeit less definitive, information. The anisotropic effect of the carbonyl groups can lead to subtle differences in the resonance frequencies of the ring protons between the two isomers.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for optimal resolution).
-
Utilize a standard single-pulse experiment.
-
Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Optimize the spectral width to cover the expected range of proton signals (approximately 0-10 ppm).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Integrate all signals to confirm the proton count for each resonance.
-
Carefully measure the coupling constants for the multiplets corresponding to the cyclobutane ring protons. A key diagnostic will be the coupling between the methine protons at C1/C2 and the methylene protons at C3/C4.
-
A Comparative Look at Alternative Validation Techniques
While ¹H NMR is the primary tool for this stereochemical assignment, a multi-faceted approach employing other analytical techniques provides a more robust and comprehensive validation.
| Technique | Principle | Strengths for this Application | Limitations for this Application |
| ¹³C NMR | Detects the carbon backbone of the molecule. | Provides the expected number of carbon signals, confirming the basic molecular structure. The chemical shifts of the ring carbons will differ slightly between isomers. | Does not directly provide information on stereochemistry through coupling in a standard broadband-decoupled experiment. |
| COSY NMR | A 2D NMR technique that shows correlations between protons that are coupled to each other. | Unambiguously identifies which protons are spin-spin coupled, confirming the connectivity of the cyclobutane ring protons and aiding in the assignment of complex multiplets.[1][5] | Primarily provides connectivity information; stereochemistry is still inferred from the coupling constants obtained from the 1D ¹H NMR. |
| GC-MS | Separates compounds based on their volatility and boiling point, followed by mass analysis. | Can separate the cis and trans isomers if they have different boiling points. The mass spectrum will confirm the molecular weight (172.18 g/mol ) and provide fragmentation patterns consistent with the structure.[6][7] | Isomer separation is not guaranteed and depends on the GC column and conditions. Does not inherently provide stereochemical information from the mass spectrum alone. |
In-Depth Methodologies for Alternative Techniques
¹³C NMR Spectroscopy
¹³C NMR provides complementary information by confirming the carbon framework of the molecule. For this compound, one would expect to see signals for the carbonyl carbons, the methoxy carbons, the methine carbons of the cyclobutane ring, and the methylene carbons of the ring. Subtle differences in the chemical shifts of the cyclobutane ring carbons can be observed between the cis and trans isomers due to steric effects.
-
Sample Preparation: Prepare a concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.[8][9]
-
Data Acquisition:
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
Employ a sufficient relaxation delay (d1) to allow for full relaxation of all carbon nuclei, which is crucial for accurate integration if quantitation is desired.
-
Acquire a large number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the number of unique carbon signals to confirm the molecular symmetry.
-
Compare the observed chemical shifts to predicted values or data from analogous structures to support the assignment.
-
Correlation Spectroscopy (COSY)
A COSY experiment is a powerful tool for confirming the proton connectivity within the cyclobutane ring. It generates a 2D map where off-diagonal cross-peaks indicate which protons are J-coupled. This is particularly useful for deciphering the complex, overlapping multiplets often seen in the ¹H NMR spectra of cyclic systems.[10][11]
-
Sample Preparation: Prepare the sample as you would for a standard ¹H NMR experiment.
-
Data Acquisition:
-
Utilize a standard COSY pulse sequence.
-
The experiment involves a series of pulses with an incremented evolution time.
-
The number of increments in the indirect dimension will determine the resolution of that axis.
-
-
Data Analysis:
-
Process the 2D data using a Fourier transform in both dimensions.
-
Identify the diagonal peaks, which correspond to the 1D ¹H NMR spectrum.
-
Analyze the cross-peaks to establish the coupling network. For example, a cross-peak between the methine proton signals and the methylene proton signals would confirm their vicinal relationship.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a valuable tool for confirming the molecular weight and purity of the sample, and in some cases, for separating the diastereomers. The separation is based on the difference in the physical properties of the isomers, which affects their interaction with the stationary phase of the GC column.
-
Sample Preparation: Dilute a small amount of the sample in a volatile organic solvent (e.g., ethyl acetate).
-
GC Separation:
-
Inject the sample into a gas chromatograph equipped with a capillary column suitable for separating isomers (e.g., a polar stationary phase).
-
Develop a temperature program that provides good resolution between the cis and trans isomers.
-
-
MS Detection:
-
The eluting compounds are introduced into the mass spectrometer.
-
Acquire mass spectra using electron ionization (EI).
-
-
Data Analysis:
-
Analyze the chromatogram to determine the retention times and relative abundance of the isomers.
-
Examine the mass spectrum of each peak to confirm the molecular ion (m/z = 172) and compare the fragmentation pattern to a database or theoretical fragmentation.
-
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive validation of the this compound structure, emphasizing the central role of ¹H NMR in stereochemical determination.
Caption: Workflow for the validation of this compound structure.
Conclusion
The definitive structural validation of this compound, particularly the assignment of its cis or trans stereochemistry, is most reliably achieved through a detailed analysis of ¹H NMR coupling constants. The inherent sensitivity of J-coupling to the dihedral angles within the puckered cyclobutane ring provides a direct and measurable means of distinguishing between the two diastereomers. While ¹³C NMR, COSY, and GC-MS serve as powerful complementary techniques for confirming the carbon skeleton, proton connectivity, molecular weight, and purity, they lack the intrinsic stereochemical resolving power of ¹H NMR for this specific analytical challenge. A comprehensive approach, integrating data from these orthogonal methods, ensures the highest level of confidence in the final structural assignment, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 11. nmr.oxinst.com [nmr.oxinst.com]
"comparative study of different synthetic routes to dimethyl cyclobutane-1,2-dicarboxylate"
A Comparative Guide to the Synthetic Routes of Dimethyl Cyclobutane-1,2-dicarboxylate
For researchers and professionals in drug development and organic synthesis, the cyclobutane moiety represents a critical structural motif. Its presence in numerous biologically active molecules and natural products underscores the importance of efficient and stereocontrolled synthetic access. This compound, a key building block, can be synthesized through various pathways, each with distinct advantages and limitations. This guide provides an in-depth, objective comparison of the primary synthetic routes, supported by experimental data and mechanistic insights to inform your selection of the most suitable method for your research endeavors.
Introduction to Cyclobutane Synthesis
The construction of the strained four-membered cyclobutane ring presents unique challenges in organic synthesis. The primary strategies often involve cycloaddition reactions, ring-closing metathesis, or rearrangements of larger ring systems. For this compound, the stereochemical relationship between the two ester groups (cis or trans) is a crucial consideration, as it dictates the three-dimensional structure of subsequent molecules. The trans isomer is generally more stable than the cis isomer due to reduced steric strain.[1]
Route 1: Photochemical [2+2] Cycloaddition
The [2+2] photocycloaddition is a powerful and frequently utilized method for constructing cyclobutane rings.[2][3] This reaction involves the light-induced union of two alkene units to form a four-membered ring.[2] For the synthesis of this compound, this typically involves the dimerization of an acrylic ester or the reaction of an acrylic ester with another olefin.
Mechanistic Rationale
Photochemical [2+2] cycloadditions proceed through the excitation of one of the alkene partners to an excited state upon absorption of light.[4] This excited molecule then reacts with a ground-state alkene to form a diradical intermediate, which subsequently closes to form the cyclobutane ring.[5] The use of a photosensitizer, such as benzophenone, can facilitate the population of the reactive triplet state of the alkene.[5]
Typical Experimental Protocol:
A specific example is the synthesis of 1,2-dimethylcyclobutane-1,2-dicarboxylic anhydride from dimethyl maleic anhydride and ethylene.[6] While not the exact target molecule, this protocol illustrates the general conditions:
-
Dissolve 15 g (0.12 mole) of dimethyl maleic anhydride and 1 g (0.0054 mole) of benzophenone in 300 ml of dichloromethane in a low-temperature immersion well photoreactor.[6]
-
Cool the solution to between -60°C and -70°C using an isopropanol/dry ice bath.[6]
-
Introduce ethylene gas into the solution for 1 hour.[6]
-
Irradiate the reaction mixture with a 125 W mercury lamp for 12 hours while maintaining a slow stream of ethylene.[6]
-
After the reaction, evaporate the solvent and recrystallize the crude product from dichloromethane/n-hexane to yield the desired product.[6]
Performance Analysis:
| Parameter | Performance |
| Yield | Moderate (e.g., 54% for a related anhydride synthesis)[6] |
| Stereoselectivity | Can be influenced by the starting alkene geometry and reaction conditions, but often yields a mixture of isomers. |
| Scalability | Can be challenging due to the need for specialized photochemical equipment and the attenuation of light in larger reaction volumes.[7] |
| Advantages | Atom-economical and can be used with a wide range of olefins.[7] |
| Disadvantages | Often requires cryogenic temperatures and specialized equipment. Can lead to side reactions and polymer formation. |
Route 2: Thermal [2+2] Cycloaddition of Ketenes
Thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for simple alkenes. However, ketenes are an exception and readily undergo [2+2] cycloaddition with alkenes to form cyclobutanones, which can then be further functionalized.[4][8]
Mechanistic Rationale
The reaction of a ketene with an alkene is a concerted [π2s + π2a] cycloaddition, which is thermally allowed. The ketene acts as the antarafacial component. The high electrophilicity of the ketene's central carbon atom drives the reaction with the nucleophilic alkene.[4]
Logical Workflow for Synthesis
Caption: Workflow for ketene-based synthesis.
Performance Analysis:
| Parameter | Performance |
| Yield | Generally good to excellent. |
| Stereoselectivity | The stereochemistry of the alkene is retained in the product. |
| Scalability | Generally scalable, as it does not require specialized equipment. |
| Advantages | High reactivity of ketenes and good stereocontrol.[8] |
| Disadvantages | Ketenes can be unstable and prone to dimerization. The synthesis requires a multi-step sequence from a dicarboxylic acid precursor. |
Route 3: Transition Metal-Catalyzed [2+2] Cycloaddition
Transition metal catalysts can promote thermally driven [2+2] cycloadditions that would otherwise be forbidden.[7] This approach offers advantages in terms of reaction conditions and substrate scope compared to photochemical methods.[7][9]
Mechanistic Rationale
The mechanism often involves the formation of a metallacyclobutane intermediate.[10] The transition metal coordinates to the two alkene partners, facilitating their cycloaddition through oxidative coupling. Reductive elimination then releases the cyclobutane product and regenerates the catalyst.
Key Considerations
-
Catalyst Choice: A variety of transition metals, including iron, rhodium, and nickel, have been shown to catalyze [2+2] cycloadditions.[7][9] The choice of catalyst can influence the efficiency and stereoselectivity of the reaction.
-
Substrate Scope: This method is particularly useful for the cycloaddition of unactivated olefins, which can be challenging for other methods.[9]
Performance Analysis:
| Parameter | Performance |
| Yield | Can be high, depending on the catalyst and substrates. |
| Stereoselectivity | Can be controlled by the choice of catalyst and ligands. |
| Scalability | Potentially more scalable than photochemical methods.[7] |
| Advantages | Milder reaction conditions compared to photochemical methods and broader substrate scope.[7] |
| Disadvantages | Catalyst cost and sensitivity can be a concern. Metal contamination of the final product is a possibility. |
Route 4: Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful tool for the synthesis of cyclic compounds, including cyclobutanes, from acyclic dienes.[11][12] This reaction is catalyzed by ruthenium or molybdenum carbene complexes.
Mechanistic Rationale
The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.[10][12] The intramolecular reaction of a diene leads to the formation of a cyclic alkene and a volatile byproduct, such as ethylene, which drives the reaction to completion.[11]
Logical Workflow for RCM
Caption: Ring-Closing Metathesis workflow.
Performance Analysis:
| Parameter | Performance |
| Yield | Generally high for the formation of 5- to 7-membered rings; can be lower for strained 4-membered rings.[11] |
| Stereoselectivity | The stereochemistry of the final product depends on the subsequent reduction of the cyclobutene double bond. |
| Scalability | Highly scalable, with applications in industrial synthesis. |
| Advantages | High functional group tolerance of modern RCM catalysts.[12] |
| Disadvantages | Synthesis of the acyclic diene precursor is required. The cost of the catalyst can be significant. |
Route 5: Malonic Ester Synthesis
A classical approach to cyclobutane derivatives involves the dialkylation of a malonic ester with a 1,3-dihalopropane, followed by hydrolysis, and decarboxylation.[13][14]
Typical Experimental Protocol:
-
Cyclization: React diethyl malonate with 1,3-dibromopropane in the presence of a base like sodium ethoxide to form diethyl 1,1-cyclobutanedicarboxylate.[14]
-
Hydrolysis: Saponify the diester to the corresponding dicarboxylic acid using a strong base.
-
Decarboxylation: Heat the dicarboxylic acid to induce decarboxylation, yielding cyclobutanecarboxylic acid.[13]
-
Further Functionalization: The carboxylic acid can then be esterified and further functionalized to introduce the second carboxylate group.
Performance Analysis:
| Parameter | Performance |
| Yield | Can be moderate to good, but the multi-step nature can lower the overall yield. |
| Stereoselectivity | This route initially produces a 1,1-dicarboxylate, so the stereochemistry of the 1,2-dicarboxylate is determined by subsequent functionalization steps. |
| Scalability | Readily scalable using standard laboratory equipment. |
| Advantages | Utilizes readily available and inexpensive starting materials. |
| Disadvantages | A multi-step process that may not be as efficient as cycloaddition methods. Control of stereochemistry can be challenging. |
Comparative Summary
| Synthetic Route | Key Advantages | Key Disadvantages | Typical Yield | Stereocontrol |
| Photochemical [2+2] Cycloaddition | Atom-economical, broad substrate scope.[7] | Requires specialized equipment, can have low selectivity. | Moderate[6] | Variable |
| Thermal [2+2] Cycloaddition of Ketenes | High reactivity, good stereocontrol.[8] | Ketenes can be unstable, multi-step process. | Good-Excellent | High |
| Transition Metal-Catalyzed [2+2] Cycloaddition | Milder conditions, good for unactivated olefins.[7][9] | Catalyst cost and potential metal contamination. | High | Good-Excellent |
| Ring-Closing Metathesis (RCM) | High functional group tolerance, scalable.[12] | Requires diene precursor, catalyst cost. | Variable | Depends on subsequent steps |
| Malonic Ester Synthesis | Inexpensive starting materials, scalable. | Multi-step, potentially lower overall yield. | Moderate | Challenging |
Conclusion and Recommendations
The choice of synthetic route to this compound depends heavily on the specific requirements of the research, including desired stereochemistry, scale, available equipment, and cost considerations.
-
For rapid access to small quantities with a tolerance for isomeric mixtures, photochemical [2+2] cycloaddition can be a viable option.
-
When high stereocontrol is paramount, thermal [2+2] cycloaddition of ketenes or transition metal-catalyzed methods are superior choices.
-
For large-scale synthesis where functional group tolerance is important, Ring-Closing Metathesis stands out, provided the precursor diene is accessible.
Ultimately, a thorough evaluation of the pros and cons of each method, in conjunction with the specific goals of the synthesis, will guide the researcher to the most appropriate and efficient pathway for obtaining this compound.
References
- 1. Which is more stable, cis - or trans-1,2-dimethyl cyclobutane and whyh? [allen.in]
- 2. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. baranlab.org [baranlab.org]
- 6. prepchem.com [prepchem.com]
- 7. Transition‐Metal Catalyzed, Thermally Driven [2π+2π]‐Cycloadditions of Olefins and Alkynes | Semantic Scholar [semanticscholar.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 12. Ring Closing Metathesis [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
The Influence of Stereochemistry: A Comparative Performance Guide to Polyesters Derived from Cis- and Trans-Dimethyl Cyclobutane-1,2-dicarboxylate
For researchers, scientists, and professionals in drug development, the precise control over the macromolecular architecture of polymers is paramount. The seemingly subtle variation in the spatial arrangement of atoms within a monomer unit can dramatically alter the final performance characteristics of a polymer. This guide provides an in-depth technical comparison of polyesters synthesized from the cis- and trans- isomers of dimethyl cyclobutane-1,2-dicarboxylate. By examining the foundational principles of stereochemistry and its influence on polymer properties, supported by analogous experimental data from related systems, we will elucidate the expected performance differences between these two polymeric materials.
Introduction: The Critical Role of Isomerism in Polymer Science
Geometric isomers, such as the cis- and trans- configurations of this compound, possess the same chemical formula and connectivity but differ in the spatial orientation of their functional groups.[1] In the context of polymerization, this stereochemical difference is not a trivial distinction. It fundamentally dictates how polymer chains pack in the solid state, their degree of flexibility, and the resulting macroscopic properties such as thermal stability, mechanical strength, and crystallinity.[2]
The cis- isomer, with both ester groups on the same side of the cyclobutane ring, introduces a kink or bend in the polymer backbone. In contrast, the trans- isomer, with ester groups on opposite sides, contributes to a more linear and extended chain conformation. This fundamental structural divergence is the primary determinant of the performance disparities discussed herein.
Synthesis of Monomers and Polyesters
The synthesis of cis- and trans-This compound typically originates from their corresponding dicarboxylic acids. These diacids can be prepared through various organic synthesis routes, including [2+2] photocycloaddition reactions of appropriate precursors.[3] The subsequent esterification with methanol yields the desired dimethyl ester monomers.[4]
The polymerization to form poly(alkylene dicarboxylate)s is commonly achieved through melt polycondensation. This process involves the transesterification of the dimethyl ester monomer with a diol, such as ethylene glycol, at elevated temperatures and under vacuum, with the aid of a catalyst.[5]
Visualizing the Monomers:
Caption: Chemical structures of cis- and trans-dimethyl cyclobutane-1,2-dicarboxylate.
Comparative Performance Analysis
Thermal Properties
The stereochemistry of the cyclobutane ring is expected to have a significant impact on the thermal properties of the resulting polyesters.
-
Glass Transition Temperature (Tg): The polyester derived from the cis-isomer is anticipated to exhibit a higher glass transition temperature (Tg) . The kinked and more rigid structure imparted by the cis-conformation restricts segmental motion of the polymer chains, thus requiring more thermal energy for the transition from a glassy to a rubbery state. This is supported by studies on polyesters made from 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO), where the cis-isomer-based polymer showed a significantly higher Tg.[2]
-
Melting Temperature (Tm) and Crystallinity: Conversely, the polyester synthesized from the trans-isomer is expected to have a higher melting temperature (Tm) and a greater degree of crystallinity . The linear nature of the trans-monomer allows for more efficient chain packing and the formation of ordered crystalline domains. These crystalline regions require more energy to disrupt, resulting in a higher melting point. The bent structure of the cis-isomer disrupts this regular packing, leading to a more amorphous polymer with a lower or absent melting point.[2]
-
Thermal Stability (Td): The intrinsic thermal stability of the ester linkages should be similar for both isomers. However, the overall thermal decomposition temperature (Td) can be influenced by the polymer's morphology. In some cases, the higher crystallinity of the trans-isomer-based polyester may lead to a slightly higher onset of decomposition. Research on related cyclobutane-containing polyesters has demonstrated good thermal stability, with decomposition temperatures often exceeding 300°C.[6]
Table 1: Predicted Thermal Properties of Poly(ethylene cyclobutane-1,2-dicarboxylate) Isomers
| Property | Polyester from Cis-Isomer | Polyester from Trans-Isomer | Rationale |
| Glass Transition Temp. (Tg) | Higher | Lower | Restricted chain mobility due to the kinked structure of the cis-isomer. |
| Melting Temp. (Tm) | Lower or Absent | Higher | More efficient chain packing and higher crystallinity of the linear trans-isomer. |
| Crystallinity | Amorphous or Low | Semi-crystalline | The bent cis-isomer disrupts regular chain packing. |
| Thermal Stability (Td) | Good | Good | Generally high for this class of polyesters. |
Mechanical Properties
The differences in chain packing and crystallinity between the two isomeric polymers are also expected to manifest in their mechanical performance.
-
Tensile Strength and Modulus: The polyester derived from the trans-isomer , with its higher crystallinity, is predicted to have a higher tensile strength and modulus . The ordered crystalline regions act as physical crosslinks, reinforcing the material and making it stiffer and stronger.
-
Ductility and Toughness: The cis-isomer -based polyester, being more amorphous, is likely to exhibit greater ductility and toughness . The disordered arrangement of polymer chains can allow for more significant deformation before failure. In analogous systems, the incorporation of monomers that disrupt crystallinity has been shown to enhance the impact strength of polyesters.
Table 2: Predicted Mechanical Properties of Poly(ethylene cyclobutane-1,2-dicarboxylate) Isomers
| Property | Polyester from Cis-Isomer | Polyester from Trans-Isomer | Rationale |
| Tensile Strength | Lower | Higher | Higher crystallinity in the trans-isomer-based polymer leads to greater strength. |
| Young's Modulus | Lower | Higher | The stiffer, more crystalline structure of the trans-polymer results in a higher modulus. |
| Elongation at Break | Higher | Lower | The amorphous nature of the cis-polymer allows for greater deformation. |
| Toughness | Higher | Lower | The ability to absorb energy before fracture is typically greater in more amorphous polymers. |
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols for the synthesis and characterization of these polyesters are provided below. These protocols are adapted from established methods for similar polyester systems.
Synthesis of Poly(ethylene cis/trans-cyclobutane-1,2-dicarboxylate) via Melt Polycondensation
This two-stage process is a standard and reliable method for producing high-molecular-weight polyesters.
Materials:
-
cis- or trans-This compound
-
Ethylene glycol (high purity)
-
Titanium(IV) isopropoxide (catalyst)
-
Antimony(III) oxide (catalyst)
-
Irganox 1010 (antioxidant)
Procedure:
-
Charging the Reactor: A flame-dried glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with this compound (1.0 mol), ethylene glycol (2.2 mol), and the antioxidant.
-
Transesterification: The mixture is heated to 180-200°C under a slow stream of nitrogen. The catalyst (e.g., titanium(IV) isopropoxide) is added. The reaction proceeds with the distillation of methanol, which is collected in a graduated cylinder. This stage is continued until approximately 95% of the theoretical amount of methanol has been collected.
-
Polycondensation: The temperature is gradually raised to 250-270°C, and a vacuum (typically <1 Torr) is slowly applied. A second catalyst (e.g., antimony(III) oxide) may be added at this stage. The viscosity of the reaction mixture will increase significantly as the polymerization proceeds. The reaction is continued until the desired melt viscosity is achieved, as indicated by the torque on the mechanical stirrer.
-
Polymer Isolation: The reactor is cooled under nitrogen, and the resulting polymer is extruded and pelletized. The polymer should be dried in a vacuum oven to remove any residual volatiles before characterization.
Caption: Experimental workflow for polyester synthesis via melt polycondensation.
Polymer Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the resulting polyesters and to verify the incorporation of the monomer units. The spectra can also be used to determine the end-group composition and, in some cases, the degree of polymerization.
Differential Scanning Calorimetry (DSC):
-
DSC is employed to determine the thermal transitions of the polymers. Samples are typically heated, cooled, and then reheated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) are determined from the resulting thermograms.
Thermogravimetric Analysis (TGA):
-
TGA is used to assess the thermal stability of the polyesters. A sample is heated at a constant rate (e.g., 10°C/min) in a nitrogen or air atmosphere, and the weight loss as a function of temperature is recorded to determine the onset of decomposition (Td).
Mechanical Testing:
-
Tensile properties (tensile strength, Young's modulus, and elongation at break) are measured using a universal testing machine on dumbbell-shaped specimens prepared by injection molding or compression molding, following ASTM D638 standards.
Conclusion
The stereochemistry of this compound is a critical design parameter in the synthesis of novel polyesters. While direct comparative data is limited, established principles of polymer science and data from analogous systems provide a clear and predictive framework for understanding the performance differences between polymers derived from the cis- and trans- isomers.
The polyester synthesized from cis-dimethyl cyclobutane-1,2-dicarboxylate is expected to be an amorphous material with a higher glass transition temperature, greater ductility, and enhanced toughness . This makes it a potential candidate for applications requiring good impact resistance and dimensional stability at elevated temperatures.
In contrast, the polyester derived from trans-dimethyl cyclobutane-1,2-dicarboxylate is predicted to be a semi-crystalline material with a higher melting temperature, greater tensile strength, and a higher modulus . These properties make it suitable for applications demanding stiffness, strength, and resistance to deformation under load.
This guide provides a comprehensive, scientifically grounded comparison to aid researchers in the selection and design of cyclobutane-containing polyesters with tailored performance characteristics for a variety of advanced applications. Further experimental work is warranted to precisely quantify these predicted differences and fully unlock the potential of these versatile monomers.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Bio-based polyesters synthesised from furanic cyclobutane diacid - European Coatings [european-coatings.com]
"alternative reagents to dimethyl maleate for cyclobutane synthesis"
An In-Depth Guide to Alternative Reagents for Cyclobutane Synthesis: A Comparative Analysis Beyond Dimethyl Maleate
The cyclobutane motif, a strained four-membered carbocycle, is a privileged structure in medicinal chemistry and a key building block in the synthesis of complex natural products.[1][2][3] Its unique conformational constraints and inherent ring strain provide a gateway to diverse molecular architectures. The [2+2] cycloaddition reaction stands as the most powerful and direct method for constructing this ring system.[4] For decades, electron-deficient alkenes like dimethyl maleate have been benchmark reagents in these transformations, particularly in Diels-Alder reactions.[5][6] However, the landscape of synthetic chemistry is ever-evolving, driven by the need for greater efficiency, stereocontrol, and substrate scope.
This guide moves beyond the traditional reliance on dimethyl maleate to provide a comparative analysis of alternative reagents for cyclobutane synthesis. We will delve into the mechanistic rationale behind various [2+2] cycloaddition strategies—photochemical, thermal, and catalyzed—and present objective, data-driven comparisons to empower researchers in selecting the optimal reagents for their specific synthetic challenges.
The Realm of Light: Photochemical [2+2] Cycloadditions
Photochemical [2+2] cycloadditions are arguably the most common method for synthesizing cyclobutanes from simple olefin precursors.[7] The reaction is initiated by the photoexcitation of one alkene partner, which then reacts with a ground-state alkene. While concerted photochemical cycloadditions are allowed by the Woodward-Hoffmann rules, the reaction between an enone and an alkene typically proceeds through a stepwise mechanism involving a diradical intermediate, which allows for the formation of the cyclobutane ring.[8][9]
Enones and Enals: The Workhorse Alternatives
Cyclic and acyclic α,β-unsaturated ketones and aldehydes are excellent substrates for photocycloadditions. Unlike the symmetrically substituted dimethyl maleate, the inherent polarity of enones introduces regiochemical considerations. The reaction can yield "head-to-head" (HH) or "head-to-tail" (HT) isomers, with the outcome governed by the stability of the intermediate diradical, which is influenced by steric and electronic factors.[8][10]
Causality in Experimental Choice: Cyclic enones, such as cyclopentenone, are often preferred substrates because their rigid structure prevents energy-wasting cis-trans isomerization upon photoexcitation, leading to higher quantum yields compared to their acyclic counterparts.[10]
Maleimides: Superior Reactivity and Versatility
Maleimides have emerged as highly effective reagents for photochemical [2+2] cycloadditions, often demonstrating superior reactivity compared to maleates. A key distinction lies in their N-substituent.
-
N-Alkyl Maleimides: These compounds can be directly excited with high-energy UV light (e.g., 370 nm UVA LEDs) to react with various alkenes without the need for an external photosensitizer.[1][11]
-
N-Aryl Maleimides: The aromatic substituent alters the photophysical properties, rendering them less reactive under direct irradiation. However, their triplet energy can be efficiently accessed via a photosensitizer like thioxanthone, enabling the reaction to proceed smoothly under visible blue light (e.g., 440 nm).[11] This is a significant advantage, as visible light catalysis offers milder conditions and better functional group tolerance.
Comparative Performance Data: Photochemical Reagents
| Reagent Class | Example Reagent | Reaction Partner | Conditions | Yield (%) | Diastereoselectivity (dr) | Ref. |
| Maleates | Dimethyl Maleate | 2-Methylfuran | HfCl₄, -20 °C | 96 | >99:1 (endo) | [12] |
| Enones | Cyclopentenone | 1,1-Dimethoxyethylene | UV Irradiation | High | Regioselective | [13] |
| N-Alkyl Maleimides | N-Methylmaleimide | Styrene | UVA LED (370 nm) | 85 | 1.1:1 | [1] |
| N-Aryl Maleimides | N-Phenylmaleimide | Styrene | Blue LED (440 nm), Thioxanthone | 91 | 1.1:1 | [11] |
| Electron-Deficient Styrenes | p-Nitrostyrene | (dimerization) | 4CzIPN, Visible Light | ~90 | 3:1 (trans:cis) | [14] |
Experimental Protocol: Photosensitized [2+2] Cycloaddition of N-Aryl Maleimide
This protocol is adapted from the work of Allwood et al. on visible-light-mediated cycloadditions.[11]
-
Preparation: In a 4 mL glass vial, add the N-aryl maleimide (0.20 mmol, 1.0 equiv.), the alkene (0.40 mmol, 2.0 equiv.), and the thioxanthone photosensitizer (0.04 mmol, 20 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) (2.0 mL) to the vial.
-
Inerting: Seal the vial with a rubber septum and purge the reaction mixture with argon for 5-10 minutes.
-
Irradiation: Place the vial approximately 5 cm from a blue LED lamp (e.g., Kessil PR160L, 440 nm) and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times are 16-24 hours.
-
Workup & Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by column chromatography on silica gel (e.g., petroleum ether/ethyl acetate gradient) to isolate the cyclobutane product.
Mechanistic Workflow: Photosensitized Cycloaddition
Caption: Workflow for a triplet-sensitized photochemical [2+2] cycloaddition.
The Power of Heat: Thermal [2+2] Cycloadditions
While the concerted thermal [2+2] cycloaddition between two simple alkenes is forbidden by orbital symmetry rules, certain classes of molecules bypass this restriction.[9] Ketenes and allenes are prime examples, providing highly efficient and stereoselective routes to cyclobutanes under thermal conditions.
Ketenes: The Perpendicular Advantage
Ketenes are exceptionally reactive partners in [2+2] cycloadditions. The reaction is thermally allowed because the ketene's LUMO involves a p-orbital on the central carbon that is perpendicular to the main π-system. This geometry facilitates a stabilizing interaction with the alkene's HOMO, allowing for a concerted [π2s + π2a] cycloaddition that is geometrically feasible.[15][16] These reactions are often highly stereoselective, with the stereochemistry of the alkene being retained in the cyclobutanone product.
Causality in Experimental Choice: Dichloroketene, generated in situ from trichloroacetyl chloride and an activating agent like zinc dust, is a popular choice.[2] Its high electrophilicity leads to rapid cycloaddition with a wide range of alkenes, and the resulting dichlorocyclobutanone is a versatile intermediate for further transformations.
Allenes: Versatile Partners for Complex Scaffolds
Allenes are another class of reagents capable of undergoing thermal [2+2] cycloadditions.[17] These reactions, particularly the intramolecular variants, are powerful tools for constructing complex bicyclic frameworks.[18][19] Unlike ketene cycloadditions, these often proceed through a stepwise diradical pathway, where the regioselectivity is determined by the formation of the most stable radical intermediate.[20] Lewis acid catalysis can be employed to promote these reactions and control stereoselectivity.[21]
Comparative Performance Data: Thermal Reagents
| Reagent Class | Precursor | Reaction Partner | Conditions | Product Type | Yield (%) | Ref. |
| Ketenes | Trichloroacetyl chloride / Zn | Alkene | Toluene, Heat | Dichlorocyclobutanone | Good to Excellent | [2] |
| Ketenes | Phenylacetyl chloride / Et₃N | Imine | CH₂Cl₂, 0 °C | β-Lactam | High | [22] |
| Allenes | Allenoate | Alkene | Chiral Lewis Acid | Methylene-cyclobutane | High | [21] |
| Allenes | Allene-yne | (intramolecular) | Toluene, 110 °C | Bicyclic Alkene | 60-90 | [20] |
Experimental Protocol: Dichloroketene [2+2] Cycloaddition
This protocol describes a typical Staudinger cycloaddition for generating a dichlorocyclobutanone.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the alkene (10 mmol, 1.0 equiv.) and anhydrous diethyl ether (50 mL).
-
Activating Agent: Add activated zinc dust (30 mmol, 3.0 equiv.) to the stirring solution.
-
Ketene Precursor Addition: Prepare a solution of trichloroacetyl chloride (15 mmol, 1.5 equiv.) in anhydrous diethyl ether (20 mL) and add it to the dropping funnel.
-
Reaction: Heat the alkene/zinc suspension to a gentle reflux. Add the trichloroacetyl chloride solution dropwise over 1-2 hours. The reaction is often exothermic.
-
Monitoring and Completion: After the addition is complete, maintain the reflux for an additional 2-4 hours until TLC analysis indicates the consumption of the starting alkene.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove excess zinc and zinc salts, washing the pad with additional diethyl ether.
-
Purification: Combine the filtrates and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash chromatography or distillation to yield the dichlorocyclobutanone.
Mechanistic Rationale: Thermal Ketene Cycloaddition
Caption: Allowed orbital overlap for a thermal ketene-alkene cycloaddition.
The Catalyst's Touch: Expanding Reaction Horizons
Catalysis introduces a new dimension to cyclobutane synthesis, enabling reactions under milder conditions, improving selectivity, and unlocking enantiocontrol. Both Lewis acids and transition metal complexes have proven invaluable.
Lewis Acid Catalysis
Lewis acids can dramatically accelerate [2+2] cycloadditions, particularly with allenes and ketenes.[21] By coordinating to the carbonyl or an electron-withdrawing group, the Lewis acid lowers the energy of the LUMO of the electrophilic partner, facilitating the cycloaddition. Chiral Lewis acids, such as chiral oxazaborolidines, have been successfully employed to induce high levels of enantioselectivity in allenoate-alkene cycloadditions.[21]
Visible-Light Photocatalysis
An exciting modern alternative to direct UV irradiation involves the use of transition metal photocatalysts, such as [Ru(bpy)₃]Cl₂.[23] This approach allows for [2+2] enone cycloadditions to be performed with visible light. The mechanism involves the excited photocatalyst promoting a one-electron reduction of the enone. The resulting radical anion then undergoes cycloaddition with another alkene. This method is not only milder but also offers a different mechanistic pathway, sometimes leading to altered diastereoselectivity compared to direct excitation methods.
Experimental Workflow: Visible-Light Enone Cycloaddition
Caption: General experimental workflow for a photocatalytic [2+2] cycloaddition.
Conclusion and Outlook
While dimethyl maleate remains a useful reagent, the modern synthetic chemist has a vast and powerful arsenal of alternatives for constructing the cyclobutane ring. The choice of reagent is a strategic decision guided by the desired substitution pattern, required stereochemistry, and available equipment.
-
For simple, robust systems, photochemical methods using enones or N-alkyl maleimides offer direct and high-yielding routes.
-
To achieve stereospecificity with high reactivity, thermally-induced ketene cycloadditions are unparalleled.
-
For complex, stereochemically rich targets, intramolecular cycloadditions of allenes provide an elegant solution.
-
To embrace green chemistry and achieve enantiocontrol, catalyzed methods, particularly those using visible-light photocatalysis or chiral Lewis acids, represent the cutting edge of the field.
By understanding the mechanistic underpinnings and comparative performance of these diverse reagents, researchers can design more efficient, selective, and innovative syntheses of cyclobutane-containing molecules for applications ranging from materials science to drug discovery.
References
- 1. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photochemical Cycloaddition as a Gateway to Bicyclic Lactones: Toward Tricyclic Iridoid-Inspired Scaffolds [scirp.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chemtube3d.com [chemtube3d.com]
- 16. youtube.com [youtube.com]
- 17. Exploiting [2+2] cycloaddition chemistry: achievements with allenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Cyclobutane synthesis [organic-chemistry.org]
"cost-benefit analysis of different dimethyl cyclobutane-1,2-dicarboxylate synthesis methods"
An In-Depth Technical Guide to the Synthesis of Dimethyl Cyclobutane-1,2-dicarboxylate: A Cost-Benefit Analysis
For researchers and professionals in drug development and materials science, the cyclobutane moiety is a valuable structural motif, offering a unique three-dimensional framework that can significantly influence the biological activity and physical properties of a molecule.[1][2] this compound serves as a critical and versatile building block for accessing more complex molecular architectures, including antiviral nucleoside analogues.[3] Its synthesis, however, presents a classic chemical challenge: constructing a strained four-membered ring with precise stereochemical control.
This guide provides a comprehensive comparison of the primary synthetic routes to this compound. As a senior application scientist, my focus is not merely on procedural steps but on the underlying chemical principles, the causality behind experimental choices, and a rigorous cost-benefit analysis to guide your selection of the most appropriate method for your specific research or development goals. We will explore classical multi-step approaches, Lewis acid-catalyzed cycloadditions, and photochemical methods, evaluating each for yield, stereoselectivity, scalability, and overall economic viability.
Method 1: Classical Synthesis via Malonic Ester Alkylation and Subsequent Esterification
This is a foundational approach to cyclobutane rings, relying on one of the oldest C-C bond-forming reactions in a chemist's toolkit. The strategy involves two distinct stages: first, the formation of the cyclobutanedicarboxylic acid through a dialkylation of a malonic ester, and second, the esterification of the resulting diacid to the desired dimethyl ester.
Experimental Protocol: Synthesis of 1,1-Cyclobutanedicarboxylic Acid
This protocol is adapted from the well-established procedure in Organic Syntheses.[4]
-
Reaction Setup: In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, separatory funnel, reflux condenser with a drying tube, and a thermometer, place 160 g (1 mole) of diethyl malonate and 212 g (1.05 moles) of 1,3-dibromopropane.
-
Alkylation: Prepare a solution of sodium ethoxide by dissolving 46 g (2 gram atoms) of sodium in 800 mL of absolute ethanol. Add this solution dropwise via the separatory funnel to the stirred reaction mixture, maintaining the internal temperature at 60–65 °C. Cooling may be necessary initially. The addition typically takes about one hour.
-
Reaction Completion & Workup: After the addition is complete, heat the mixture on a steam bath until it is neutral to phenolphthalein (approx. 2 hours). Add water to dissolve the sodium bromide precipitate and remove the ethanol by distillation.
-
Saponification: The crude diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed directly by refluxing for 2-3 hours with a solution of 112 g of potassium hydroxide in 200 mL of ethanol.
-
Isolation: After hydrolysis, most of the ethanol is removed by distillation. The residue is dissolved in a minimum amount of hot water and acidified with concentrated hydrochloric acid. The precipitated crude dicarboxylic acid is then filtered, dried, and can be purified by recrystallization from hot ethyl acetate.
-
Esterification: The purified 1,1-cyclobutanedicarboxylic acid is then esterified using a standard Fischer esterification method by refluxing with an excess of methanol and a catalytic amount of sulfuric acid.
Logical Flow: Malonic Ester Synthesis
Caption: Workflow for the classical synthesis of this compound.
Cost-Benefit Analysis
-
Benefits: The primary advantage of this method lies in the low cost and ready availability of the starting materials: diethyl malonate, 1,3-dibromopropane, and basic reagents. The procedures use standard laboratory equipment and are straightforward to perform without the need for cryogenic or specialized photochemical apparatus.
-
Costs & Drawbacks: This is a multi-step synthesis, which inherently lowers the overall yield. A significant drawback is the complete lack of stereocontrol, leading to a mixture of cis and trans isomers that require separation. The reaction to form the diacid precursor, 1,1-cyclobutanedicarboxylic acid, is what is detailed in the literature; this must then be isomerized and esterified, adding steps and reducing overall efficiency for obtaining a specific 1,2-disubstituted isomer.
Method 2: [2+2] Cycloaddition Strategies
The most direct and elegant approach to the cyclobutane ring is through a [2+2] cycloaddition reaction, where two alkene molecules react to form the four-membered ring in a single step.[5] This method offers significant advantages in atom economy and stereochemical control.
Sub-Method 2a: Lewis Acid-Catalyzed [2+2] Cycloaddition
This modern approach utilizes a Lewis acid to catalyze the cycloaddition between an electron-rich alkene (like a ketene acetal) and an electron-poor alkene (like a fumaric or maleic ester). The Lewis acid coordinates to the ester, lowering its LUMO energy and facilitating the reaction.
A key innovation in this area, as detailed in patent literature, is the addition of a sterically hindered base.[3][6] This surprisingly improves yields and allows the reaction to be conducted at less extreme temperatures (e.g., -20°C instead of -75°C). The base is thought to modulate the activity of the Lewis acid, preventing side reactions. This is a crucial improvement for industrial scalability, where maintaining cryogenic temperatures is a major cost driver.
Experimental Protocol: Lewis Acid-Catalyzed Synthesis
This protocol is a generalized procedure based on examples from Lonza AG patents.[3]
-
Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Setup: A solution of diethyl fumarate in a dry solvent like toluene is placed in a cooled reactor (-40 °C).
-
Reagent Addition: A solution of diisobutylaluminium chloride (2 equivalents) as the Lewis acid is added slowly, maintaining the low temperature. Subsequently, ethyldiisopropylamine (0.2 equivalents) as the sterically hindered base is added.
-
Cycloaddition: Ketene diethyl acetal (2 equivalents) is then added dropwise. The reaction mixture is stirred at -40 °C for several hours.
-
Quenching & Workup: The reaction is carefully quenched by the addition of a proton source (e.g., methanol or aqueous acid). The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by distillation or chromatography to yield Diethyl-3,3-diethoxy-trans-1,2-cyclobutanedicarboxylate. The yield under these conditions is reported to be quantitative. (Note: This example produces the diethyl ester; substitution with dimethyl fumarate would yield the target molecule).
Logical Flow: Lewis Acid-Catalyzed Cycloaddition
Caption: Key components in the Lewis acid-catalyzed [2+2] cycloaddition.
Cost-Benefit Analysis
-
Benefits: This method offers excellent yields (often quantitative) and high stereoselectivity.[3] By choosing dimethyl fumarate, the trans isomer is specifically formed. Using dimethyl maleate would yield the cis isomer. This level of control is paramount for pharmaceutical applications. The process improvements that allow for higher temperatures significantly enhance its industrial feasibility.
-
Costs & Drawbacks: The primary costs are associated with the reagents. Organoaluminum Lewis acids are pyrophoric and require careful handling. Ketene acetals can also be expensive. While temperatures have been raised from -75°C, a reaction at -40°C or -20°C still requires specialized cooling equipment, adding to the capital and operational costs.
Sub-Method 2b: Photochemical [2+2] Cycloaddition
Photochemical [2+2] cycloaddition is a powerful and direct method for forming cyclobutane rings by using light to excite an alkene to a higher energy state where it can react with a ground-state alkene.[5] This approach is particularly attractive from a green chemistry perspective, as light can be considered a traceless reagent.
This method has been successfully used to synthesize cyclobutane dicarboxylic acids from renewable, bio-based starting materials like cinnamic acid and ferulic acid derivatives, which can be derived from lignin.[7]
Experimental Protocol: Photochemical Synthesis
This protocol is adapted from a procedure for a related anhydride synthesis.[8]
-
Reaction Setup: In a low-temperature immersion well photoreactor equipped with a 125 W mercury lamp, dissolve dimethyl maleic anhydride (0.12 mole) and a photosensitizer like benzophenone (0.0054 mole) in 300 mL of dichloromethane.
-
Cooling & Reagent Introduction: Cool the solution to between -60°C and -70°C using an external dry ice/isopropanol bath. Bubble ethylene gas through the solution for 1 hour.
-
Irradiation: Irradiate the mixture for 12 hours while maintaining the low temperature and a slow, steady stream of ethylene.
-
Workup & Purification: After the reaction, allow the mixture to warm to room temperature. Evaporate the solvent, and recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/n-hexane) to yield the product. The reported yield for the anhydride is 54%.[8]
Logical Flow: Photochemical [2+2] Cycloaddition
Caption: Energy transfer mechanism in a photosensitized [2+2] cycloaddition.
Cost-Benefit Analysis
-
Benefits: This method's main appeal is its directness and potential for sustainability, especially when using bio-derived starting materials.[7] It can provide access to complex structures in a single step. The use of templates can also enforce high diastereoselectivity, even in the solid state.[9]
-
Costs & Drawbacks: The primary drawback is scalability. Photochemical reactions often suffer from low quantum yields and the light penetration depth limits the practical concentration and volume of the reaction. This necessitates specialized, and often expensive, photoreactors. Yields can be moderate, and the formation of side products is common, requiring careful purification. The need for low temperatures in some protocols adds to the cost, similar to the Lewis acid-catalyzed method.
Comparative Summary
| Feature | Malonic Ester Synthesis | Lewis Acid-Catalyzed [2+2] | Photochemical [2+2] |
| Overall Yield | Low to Moderate (multi-step) | High to Quantitative | Moderate[8] |
| Stereoselectivity | None | Excellent (substrate-controlled)[3] | Good to Excellent (can be template-controlled)[9] |
| Key Reagents | Diethyl Malonate, 1,3-Dihalopropane | Dimethyl Fumarate/Maleate, Ketene Acetal, Organoaluminum Catalyst | Alkene Substrates, Photosensitizer |
| Reagent Cost | Low | High | Low to Moderate |
| Reaction Temp. | 60-100 °C | -75 °C to -20 °C (improved) | -70 °C to Room Temp. |
| Equipment | Standard Glassware | Inert Atmosphere, Cryogenic Reactor | Specialized Photoreactor |
| Scalability | Moderate | Good (with process optimization) | Poor to Moderate |
| Green Chemistry | Poor (multiple steps, waste) | Moderate (solvents, metal catalysts) | Good (light as reagent, potential for bio-based feedstock)[7] |
Conclusion and Recommendation
The optimal synthesis of this compound is highly dependent on the specific goals of the researcher.
-
For large-scale industrial production where a specific stereoisomer (cis or trans) is required, the Lewis Acid-Catalyzed [2+2] Cycloaddition is the most compelling choice. Despite the higher reagent and initial equipment costs, its high yield, exceptional stereocontrol, and single-step nature make it the most economically viable route at scale, particularly with recent advancements that mitigate the need for extremely low temperatures.
-
For exploratory, lab-scale synthesis where stereochemical purity is critical and cost is a secondary concern, the Lewis Acid-Catalyzed method also excels due to its reliability and predictability.
-
For academic research focused on green chemistry or the synthesis of novel analogues from bio-based sources , the Photochemical [2+2] Cycloaddition offers a fascinating and sustainable platform. While not typically suited for bulk manufacturing, its unique capabilities in forming complex structures from renewable feedstocks are highly valuable.
-
The Classical Malonic Ester Synthesis is largely of historical and pedagogical interest. It is not a competitive method for producing stereochemically pure this compound due to its multiple steps, low overall yield, and lack of stereocontrol.
Future developments will likely focus on transition-metal-catalyzed thermal [2+2] cycloadditions, which could offer the stereocontrol of catalyzed routes without the need for cryogenic or photochemical equipment, further improving the accessibility of these valuable cyclobutane building blocks.[1][10]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DE59801502D1 - Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters - Google Patents [patents.google.com]
- 7. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 8. prepchem.com [prepchem.com]
- 9. Access to unsymmetrical cyclobutanes via template-directed, diastereocontrolled photochemical [2+2] cycloadditions - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
A Spectroscopic Guide to the Stereoisomers of Dimethyl Cyclobutane-1,2-dicarboxylate
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is paramount. Stereoisomers, molecules with the same connectivity but different spatial arrangements of atoms, can exhibit vastly different biological activities and physical properties. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of dimethyl cyclobutane-1,2-dicarboxylate, offering experimental insights and theoretical explanations to aid in their unambiguous identification.
The cyclobutane ring, with its inherent ring strain and puckered conformation, presents a unique stereochemical challenge. The relative orientation of the two methoxycarbonyl groups in the 1,2-disubstituted system significantly influences the molecule's symmetry, conformational dynamics, and, consequently, its spectroscopic fingerprint. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a comprehensive framework for distinguishing between these two isomers.
The Structural Landscape: Cis vs. Trans Isomers
The fundamental difference between the cis and trans isomers lies in the spatial relationship of the ester functional groups relative to the cyclobutane ring. In the cis isomer, both ester groups are on the same face of the ring, leading to a C(_s) symmetry plane. Conversely, the trans isomer has the ester groups on opposite faces, resulting in a C(_2) axis of symmetry. This seemingly subtle difference in symmetry has profound implications for their spectroscopic properties.
Caption: Molecular structures of cis and trans isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Stereochemistry
NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts (δ) and spin-spin coupling constants (J) of the cyclobutane ring protons are exquisitely sensitive to their local electronic environment and dihedral angles, which are dictated by the stereochemistry.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The puckered nature of the cyclobutane ring means that the protons on the methylene groups (C3 and C4) are not chemically equivalent. This, combined with the symmetry of the isomers, leads to distinct patterns in their ¹H NMR spectra.
-
Cis Isomer: Due to the plane of symmetry (C(_s)), the cis isomer is expected to show three sets of signals for the ring protons. The two methine protons (H1 and H2) are equivalent, as are the pairs of methylene protons on C3 and C4. However, the geminal protons on each methylene carbon are diastereotopic and thus have different chemical shifts.
-
Trans Isomer: The C(_2) axis of symmetry in the trans isomer also leads to three sets of signals for the ring protons. The two methine protons (H1 and H2) are equivalent, and the methylene protons on C3 and C4 also appear as distinct sets of signals.
The key to distinguishing the isomers lies in the coupling constants. The vicinal coupling constants (³J) between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus equation. However, the flexible and puckered nature of the cyclobutane ring can lead to time-averaged coupling constants that may not be as straightforward to interpret as in more rigid systems. It has been noted that for cyclobutanes, both cis and trans vicinal coupling constants can be variable.
A detailed analysis of the ¹H NMR spectrum of the cis isomer reveals the following approximate chemical shifts:
-
~3.7 ppm (s, 6H): The six protons of the two equivalent methyl ester groups.
-
~3.2 ppm (m, 2H): The two equivalent methine protons (H1 and H2).
-
~2.2-2.4 ppm (m, 4H): The four methylene protons on C3 and C4.
For the trans isomer, the chemical shifts of the ring protons are expected to be different due to the change in the magnetic environment.
¹³C NMR Spectroscopy: A Tale of Two Symmetries
The difference in symmetry between the cis and trans isomers is clearly reflected in their ¹³C NMR spectra.
-
Cis Isomer: Possessing a plane of symmetry, the cis isomer will exhibit four distinct carbon signals:
-
The carbonyl carbons of the ester groups.
-
The methoxy carbons of the ester groups.
-
The two equivalent methine carbons (C1 and C2).
-
The two equivalent methylene carbons (C3 and C4).
-
-
Trans Isomer: The C(_2) axis of symmetry also results in four distinct signals for the trans isomer, with the same equivalences as the cis isomer.
While the number of signals is the same, the chemical shifts will differ. For the cis isomer, the steric compression between the two ester groups can lead to a shielding effect, causing the methine carbons (C1 and C2) to appear at a slightly higher field (lower ppm) compared to the trans isomer where the groups are further apart.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides a "fingerprint" of a molecule by detecting its characteristic vibrational modes. While both isomers share the same functional groups and thus will show characteristic C-H, C=O, and C-O stretching vibrations, their overall spectra, particularly in the fingerprint region (below 1500 cm⁻¹), will differ due to their distinct symmetries.
-
C=O Stretch: Both isomers will exhibit a strong absorption band for the carbonyl stretch, typically in the range of 1730-1740 cm⁻¹. The exact position may vary slightly between the two isomers.
-
Fingerprint Region: The most significant differences will be observed in the fingerprint region. The C-C stretching and various bending and rocking vibrations of the cyclobutane ring are sensitive to the overall molecular symmetry. The cis isomer, with its C(_s) symmetry, will have different IR-active modes compared to the trans isomer with its C(_2) symmetry. For highly symmetrical trans isomers, some vibrational modes that would be IR active in the cis isomer may become IR inactive.
The condensed-phase IR spectrum of the trans isomer shows a prominent C=O stretch at approximately 1730 cm⁻¹. The vapor-phase IR spectrum of the cis isomer also displays a strong C=O absorption. A direct comparison of the fingerprint regions is complicated by the different phases in which the spectra were acquired.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
In mass spectrometry, both isomers will have the same molecular weight and thus the same molecular ion peak (M⁺) at m/z 172. However, the stereochemistry can influence the fragmentation pathways, leading to differences in the relative abundances of the fragment ions.
The electron ionization (EI) mass spectrum for this compound shows a molecular ion peak at m/z 172. Key fragment ions are observed at:
-
m/z 141: Loss of a methoxy group (-OCH₃).
-
m/z 113: Loss of a carbomethoxy group (-COOCH₃).
-
m/z 59: The carbomethoxy cation ([COOCH₃]⁺).
While the major fragmentation pathways are expected to be similar for both isomers, studies on other substituted cyclobutane stereoisomers have shown that the relative intensities of the fragment ions can differ. For instance, the isomer that is sterically more crowded may exhibit a greater propensity for fragmentation to relieve that strain, leading to a less abundant molecular ion peak. The relative abundances of fragments resulting from ring cleavage could also be stereochemistry-dependent.
Comparative Data Summary
| Spectroscopic Technique | Feature | cis-Dimethyl Cyclobutane-1,2-dicarboxylate | trans-Dimethyl Cyclobutane-1,2-dicarboxylate |
| ¹H NMR | Symmetry | C(_s) | C(_2) |
| Ring Proton Signals | 3 sets of multiplets | 3 sets of multiplets | |
| CH₃O- Signal | ~3.7 ppm (singlet) | Expected to be similar | |
| ¹³C NMR | Symmetry | C(_s) | C(_2) |
| Number of Signals | 4 | 4 | |
| Key Difference | Methine carbons may be shielded due to steric hindrance. | Methine carbons may be deshielded relative to the cis isomer. | |
| IR Spectroscopy | C=O Stretch | ~1730-1740 cm⁻¹ | ~1730-1740 cm⁻¹ |
| Fingerprint Region | Unique pattern reflecting C(_s) symmetry. | Different unique pattern reflecting C(_2) symmetry. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 172 | m/z 172 |
| Fragmentation | Relative abundances of fragment ions may differ due to stereochemical influences. | Relative abundances of fragment ions may differ from the cis isomer. |
Experimental Protocols
Sample Preparation
For NMR analysis, dissolve approximately 10-20 mg of the purified isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
For IR analysis, liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
For MS analysis, introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer.
NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize the spectral width to cover the range of 0-10 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0-200 ppm.
-
IR Spectroscopy
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
Acquire a background spectrum of the clean salt plates or the empty sample compartment.
-
Place a drop of the neat liquid sample between the salt plates.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Procedure:
-
Set the ionization energy to 70 eV.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of 40-200.
-
"yield comparison of different catalysts for dimethyl cyclobutane-1,2-dicarboxylate synthesis"
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of core scaffolds is paramount. Dimethyl cyclobutane-1,2-dicarboxylate is a key building block in the synthesis of a variety of complex molecules and pharmacologically active compounds. Its rigid four-membered ring structure provides a unique conformational constraint that is highly sought after in medicinal chemistry. This guide provides an in-depth comparison of various catalytic methods for the synthesis of this compound, offering insights into catalyst selection, reaction mechanisms, and expected yields based on available experimental data.
Introduction: The Significance of the Cyclobutane Motif
The cyclobutane ring, a motif present in numerous natural products and pharmaceuticals, imparts specific steric and electronic properties to a molecule. The synthesis of substituted cyclobutanes, such as this compound, has been a long-standing challenge in organic chemistry due to the inherent ring strain of the four-membered ring. Modern catalytic methods have emerged as powerful tools to overcome these challenges, offering improved yields, stereoselectivity, and milder reaction conditions compared to traditional thermal methods. This guide will focus on the two primary catalytic routes for the synthesis of this compound: esterification of the corresponding dicarboxylic acid and [2+2] cycloaddition reactions.
Synthetic Strategies and Catalytic Systems
The synthesis of this compound can be broadly approached via two distinct pathways:
-
Esterification of 1,2-Cyclobutanedicarboxylic Acid: This is a classical and straightforward approach where the diacid is reacted with methanol in the presence of an acid catalyst.
-
[2+2] Cycloaddition: This method involves the direct formation of the cyclobutane ring from two alkene precursors. This approach is highly convergent and can be catalyzed by various systems, including Lewis acids and photocatalysts.
The choice of synthetic strategy and catalyst is dictated by factors such as the availability of starting materials, desired stereochemistry, and scalability.
Comparative Analysis of Catalytic Performance
The following table summarizes the performance of different catalytic systems for the synthesis of this compound and its close analogs. It is important to note that direct comparative studies for the target molecule are scarce in the literature; therefore, data from closely related systems are included to provide a broader perspective on catalyst efficacy.
| Catalytic System | Synthetic Route | Substrate(s) | Catalyst Example(s) | Reported Yield (%) | Key Advantages | Disadvantages |
| Homogeneous Acid Catalysis | Esterification | 1,2-Cyclobutanedicarboxylic acid, Methanol | H₂SO₄, HCl | High (typically >90%) | Simple, inexpensive, and high-yielding for esterification.[1] | Requires a pre-synthesized diacid precursor. |
| Lewis Acid Catalysis | [2+2] Cycloaddition | Fumaric/Maleic esters, Ketene acetals | Diethylaluminium chloride (Et₂AlCl) | 37 - 93 (for analogs) | Can provide high yields and diastereoselectivity under optimized conditions.[2] | Stoichiometric amounts of Lewis acid are often required; sensitive to moisture. |
| Organophotoredox Catalysis | [2+2] Cycloaddition | Electron-deficient styrenes (as analogs for activated alkenes) | 4CzIPN (an organic cyanoarene) | 26 - 93 (for analogs) | Utilizes visible light, mild reaction conditions, good functional group tolerance.[3][4] | Substrate scope can be limited; requires a light source. |
| Transition Metal Photocatalysis | [2+2] Cycloaddition | Electron-rich and electron-deficient olefins | Ru(bpy)₃²⁺ | Moderate to High | Versatile for both electron-rich and -deficient olefins; can be highly efficient.[5][6] | Metal-based catalysts can be expensive and require removal from the final product. |
In-Depth Look at Key Catalytic Systems
Homogeneous Acid Catalysis for Esterification
This is the most traditional and often most practical route for the large-scale synthesis of this compound, provided the corresponding dicarboxylic acid is readily available.
Mechanism: The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl group towards nucleophilic attack by methanol. Subsequent proton transfers and elimination of water yield the ester and regenerate the catalyst.
Experimental Protocol (Representative):
-
To a solution of 1,2-cyclobutanedicarboxylic acid (1.0 eq) in methanol (10-20 volumes), a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) is added.
-
The reaction mixture is heated to reflux and stirred for several hours, with reaction progress monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude this compound, which can be further purified by distillation or chromatography.
Causality of Experimental Choices: The use of a large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the product side. The strong acid catalyst is essential to protonate the carboxylic acid, making it a better electrophile. The workup procedure is designed to remove the catalyst and any unreacted starting material.
Lewis Acid-Catalyzed [2+2] Cycloaddition
Lewis acids are highly effective in promoting [2+2] cycloaddition reactions by coordinating to one of the alkene partners, thereby lowering the LUMO of the alkene and facilitating the cycloaddition.
Mechanism: The Lewis acid (e.g., Et₂AlCl) coordinates to the carbonyl oxygen of the fumaric or maleic ester, activating the double bond for a [2+2] cycloaddition with a ketene acetal. The reaction is believed to proceed through a concerted or a stepwise mechanism involving a zwitterionic intermediate. The stereochemical outcome is often dictated by the geometry of the starting alkenes and the nature of the Lewis acid.
Experimental Protocol (Adapted from related syntheses):
-
A solution of diethyl fumarate (1.0 eq) in a dry, inert solvent such as dichloromethane is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of a Lewis acid, such as diethylaluminium chloride (1.0 - 2.0 eq) in an appropriate solvent, is added dropwise to the reaction mixture.
-
A ketene acetal (1.0 - 1.2 eq) is then added slowly, and the reaction is stirred at low temperature for several hours.
-
The reaction is quenched by the slow addition of a protic solvent (e.g., methanol) or a saturated aqueous solution of Rochelle's salt.
-
The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Causality of Experimental Choices: The low reaction temperature is crucial to suppress side reactions and enhance diastereoselectivity. The use of a stoichiometric amount of Lewis acid is often necessary as the product, a dicarbonyl compound, can also coordinate to the Lewis acid, leading to catalyst deactivation. The inert atmosphere is required to prevent the decomposition of the moisture-sensitive Lewis acid.
Organophotoredox-Catalyzed [2+2] Cycloaddition
Visible-light photoredox catalysis has emerged as a powerful and green method for organic synthesis. In the context of [2+2] cycloadditions, an organic photocatalyst can be excited by visible light and then initiate the cycloaddition through an energy transfer or an electron transfer mechanism.
Mechanism (Energy Transfer):
-
The photocatalyst (PC) absorbs visible light to reach its excited state (PC*).
-
The excited photocatalyst transfers its energy to one of the alkene substrates, promoting it to its triplet excited state.
-
The excited alkene then undergoes a stepwise [2+2] cycloaddition with a ground-state alkene molecule via a diradical intermediate to form the cyclobutane product.
Experimental Protocol (Conceptual):
-
A solution of dimethyl maleate (or fumarate) and ethylene (or a suitable ethylene equivalent) in a degassed solvent is prepared in a reaction vessel transparent to visible light.
-
A catalytic amount of an organic photocatalyst (e.g., 4CzIPN) is added.
-
The reaction mixture is irradiated with a visible light source (e.g., a blue LED lamp) at room temperature with vigorous stirring.
-
After completion of the reaction (monitored by GC-MS or NMR), the solvent is removed, and the product is purified by chromatography.
Causality of Experimental Choices: Degassing the solvent is important to remove oxygen, which can quench the excited state of the photocatalyst. The choice of photocatalyst is critical and depends on its photophysical properties, such as its excited-state energy and redox potentials, which must be matched with the substrates.
Visualizing the Synthetic Pathways
Esterification Workflow
Caption: Workflow for the acid-catalyzed esterification of 1,2-cyclobutanedicarboxylic acid.
Lewis Acid-Catalyzed [2+2] Cycloaddition
Caption: General workflow for the Lewis acid-catalyzed [2+2] cycloaddition.
Organophotoredox Catalysis Cycle
Caption: Simplified energy transfer mechanism in organophotoredox-catalyzed [2+2] cycloaddition.
Conclusion and Future Outlook
The synthesis of this compound can be achieved through several catalytic routes, each with its own set of advantages and limitations. For large-scale synthesis where the diacid precursor is available, classical acid-catalyzed esterification remains a robust and economical choice. For a more convergent synthesis that builds the cyclobutane ring directly, Lewis acid-catalyzed and photocatalytic [2+2] cycloadditions offer powerful alternatives.
Lewis acid catalysis can provide high yields and stereoselectivity, although it often requires stoichiometric amounts of the catalyst and cryogenic conditions. In contrast, organophotoredox catalysis represents a milder and more sustainable approach, utilizing visible light as the energy source.
The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including cost, scalability, desired stereochemistry, and the functional group tolerance of the substrates. As the field of catalysis continues to evolve, the development of more efficient, selective, and sustainable catalysts for the synthesis of cyclobutane derivatives can be expected, further enabling the exploration of this important chemical space in drug discovery and materials science.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP0893427A1 - Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. [2+2] Cycloadditions by Oxidative Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
A Comparative Environmental Impact Assessment of Dimethyl Cyclobutane-1,2-dicarboxylate Synthesis Routes
For researchers, scientists, and professionals in drug development and material science, the selection of a synthetic pathway extends beyond mere chemical yield. As the principles of green chemistry become increasingly integrated into industrial and laboratory practices, a thorough environmental impact assessment is a critical component of process development. This guide provides an in-depth comparison of the primary synthesis routes for dimethyl cyclobutane-1,2-dicarboxylate, a valuable intermediate in the synthesis of polymers and pharmaceuticals. We will objectively evaluate each pathway's performance, supported by experimental data and established green chemistry metrics, to offer a holistic view of their environmental footprints.
Introduction: The Significance of Cyclobutane Derivatives
This compound and its parent diacid are important building blocks due to the unique conformational constraints imposed by the four-membered ring. This structural motif is found in various biologically active molecules and is used to create polymers with specific thermal and mechanical properties.[1] Traditionally, many specialty chemicals have been derived from petrochemical feedstocks through processes that are often energy-intensive and generate significant waste. This guide explores the established and emerging synthetic strategies for this compound, with a critical eye on their environmental sustainability.
Comparative Analysis of Synthetic Routes
Three primary synthetic methodologies for producing this compound are evaluated:
-
Route A: Fischer Esterification of 1,2-Cyclobutanedicarboxylic Acid.
-
Route B: [2+2] Photocycloaddition to form the cyclobutane ring, followed by esterification.
-
Route C: [2+2] Cycloaddition of a Ketene Acetal with a fumaric or maleic ester.
The environmental performance of these routes is compared using key green chemistry metrics: Atom Economy (AE), Reaction Mass Efficiency (RME), E-Factor (Environmental Factor), and Process Mass Intensity (PMI).[2][3]
-
Atom Economy (AE): A theoretical measure of the efficiency with which atoms from the reactants are incorporated into the desired product.
-
Reaction Mass Efficiency (RME): A more realistic metric that accounts for reaction yield and stoichiometry.
-
E-Factor: The ratio of the mass of waste generated to the mass of the product, providing a clear indication of waste production.[4]
-
Process Mass Intensity (PMI): The ratio of the total mass of inputs (reactants, solvents, catalysts, workup chemicals) to the mass of the final product.[2]
Table 1: Quantitative Comparison of Synthesis Routes
| Metric | Route A: Fischer Esterification | Route B: [2+2] Photocycloaddition | Route C: Ketene Acetal Cycloaddition |
| Starting Materials | 1,2-Cyclobutanedicarboxylic acid, Methanol | Maleic anhydride, Ethylene, Methanol | Diethyl fumarate, Ketene diethyl acetal |
| Key Reagents/Catalysts | H₂SO₄ (catalytic) | Acetophenone (photosensitizer) | Diisobutylaluminium chloride (Lewis acid), Ethyldiisopropylamine (Base) |
| Primary Solvents | Methanol (reactant & solvent) | Acetone, Methanol | n-Hexane |
| Typical Yield | ~95%[5] | ~85% (for anhydride) | ~95% (quantitative)[6] |
| Atom Economy (AE) | 90.5% | 100% (cycloaddition step) | 100% |
| Estimated E-Factor | ~5-10 | ~15-25 (energy intensive) | >20 (hazardous reagents) |
| Estimated PMI | ~6-11 | ~16-26 | >21 |
| Key Environmental Concerns | Use of strong acid, solvent waste | High energy consumption, solvent use | Pyrophoric/toxic Lewis acids, hazardous precursors |
Route A: Fischer Esterification
This classical approach involves the acid-catalyzed reaction between 1,2-cyclobutanedicarboxylic acid and an excess of methanol. The reaction is driven to completion by using methanol as both a reactant and the solvent, shifting the equilibrium toward the product side.[7]
Causality Behind Experimental Choices:
The choice of a strong acid catalyst like sulfuric acid is crucial for protonating the carboxylic acid's carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic methanol.[7] Using a large excess of methanol serves the dual purpose of acting as the solvent and driving the reversible reaction forward, in accordance with Le Châtelier's principle.[8] The workup procedure involving neutralization with sodium bicarbonate is necessary to remove the acid catalyst and any unreacted carboxylic acid.
Diagram: Fischer Esterification Pathway
Caption: Reaction scheme for Fischer Esterification.
Environmental Impact Analysis:
-
Strengths: This route has a high atom economy in theory (90.5%), as the only byproduct is water. The reagents are relatively inexpensive and readily available.
-
Weaknesses: The use of a large excess of methanol, which must be removed and recycled, increases the Process Mass Intensity (PMI). The sulfuric acid catalyst requires neutralization, creating salt waste (e.g., sodium sulfate) during workup, which contributes to a higher E-Factor.
Route B: [2+2] Photocycloaddition
This route first constructs the cyclobutane ring via a photochemical [2+2] cycloaddition, a powerful method for forming four-membered rings that is often difficult via thermal pathways.[9] A common industrial precursor, maleic anhydride, can be reacted with ethylene under UV irradiation in the presence of a photosensitizer to form cyclobutane-1,2-dicarboxylic anhydride.[10] This anhydride is then converted to the dimethyl ester.
Causality Behind Experimental Choices:
The [2+2] cycloaddition is photochemically "allowed" by Woodward-Hoffmann rules, whereas the thermal reaction is "forbidden." A photosensitizer, such as acetophenone, is used to absorb UV light and transfer the energy to one of the reactant alkenes, promoting it to an excited triplet state which can then react.[10] The choice of solvent can be critical; acetone is often used as it can also act as a photosensitizer.[6] This method allows for the use of simple, abundant feedstocks like ethylene.
Diagram: Photocycloaddition Pathway
References
- 1. Georgia Southern Commons - Georgia Undergraduate Research Conference (2014-2015): Synthesis of Cyclobutanes Utilizing Green Chemistry [digitalcommons.georgiasouthern.edu]
- 2. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. EP0893427A1 - Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters - Google Patents [patents.google.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. cerritos.edu [cerritos.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl Cyclobutane-1,2-Dicarboxylate
As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. Dimethyl cyclobutane-1,2-dicarboxylate, a cyclic diester utilized in organic synthesis, requires meticulous handling and adherence to established disposal protocols to ensure laboratory safety and environmental stewardship.[1] This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety principles and regulatory compliance. The core directive is to treat this substance as a hazardous waste stream unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.
Hazard Assessment and Pre-Disposal Safety
Before initiating any disposal procedure, a thorough understanding of the compound's characteristics is paramount. The causality behind stringent disposal protocols is directly linked to the known and potential hazards of the chemical.
1.1. Chemical and Physical Properties
While comprehensive toxicological data for this compound is limited, its properties as an organic ester inform the necessary precautions.[1] It is known to be a colorless liquid that is combustible and may cause skin and eye irritation upon contact.[2]
| Property | Value | Source |
| CAS Number | 3396-20-1 | [3] |
| Molecular Formula | C₈H₁₂O₄ | [3][4] |
| Molecular Weight | 172.18 g/mol | [3][4] |
| Appearance | Colorless Liquid | [2] |
| Boiling Point | 225°C | [2] |
| Flash Point | 106°C | [2] |
| Hazards | Skin/Eye Irritant, Combustible | [2][5] |
1.2. Mandatory Personal Protective Equipment (PPE)
The principle of "As Low As Reasonably Achievable" (ALARA) exposure dictates the mandatory use of appropriate PPE. This is a non-negotiable aspect of laboratory safety designed to prevent accidental exposure during handling and disposal.
-
Eye Protection: Chemical safety goggles with side shields are required to protect against splashes.[6][7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or tears before use.[7][8]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.[7][9]
-
Work Area: All handling and disposal preparation should be conducted within a certified chemical fume hood to minimize inhalation of any vapors.[6][7][10]
The Core Principle: Segregation and Collection
The foundational rule for the disposal of organic esters like this compound is that it must not be disposed of down the sanitary sewer (sink) .[8][11][12] The rationale is threefold:
-
Environmental Toxicity: Many organic compounds are toxic to aquatic life, and wastewater treatment facilities are often not equipped to neutralize them.[12]
-
Regulatory Non-Compliance: The U.S. Environmental Protection Agency (EPA) and local regulations strictly prohibit the drain disposal of most laboratory chemical waste.[11][13]
-
Infrastructure Damage: Organic solvents can damage plumbing systems over time.
Therefore, the only acceptable disposal pathway is collection as a hazardous chemical waste, managed by your institution's EHS department or a licensed waste contractor.[14][15]
Step-by-Step Disposal Protocols
The following protocols provide a self-validating system for ensuring compliant disposal. Each step is designed to create a closed-loop process that minimizes risk and ensures proper documentation.
3.1. Protocol for Unused or Waste Liquid
This protocol applies to pure this compound, reaction mixtures containing it, or solvent rinses.
-
Identify the Correct Waste Stream: Locate the designated hazardous waste container for non-halogenated organic liquid waste . Combining waste streams incorrectly is a common and dangerous error. Esters should be grouped with other hydrocarbons, alcohols, and ketones.[8][16]
-
Transfer the Waste: Working in a fume hood, carefully pour the liquid waste into the designated container using a funnel.
-
Avoid Overfilling: Ensure the container is not filled beyond 90% capacity to allow for vapor expansion and prevent spills.[17]
-
Secure the Container: Tightly seal the container cap immediately after adding the waste. Do not leave a funnel in the opening.[18]
-
Update the Waste Log: Accurately record the chemical name ("this compound") and the estimated volume added on the container's hazardous waste tag or log sheet.
3.2. Protocol for Contaminated Solid Waste
This protocol applies to items such as used gloves, absorbent pads, pipette tips, or chromatography media contaminated with the compound.
-
Segregate Solid Waste: Place all contaminated solid materials into a dedicated, clearly labeled container or heavy-duty bag for solid chemical waste .
-
Do Not Mix with Regular Trash: Contaminated solids are considered hazardous waste and must not be placed in regular municipal trash bins.[13]
-
Container Labeling: Ensure the solid waste container is labeled with the names of the chemical contaminants.
-
Seal for Disposal: Once the container is full, securely seal it and arrange for pickup through your institution's EHS office.
3.3. Emergency Spill Procedure
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Alert Personnel: Immediately notify others in the laboratory of the spill.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Don Appropriate PPE: Ensure you are wearing the full, correct PPE before attempting any cleanup.
-
Contain the Spill: For larger spills (>50 mL), absorb the liquid using an inert absorbent material such as vermiculite, perlite, or cat litter.[8] For smaller spills, a chemical absorbent pad or paper towel can be used.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated container for solid chemical waste.[19]
-
Decontaminate the Area: Clean the spill surface with an appropriate solvent (e.g., isopropanol or ethanol), and dispose of the cleaning materials as contaminated solid waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department as required by institutional policy.
Visualized Disposal Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
- 1. Buy this compound | 3396-20-1 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | C8H12O4 | CID 137657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 10224-72-3 Name: Dimethyl cyclobutane-1,1-dicarboxylate [xixisys.com]
- 6. csub.edu [csub.edu]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. chemtalk.com.au [chemtalk.com.au]
- 9. ethz.ch [ethz.ch]
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- 11. vumc.org [vumc.org]
- 12. bg.cpachem.com [bg.cpachem.com]
- 13. danielshealth.com [danielshealth.com]
- 14. benchchem.com [benchchem.com]
- 15. epa.gov [epa.gov]
- 16. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
- 19. fishersci.com [fishersci.com]
Mastering the Safe Handling of Dimethyl Cyclobutane-1,2-dicarboxylate: A Guide to Personal Protective Equipment
For Immediate Implementation by Laboratory Personnel
The prudent handling of chemical reagents is the cornerstone of laboratory safety and research integrity. This guide provides essential, actionable information on the requisite personal protective equipment (PPE) for Dimethyl cyclobutane-1,2-dicarboxylate, a cyclic diester utilized in organic synthesis. Adherence to these protocols is critical to mitigate risks and ensure a safe, productive research environment. While information on the specific hazards of this compound is somewhat limited, the available data, particularly for its isomers, indicates potential for skin, eye, and respiratory irritation, as well as harm if swallowed.[1][2] Therefore, a cautious and comprehensive approach to PPE is warranted.
I. Hazard Assessment: Understanding the Risks
A thorough risk assessment is the foundation of any sound safety protocol. For this compound, the primary hazards identified from available Safety Data Sheets (SDS) include:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[1]
-
Harmful if Swallowed: Oral ingestion is considered harmful.[1]
Given these potential hazards, the selection of appropriate PPE is not merely a recommendation but a necessity to create a protective barrier between the researcher and the chemical.
II. Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the mandatory and recommended PPE for handling this compound. The rationale behind each piece of equipment is detailed in the subsequent sections.
| Body Part | Required PPE | Recommended PPE | Rationale |
| Eyes & Face | Safety glasses with side shields | Face shield | Protects against splashes and aerosols. A face shield offers a higher level of protection, especially when handling larger quantities or during vigorous agitation.[1][3] |
| Hands | Chemical-resistant gloves (Nitrile) | Double gloving | Nitrile gloves provide good resistance to a range of chemicals. Double gloving is a best practice to protect against tears and contamination during glove removal.[3] |
| Body | Laboratory coat | Chemical-resistant apron | A lab coat protects skin and personal clothing from incidental contact.[1][3] A chemical-resistant apron provides an additional layer of protection for procedures with a higher risk of splashes.[3] |
| Feet | Closed-toe shoes | N/A | Prevents injuries from spills and dropped objects.[3] |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Respirator (if indicated by risk assessment) | Engineering controls are the primary means of respiratory protection. A respirator may be necessary if there is a potential for aerosol generation outside of a fume hood.[1][3] |
III. Detailed PPE Protocols: A Step-by-Step Approach
Direct contact of this compound with the eyes can cause serious irritation.[1] Therefore, robust eye and face protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory where this chemical is handled.
-
Enhanced Protection: For tasks with a higher risk of splashing, such as transferring large volumes or conducting reactions under pressure, a full-face shield should be worn over safety glasses.[1][3]
The skin is a primary route of exposure, and this compound is known to be a skin irritant.[1][2]
-
Glove Selection: Nitrile gloves are a suitable choice for handling this compound, offering good chemical resistance.[3] Always check the manufacturer's glove compatibility chart for specific breakthrough times if prolonged contact is anticipated.
-
The Principle of Double Gloving: Wearing two pairs of gloves provides an added layer of safety.[3] If the outer glove is contaminated or torn, the inner glove continues to offer protection. This practice also allows for the safe removal of the outer glove without contaminating the inner glove or skin.
Protecting your body from accidental spills is crucial.
-
Laboratory Coat: A clean, buttoned laboratory coat made of a suitable material (e.g., cotton or a flame-resistant blend) must be worn over personal clothing.[1][3]
-
Chemical-Resistant Apron: For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3]
Inhalation of this compound may cause respiratory tract irritation.[1]
-
Primary Control: All work with this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] This engineering control is the most effective way to prevent inhalation exposure.
-
Respirator Use: In the rare event that work cannot be conducted in a fume hood and a risk assessment indicates a potential for aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1] All personnel required to wear respirators must be medically cleared, trained, and fit-tested in accordance with institutional and regulatory standards.
IV. Procedural Workflow for Donning and Doffing PPE
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
V. Operational and Disposal Plans
Safe handling extends beyond the use of PPE to include proper operational procedures and waste disposal.
-
Avoid contact with skin and eyes.[1]
-
Avoid inhalation of vapor or mist.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
-
Wash hands thoroughly after handling.[1]
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated solid materials, including gloves, absorbent materials, and empty containers, should be placed in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled, sealed container for hazardous liquid waste.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1]
Caption: Waste disposal workflow for this compound.
By implementing these comprehensive PPE and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
VI. References
-
Smolecule. This compound | 3396-20-1. --INVALID-LINK--
-
PubChem. This compound | C8H12O4 | CID 137657. --INVALID-LINK--
-
Benchchem. Personal protective equipment for handling Acid-PEG12-NHS ester. --INVALID-LINK--
-
Angene Chemical. Safety Data Sheet - cis-Dimethyl cyclobutane-1,2-dicarboxylate. --INVALID-LINK--
-
ChemBK. trans-Dimethylcyclobutane-1,2-dicarboxylate. --INVALID-LINK--
-
Apollo Scientific. trans-Cyclobutane-1,2-dicarboxylic acid Safety Data Sheet. --INVALID-LINK--
-
PubChem. cis-Dimethyl cyclobutane-1,2-dicarboxylate | C8H12O4 | CID 11052095. --INVALID-LINK--
-
CP Lab Safety. dimethyl cyclobutane-1, 2-dicarboxylate, min 97%, 10 grams. --INVALID-LINK--
-
US EPA. Personal Protective Equipment. --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET - 1,1-Cyclobutanedicarboxylic acid. --INVALID-LINK--
-
CHEMM. Personal Protective Equipment (PPE). --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET - Diethyl 1,1-cyclobutanedicarboxylate. --INVALID-LINK--
-
Sigma-Aldrich. SAFETY DATA SHEET - Cyclobutane-1,1-dicarboxylic acid. --INVALID-LINK--
-
Allan Chemical Corporation. How to Choose PPE for Chemical Work. --INVALID-LINK--
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. --INVALID-LINK--
-
XiXisys. GHS rev.9 SDS Word Download CAS: 10224-72-3 Name: Dimethyl cyclobutane-1,1-dicarboxylate. --INVALID-LINK--
-
Organic Syntheses. Organic Syntheses Procedure. --INVALID-LINK--
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
